molecular formula C14H21ClN2 B1597045 [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine CAS No. 672309-96-5

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Cat. No.: B1597045
CAS No.: 672309-96-5
M. Wt: 252.78 g/mol
InChI Key: SXIGBNTVTDFFML-UHFFFAOYSA-N
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Description

[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine ( 672309-96-5) is a chemical compound with the empirical formula C 14 H 21 ClN 2 and a molecular weight of 252.78 g/mol [ citation:1 ]. This high-purity reagent is characterized by a predicted density of 1.086±0.06 g/cm³ and a predicted boiling point of 356.2±37.0 °C [ citation:1 ]. Its predicted pKa of 10.27±0.20 suggests its behavior under specific pH conditions [ citation:1 ]. Compounds featuring a pyrrolidin-1-yl-propyl scaffold linked to an aromatic chlorophenyl system are of significant interest in medicinal chemistry research [ citation:4 ]. Specifically, this structural motif is found in ligands investigated for their activity on neurological targets. Research on analogous structures has shown potential as negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor [ citation:4 ]. CB1 receptor NAMs represent a promising therapeutic strategy for conditions like obesity and substance abuse, as they can attenuate receptor signaling without the adverse effects associated with traditional orthosteric antagonists [ citation:4 ]. Furthermore, the pyrrolidin-1-yl-propyl fragment is a recognized pharmacophore in the development of multifunctional ligands targeting other central nervous system (CNS) receptors, which may be relevant for studying behaviors related to dementia and psychiatric disorders [ citation:7 ]. This makes this compound a valuable chemical tool for researchers exploring neuropharmacology and GPCR allosterism. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12/h4-6,11,14,16H,2-3,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIGBNTVTDFFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374054
Record name [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
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Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672309-96-5
Record name α-(3-Chlorophenyl)-N-methyl-1-pyrrolidinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672309-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80374054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, a tertiary amine with potential applications in pharmaceutical research and development. The presented synthesis is structured in a logical three-stage process, commencing with the formation of a key propiophenone precursor, followed by the introduction of the pyrrolidine moiety via a Mannich reaction, and culminating in the formation of the target tertiary amine through reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis and validation of this compound.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically designed to build the molecule in a convergent manner, ensuring high efficiency and control over each chemical transformation. The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway A Chlorobenzene C 3'-Chloropropiophenone A->C Friedel-Crafts Acylation (AlCl3) B 3-Chloropropionyl chloride B->C E 1-(3-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one C->E Mannich Reaction D Pyrrolidine, Formaldehyde D->E G This compound E->G Reductive Amination (e.g., NaBH3CN) F Methylamine F->G

Figure 1: Overall synthetic strategy for this compound.

The synthesis initiates with a Friedel-Crafts acylation to construct the core aromatic ketone structure. This is followed by a Mannich reaction, a powerful tool for aminomethylation, to introduce the pyrrolidine ring. The final step involves a selective reductive amination to install the methyl group and yield the desired tertiary amine.

Stage 1: Synthesis of 3'-Chloropropiophenone

The foundational step in this synthesis is the preparation of 3'-chloropropiophenone. This is efficiently achieved through the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of chlorobenzene. The chloro-substituent is an ortho-, para-director; however, the para-substituted product is generally favored due to reduced steric hindrance.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride Cl-C(=O)CH2CH2Cl AcyliumIon [CH2CH2Cl-C=O]+  +  [AlCl4]- AcylChloride->AcyliumIon + AlCl3 AlCl3 AlCl3->AcyliumIon Chlorobenzene C6H5Cl SigmaComplex Sigma Complex Intermediate Chlorobenzene->SigmaComplex + Acylium Ion Product 3'-Chloropropiophenone SigmaComplex->Product - H+

Figure 2: Simplified mechanism of Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene (anhydrous)

  • 3-Chloropropionyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Pentane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous AlCl₃ (1.25 eq.) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.

  • Following the addition, add anhydrous chlorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from pentane to yield 3'-chloropropiophenone as a crystalline solid.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3'-ChloropropiophenoneC₉H₉ClO168.6245-47

Stage 2: Synthesis of 1-(3-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one

The introduction of the pyrrolidine moiety is accomplished via a Mannich reaction. This three-component condensation involves the reaction of 3'-chloropropiophenone, formaldehyde, and pyrrolidine.[1]

Reaction Mechanism: The Mannich reaction typically proceeds through the formation of an Eschenmoser's salt precursor from the amine and aldehyde. The ketone then acts as a nucleophile, in its enol or enolate form, and attacks the iminium ion to form the β-amino ketone.

Experimental Protocol: Mannich Reaction

Materials:

  • 3'-Chloropropiophenone

  • Pyrrolidine

  • Paraformaldehyde

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, combine 3'-chloropropiophenone (1.0 eq.), pyrrolidine (1.1 eq.), and paraformaldehyde (1.1 eq.) in ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one.

  • Further purification can be achieved by column chromatography.

Stage 3: Synthesis of this compound

The final step is the conversion of the β-amino ketone to the target tertiary amine via reductive amination. This reaction involves the formation of an imine or iminium ion intermediate from the ketone and methylamine, which is then reduced in situ.

Reaction Mechanism: The ketone first reacts with methylamine to form a hemiaminal, which then dehydrates to form an imine. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the imine to the corresponding amine.[2] These reducing agents are preferred as they are less likely to reduce the starting ketone.[2]

Reductive_Amination_Workflow Ketone 1-(3-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one Imine Imine Intermediate Ketone->Imine Condensation Methylamine Methylamine (CH3NH2) Methylamine->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product

Figure 3: Workflow for the reductive amination step.

Experimental Protocol: Reductive Amination

Materials:

  • 1-(3-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial, optional)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Ethyl acetate

Procedure:

  • Dissolve 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one (1.0 eq.) in methanol or DCE.

  • Add methylamine (1.5-2.0 eq.). If using the hydrochloride salt, a base such as triethylamine may be required to liberate the free amine.

  • If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add NaBH₃CN (1.5 eq.) or STAB (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Make the solution basic by adding a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization Data

The structural confirmation of the key intermediate and the final product should be performed using standard analytical techniques.

Expected Spectroscopic Data for 1-(3-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one:

  • ¹H NMR: Aromatic protons will appear as multiplets in the range of 7.2-8.0 ppm. The methylene protons adjacent to the carbonyl and the pyrrolidine nitrogen will appear as triplets. The pyrrolidine protons will be observed as multiplets in the aliphatic region.

  • ¹³C NMR: The carbonyl carbon will be observed around 198-200 ppm. Aromatic carbons will appear in the 125-138 ppm region. The aliphatic carbons of the propyl chain and the pyrrolidine ring will be in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Aromatic protons will appear as multiplets in the range of 7.1-7.4 ppm. A singlet corresponding to the N-methyl group will be present. The methine proton (CH-N) will likely be a triplet. The methylene and pyrrolidine protons will be observed as multiplets in the aliphatic region.

  • ¹³C NMR: Aromatic carbons will appear in the 125-145 ppm region. The aliphatic carbons of the propyl chain, the pyrrolidine ring, and the N-methyl group will be in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment. The reaction generates HCl gas, which is corrosive and toxic; use a gas trap.

  • Mannich Reaction: Formaldehyde is a known carcinogen and should be handled with caution. Pyrrolidine is a flammable and corrosive liquid.

  • Reductive Amination: Sodium cyanoborohydride and sodium triacetoxyborohydride are toxic and should be handled with care. Quenching the reaction with acid can generate toxic hydrogen cyanide gas if NaBH₃CN is used. Therefore, quenching should be performed carefully in a basic or neutral medium.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in various scientific disciplines. The combination of a Friedel-Crafts acylation, a Mannich reaction, and a reductive amination represents a classic and effective approach to the construction of such polysubstituted amine structures.

References

  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. 2023, 07(02), 001–015.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][2]

  • PubChem. 1-(3-chlorophenyl)pyrrole. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link][3]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS No: 672309-96-5). We delve into the experimental determination and theoretical significance of its ionization constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and chemical stability. Each section is structured to provide not only the quantitative data but also the underlying scientific rationale and detailed, field-proven experimental protocols. By integrating robust methodologies with expert insights, this guide serves as a critical resource for professionals engaged in the optimization and development of this and structurally related compounds.

Compound Identification and Structural Attributes

Before assessing its properties, it is essential to define the molecule's structure and fundamental identifiers.

  • IUPAC Name: 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine

  • CAS Number: 672309-96-5[1]

  • Molecular Formula: C₁₄H₂₁ClN₂[2]

  • Molecular Weight: 252.78 g/mol [2]

  • Chemical Structure:

    
    (A representative 2D structure)
    

The structure reveals key functional groups that dictate its physicochemical behavior: a lipophilic chlorophenyl group, a basic secondary amine, and a basic tertiary amine within the pyrrolidine ring. These features are central to its properties discussed below.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value defines the strength of an acid or base and is arguably the most critical physicochemical parameter for a drug candidate.[3][4] It governs the extent of a molecule's ionization at a given pH, which directly impacts its solubility, membrane permeability, and interaction with biological targets. For 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine, two basic centers exist: the secondary N-methyl amine and the tertiary pyrrolidine amine. Determining their respective pKa values is crucial for predicting behavior in physiological environments like the stomach (acidic) and blood serum (slightly basic).

Expertise & Experience: Why Potentiometric Titration is the Method of Choice

While spectroscopic methods exist, potentiometric titration remains a gold-standard technique for its simplicity, accuracy, and low cost.[5] It directly measures changes in pH as a titrant is added, allowing for the precise determination of the inflection point where the analyte is 50% ionized, which corresponds to the pKa.[5] This method is particularly robust for compounds with multiple ionizable groups, enabling the resolution of distinct pKa values.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a self-validating system for determining the pKa values of the title compound.

  • Preparation of Analyte Solution: Accurately weigh and dissolve the compound in deionized water or a water/co-solvent mixture (e.g., methanol) if solubility is low.[6] The concentration should be in the range of 1-10 mM.

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (e.g., 25°C).

  • Titration:

    • Place the analyte solution in a temperature-controlled vessel with constant stirring.

    • Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using an automated burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak(s) of the derivative plot correspond to the equivalence point(s).

    • The pKa is the pH at the half-equivalence point(s). For a basic compound, this is the point where half of the amine groups are protonated.

Data Presentation: Ionization Properties
ParameterValue (Predicted)Significance
Basic pKa₁~9.5 - 10.5Corresponds to the protonation of the secondary N-methyl amine.
Basic pKa₂~8.5 - 9.5Corresponds to the protonation of the tertiary pyrrolidine amine.
Predominant species at pH 7.4CationicBoth amine groups are expected to be largely protonated in blood plasma.

Note: Experimental values are not publicly available. These predictions are based on typical pKa values for similar secondary and tertiary alkylamines.[7]

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Prepare Analyte Solution (1-10 mM) titrate Add Titrant in Increments to Analyte prep_analyte->titrate prep_titrant Standardize Titrant (0.1 M HCl) prep_titrant->titrate calibrate Calibrate pH Meter (3-point) measure Record pH after Each Addition calibrate->measure titrate->measure Stir & Stabilize plot_curve Plot pH vs. Volume measure->plot_curve calc_deriv Calculate 1st Derivative (ΔpH/ΔV) plot_curve->calc_deriv find_pka Identify pKa at Half-Equivalence Point(s) calc_deriv->find_pka

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD): A Measure of Membrane Affinity

Lipophilicity describes a compound's affinity for a non-polar environment relative to an aqueous one. It is a key determinant of membrane permeability, plasma protein binding, and overall ADME properties.[8] The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) accounts for all species (neutral and ionized) at a specific pH.[9] Given the basic nature of the title compound, its LogD at physiological pH (7.4) is a more relevant predictor of its in vivo behavior.

Expertise & Experience: The Shake-Flask Method as the Gold Standard

The shake-flask method is the universally recognized gold standard for LogP and LogD determination due to its direct measurement of partitioning.[8][10] It involves physically separating two immiscible phases (n-octanol and water/buffer) and quantifying the analyte in each. While more labor-intensive than chromatographic methods, its accuracy is unparalleled for establishing baseline values, typically in the range of -2 to 4.[8]

Experimental Protocol: Shake-Flask LogD₇.₄ Determination
  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[10] This ensures thermodynamic equilibrium.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous phase. Add a known volume of this stock to a vial containing a known volume of pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 2-4 hours) at a controlled temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Alternative Protocol: RP-HPLC for Higher Throughput

For faster screening, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to estimate LogP.[11] The method correlates the compound's retention time (tᵣ) with those of known standards.[9]

  • System Setup: Use a C18 column and a mobile phase of methanol/water or acetonitrile/water.

  • Calibration: Inject a series of standard compounds with well-established LogP values and record their retention times. Create a calibration curve by plotting known LogP vs. log k' (k' = (tᵣ - t₀)/t₀, where t₀ is the dead time).

  • Sample Analysis: Inject the test compound and determine its retention time and log k'.

  • LogP Estimation: Interpolate the LogP of the test compound from the calibration curve.

Data Presentation: Lipophilicity Profile
ParameterValue (Predicted)MethodSignificance
XLogP33.5ComputationalReflects the lipophilicity of the neutral form of the molecule.
LogD at pH 7.4~1.5 - 2.5EstimatedA more physiologically relevant measure; lower than LogP due to ionization.

Note: XLogP3 is a computationally predicted value. The LogD is an estimate based on the predicted pKa and LogP values.

Visualization: Shake-Flask LogD Determination

LogD_Workflow prep Prepare Pre-Saturated n-Octanol and PBS (pH 7.4) dissolve Dissolve Compound in Aqueous Phase prep->dissolve mix Combine Phases in Vial prep->mix dissolve->mix shake Shake to Equilibrate (2-4 hours) mix->shake centrifuge Centrifuge for Complete Phase Separation shake->centrifuge quantify_aq Quantify [Compound] in Aqueous Phase (HPLC) centrifuge->quantify_aq quantify_org Quantify [Compound] in Octanol Phase (HPLC) centrifuge->quantify_org calculate Calculate LogD = log([C]oct / [C]aq) quantify_aq->calculate quantify_org->calculate

Caption: The "gold standard" shake-flask workflow for LogD measurement.

Aqueous Solubility: The Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffer at a given temperature. Poor solubility is a major hurdle in drug development, leading to low bioavailability and unreliable results in in vitro assays.[12][13] It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate. It's a high-throughput method used for early-stage screening.[13][14]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution. It is a more accurate but lower-throughput measurement, critical for lead optimization and formulation.[15][16]

Expertise & Experience: Choosing the Right Solubility Assay

For early discovery, a kinetic assay like nephelometry provides rapid feedback for structure-activity relationship (SAR) studies.[14] However, for lead optimization and pre-formulation, the shake-flask thermodynamic solubility assay is indispensable. It provides the definitive solubility value by ensuring the system reaches equilibrium between the solid and dissolved states, which is crucial for predicting in vivo dissolution.[12][15]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Separation of Solid: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.[12]

  • Quantification: Analyze the clear filtrate/supernatant to determine the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[14]

  • Data Reporting: Report the solubility in µg/mL or µM at each specific pH.

Data Presentation: Aqueous Solubility Profile
ParameterValueMethodSignificance
Thermodynamic Solubility (pH 7.4)To be determinedShake-FlaskIndicates maximum dissolved concentration in the bloodstream.
Thermodynamic Solubility (pH 2.0)To be determinedShake-FlaskPredicts solubility in the stomach; expected to be higher due to protonation.

Note: Experimental data is required for accurate values. As a basic compound, solubility is expected to be significantly higher at lower pH values.

Visualization: Thermodynamic Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Buffer shake Agitate for 24-48h at Controlled Temp add_solid->shake filter Filter or Centrifuge to Remove Solid shake->filter quantify Quantify Concentration in Supernatant (HPLC) filter->quantify report Report Solubility (µg/mL) quantify->report

Caption: Experimental workflow for thermodynamic solubility determination.

Chemical Stability: Assessing Intrinsic Reactivity

Forced degradation, or stress testing, is a critical study performed to understand the intrinsic stability of a drug substance.[17][18] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways.[17] This information is vital for developing stability-indicating analytical methods, determining proper storage conditions, and selecting appropriate packaging.[19]

Expertise & Experience: Designing a Meaningful Forced Degradation Study

A "one-size-fits-all" approach is insufficient for forced degradation.[19] The study must be tailored to the molecule's structure. For 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine, key areas of concern would be potential oxidation of the amines and hydrolysis, though the latter is less likely given the absence of labile ester or amide groups. The goal is to achieve modest degradation (2-20%) to ensure that degradation products are detectable without excessively breaking down the parent compound.[19]

Experimental Protocol: Forced Degradation Study

A stability-indicating HPLC method (typically with UV and MS detection) must be developed first to separate the parent compound from all potential degradation products.

  • Stress Conditions (as per ICH Q1A/Q1B guidelines):

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60°C) for a set period (e.g., up to 7 days).[17]

    • Base Hydrolysis: Dissolve in 0.1 M NaOH and heat under similar conditions.

    • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).[19]

    • Photostability: Expose the compound (in solution and as a solid) to a specified intensity of UV and visible light (e.g., 1.2 million lux hours).[19]

  • Time Points: Samples are taken at various time points (e.g., 0, 1, 3, 7 days) from each stress condition.

  • Sample Analysis:

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using the stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound.

    • Identify and, if necessary, characterize the structure of major degradation products using techniques like LC-MS/MS.[18]

Data Presentation: Forced Degradation Summary
Stress ConditionDuration/Temp% DegradationMajor Degradants
0.1 M HCl7 days / 60°CTo be determinedTo be determined
0.1 M NaOH7 days / 60°CTo be determinedTo be determined
3% H₂O₂24 hours / RTTo be determinedPotential N-oxides
Dry Heat7 days / 80°CTo be determinedTo be determined
Photolytic1.2 M lux hoursTo be determinedTo be determined
Visualization: Forced Degradation Study Logic

Forced_Degradation cluster_stress ICH Stress Conditions compound Drug Substance 1-(3-chlorophenyl)... acid Acidic (HCl, Heat) compound->acid base Basic (NaOH, Heat) compound->base oxidative Oxidative (H₂O₂, RT) compound->oxidative thermal Thermal (Dry Heat) compound->thermal photo Photolytic (UV/Vis Light) compound->photo analysis Analyze via Stability-Indicating HPLC-UV/MS Method acid->analysis Sample at Timepoints base->analysis Sample at Timepoints oxidative->analysis Sample at Timepoints thermal->analysis Sample at Timepoints photo->analysis Sample at Timepoints report Identify Degradation Pathways & Characterize Products analysis->report

Caption: Logical flow of a forced degradation (stress testing) study.

Consolidated Physicochemical Profile

This table provides a summary of the key physicochemical parameters for 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine, essential for a holistic assessment of its drug-like properties.

ParameterValueMethod/SourceImportance for Drug Development
Molecular Weight 252.78 g/mol CalculationInfluences diffusion and size-based permeability.
Basic pKa₁ ~9.5 - 10.5PredictedGoverns ionization state, solubility, and receptor binding.
Basic pKa₂ ~8.5 - 9.5PredictedGoverns ionization state, solubility, and receptor binding.
LogP 3.5Computational (XLogP3)Measures intrinsic lipophilicity; affects membrane permeability.
LogD (pH 7.4) ~1.5 - 2.5EstimatedPhysiologically relevant lipophilicity; impacts ADME profile.
Aqueous Solubility To be determinedExperimentalCritical for formulation, dissolution, and bioavailability.
Chemical Stability To be determinedForced Degradation StudyDetermines shelf-life, storage conditions, and degradation pathways.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Concept Life Sciences. [Link]

  • Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-25. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

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  • Forced Degradation Studies. (n.d.). Creative Biolabs. [Link]

  • Shah, P., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

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  • LogP / LogD shake-flask method. (2021). Protocols.io. [Link]

  • Determination of logP coefficients via a RP-HPLC column. (2003).
  • High throughput HPLC method for determining Log P values. (2003).
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Semantic Scholar. [Link]

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  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2022). Protocols.io. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2022). Analytical Chemistry. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

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  • Determination of pK(a) values of basic new drug substances by CE. (2011). ResearchGate. [Link]

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Elucidating the Molecular Architecture of CAS 672309-96-5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of chemical entities is paramount. The compound registered under CAS number 672309-96-5, identified as [1-(4-chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine, presents a compelling case study for the application of modern spectroscopic techniques in structure elucidation. With a molecular formula of C₁₃H₁₉ClN₂, this molecule possesses a combination of aromatic, aliphatic, and heterocyclic moieties, making it an excellent subject for a detailed analytical workflow. This guide provides a comprehensive, technically-focused exploration of the structure elucidation of this compound, designed to offer practical insights for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental data, this guide will leverage high-quality predicted spectroscopic data to illustrate the principles and methodologies of structural determination.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone of molecular structure elucidation, providing an accurate determination of the molecular weight and elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and leaving behind protonated molecular ions ([M+H]⁺).

  • Mass Analysis: The ions are accelerated into the time-of-flight mass analyzer. The time taken for an ion to travel the length of the flight tube is proportional to its mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the arrival time of the ions, which is then converted into a mass spectrum.

Data Interpretation and Fragmentation Analysis

The predicted high-resolution mass spectrum would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z corresponding to the exact mass of C₁₃H₂₀ClN₂⁺. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with a peak at [M+H+2]⁺ having an intensity of approximately one-third of the [M+H]⁺ peak.

Plausible Fragmentation Pathway:

Alpha-cleavage is a dominant fragmentation pathway for amines in mass spectrometry.[1][2] The fragmentation of [1-(4-chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine would likely proceed as follows:

  • Initial Ionization: Formation of the molecular ion [C₁₃H₁₉ClN₂]⁺˙.

  • Alpha-Cleavage: The most probable fragmentation involves the cleavage of the C-C bond adjacent to the nitrogen of the pyrrolidine ring, as this results in a stable, resonance-stabilized cation. The largest substituent on the alpha-carbon is preferentially lost.

G M [M+H]⁺ m/z = 239.1310 F1 Fragment 1 m/z = 125.0784 (C₈H₁₀Cl)⁺ M->F1 Loss of C₅H₁₁N₂ F2 Fragment 2 m/z = 114.1332 (C₇H₁₆N)⁺ M->F2 Loss of C₆H₅Cl F3 Fragment 3 m/z = 70.0651 (C₄H₈N)⁺ F2->F3 Loss of C₃H₆

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments would be employed.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL.

  • ¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.

  • ¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to identify the number and types of carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, revealing which protons are adjacent to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.

Predicted NMR Data and Interpretation

Table 1: Predicted ¹H NMR Data for [1-(4-chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Ar-H (ortho to C)7.30Doublet2H
Ar-H (meta to C)7.25Doublet2H
CH (benzylic)3.80Doublet of Doublets1H
CH₂ (adjacent to pyrrolidine N)2.80Multiplet2H
N-CH₃2.30Singlet3H
Pyrrolidine CH₂ (α to N)2.60Multiplet4H
Pyrrolidine CH₂ (β to N)1.80Multiplet4H

Table 2: Predicted ¹³C NMR Data for [1-(4-chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine

Carbon AssignmentPredicted Chemical Shift (ppm)
Ar-C (quaternary, C-Cl)132.5
Ar-C (quaternary, C-CH)140.0
Ar-CH128.5
Ar-CH128.0
CH (benzylic)65.0
CH₂ (adjacent to pyrrolidine N)60.0
N-CH₃35.0
Pyrrolidine CH₂ (α to N)54.0
Pyrrolidine CH₂ (β to N)23.0

Interpretation:

  • Aromatic Region: The two doublets in the ¹H NMR spectrum around 7.25-7.30 ppm are characteristic of a para-substituted benzene ring.[3] The integration of 2H for each confirms this assignment.

  • Benzylic Proton: The doublet of doublets around 3.80 ppm is indicative of the benzylic proton, which is coupled to the adjacent methylene protons.[4]

  • Pyrrolidine Ring: The multiplets between 1.80 and 2.60 ppm are characteristic of the protons on the pyrrolidine ring.[5][6] The protons alpha to the nitrogen are expected to be at a lower field (more deshielded) than the beta protons.

  • N-Methyl Group: The singlet at approximately 2.30 ppm with an integration of 3H is a clear indicator of the N-methyl group.

  • ¹³C NMR: The predicted ¹³C NMR spectrum would show the expected number of carbon signals, with the aromatic carbons appearing in the 128-140 ppm range and the aliphatic carbons in the upfield region. The carbon attached to the chlorine atom would be at a characteristically lower field.[7]

G cluster_0 Spectroscopic Techniques cluster_1 Data Interpretation HRMS HRMS Molecular Formula Molecular Formula HRMS->Molecular Formula NMR NMR Connectivity Connectivity NMR->Connectivity IR IR Functional Groups Functional Groups IR->Functional Groups Final Structure Final Structure Molecular Formula->Final Structure Connectivity->Final Structure Functional Groups->Final Structure

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR beam is passed through the crystal, and the spectrum is recorded.

Predicted IR Data and Interpretation

Table 3: Predicted Key IR Absorption Bands for [1-(4-chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2970-2800StrongAliphatic C-H stretch
1600, 1490MediumAromatic C=C stretch
1100-1000StrongC-N stretch
830Strongp-disubstituted benzene C-H bend (out-of-plane)
750StrongC-Cl stretch

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the mixed nature of the molecule.[8][9]

  • The characteristic aromatic C=C stretching bands further support the presence of the benzene ring.

  • A strong C-N stretching band is expected for the amine functional groups.

  • The strong band around 830 cm⁻¹ is highly indicative of a 1,4-disubstituted (para) benzene ring.

  • The absorption in the lower frequency region is consistent with a C-Cl bond.

Conclusion

The synergistic application of high-resolution mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy provides a robust and self-validating workflow for the complete structure elucidation of CAS 672309-96-5, [1-(4-chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine. By systematically interpreting the data from each technique, from the elemental composition and fragmentation patterns in HRMS to the detailed connectivity map from NMR and the identification of functional groups by IR, an unambiguous structural assignment can be achieved. This guide, utilizing predicted data, serves as a practical framework for researchers and professionals in the pharmaceutical sciences, demonstrating the logical and experimental causality behind the process of modern structure elucidation.

References

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Online] Available at: [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International journal of peptide and protein research, 7(5), 345–360.
  • NMRDB.org. Predict 1H proton NMR spectra. [Online] Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Online] Available at: [Link]

  • Chemistry Steps. (2023). NMR Chemical Shift Values Table. [Online] Available at: [Link]

  • University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]

  • Chemistry Steps. (2023). Interpreting IR Spectra. [Online] Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

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The Evolving Pharmacology of Phenylpropylamines: A Technical Guide to Novel Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Classical Monoamine Modulation

The phenylpropylamine scaffold has long been a cornerstone in the development of centrally acting agents, primarily recognized for its role in modulating monoamine neurotransmitter systems. Structurally related to phenethylamine and amphetamine, this chemical class includes compounds that have seen wide clinical use, from appetite suppressants to decongestants.[1] The classical mechanism of action for many phenylpropylamine derivatives involves the inhibition of norepinephrine and dopamine reuptake, coupled with the promotion of their release from presynaptic terminals.[1] This leads to an elevation of these neurotransmitters in the synaptic cleft, thereby potentiating their downstream effects.

However, the landscape of phenylpropylamine pharmacology is undergoing a significant transformation. Recent research has unveiled a cohort of novel derivatives that exhibit atypical mechanisms of action, extending far beyond simple monoamine transporter interactions. These emerging mechanisms, including agonism at trace amine-associated receptors (TAARs) and allosteric modulation of ligand-gated ion channels, represent a new frontier in the therapeutic application of this versatile chemical class.

This in-depth technical guide provides a comprehensive exploration of these novel mechanisms. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols. By delving into the causality behind experimental choices and providing self-validating methodologies, this guide aims to empower the scientific community to further innovate within the dynamic field of phenylpropylamine pharmacology.

Part 1: Atypical Mechanisms of Action of Novel Phenylpropylamine Derivatives

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: A New Paradigm in Dopamine Regulation

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a critical regulator of monoaminergic systems.[2] Structurally similar phenethylamine derivatives, including some novel phenylpropylamines, act as agonists at this receptor.[3] TAAR1 activation offers a distinct mechanism to modulate dopamine transporter (DAT) function, differing significantly from direct transporter inhibition.

Mechanism of Action:

Upon activation by an agonist, TAAR1 initiates a signaling cascade that can lead to the phosphorylation of the dopamine transporter.[4] This post-translational modification can alter the transporter's conformation and trafficking, leading to a decrease in dopamine reuptake and, in some cases, promoting dopamine efflux.[[“]] This modulation of DAT function is dependent on the activation of protein kinase C (PKC).[1] Furthermore, TAAR1 can form heterodimers with dopamine D2 receptors, leading to a complex interplay of signaling pathways that can influence downstream effects.[[“]]

A notable example of a drug candidate with this mechanism is Ulotaront (SEP-363856), a TAAR1 agonist that has been investigated in clinical trials for schizophrenia.[6]

Signaling Pathway Diagram:

TAAR1_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal PPA Phenylpropylamine Derivative (Agonist) TAAR1 TAAR1 PPA->TAAR1 binds & activates AC Adenylyl Cyclase TAAR1->AC activates PKC PKC TAAR1->PKC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DAT Dopamine Transporter (DAT) PKA->DAT phosphorylates PKC->DAT phosphorylates DA_out DAT->DA_out reduces reuptake DA_vesicle Dopamine Vesicle DA_in Dopamine (intracellular) DA_vesicle->DA_in release D2R Dopamine D2 Receptor DA_out->D2R binds DA_in->DA_out efflux via DAT caption Figure 1: TAAR1 Signaling Pathway.

Caption: Figure 1: TAAR1 Signaling Pathway.

Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): A Novel Avenue for Therapeutic Intervention

While not strictly phenylpropylamines, derivatives with a 1,3-diphenylpropan-1-one scaffold have been identified as allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR).[1] This discovery opens a compelling new area of investigation for novel phenylpropylamine derivatives, suggesting that this chemical class may have the potential to fine-tune the activity of ligand-gated ion channels.

Mechanism of Action:

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous ligand (in this case, acetylcholine).[7] This binding event induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand.[4] For example, a PAM for the α7 nAChR would increase the likelihood of the channel opening in response to acetylcholine, thereby amplifying cholinergic neurotransmission.[1]

This mechanism is particularly attractive for drug development as it offers a more nuanced approach to receptor modulation compared to direct agonism or antagonism, potentially leading to improved safety and efficacy profiles.

Conceptual Diagram of Allosteric Modulation:

Allosteric_Modulation cluster_receptor GPCR/Ion Channel Receptor Receptor Response Cellular Response Receptor->Response initiates Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site Orthosteric_Ligand Orthosteric Ligand Orthosteric_Ligand->Orthosteric_Site binds Allosteric_Modulator Allosteric Modulator (e.g., Phenylpropylamine Derivative) Allosteric_Modulator->Allosteric_Site binds caption Figure 2: Allosteric Modulation Concept.

Caption: Figure 2: Allosteric Modulation Concept.

Part 2: Experimental Protocols for Mechanistic Elucidation

A rigorous and well-defined experimental approach is paramount to accurately characterizing the mechanism of action of novel phenylpropylamine derivatives. The following protocols are provided as a guide for researchers in the field.

Monoamine Transporter Uptake Inhibition Assay

This assay is fundamental for determining whether a novel phenylpropylamine derivative interacts with and inhibits the function of monoamine transporters.

Objective: To measure the potency of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Test compound (novel phenylpropylamine derivative).

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Cell Culture: Plate the transporter-expressing HEK-293 cells in 96-well plates and grow to 80-90% confluency.

  • Preparation of Solutions: Prepare serial dilutions of the test compound and reference inhibitors in KHB.

  • Pre-incubation: Wash the cells once with KHB. Add 50 µL of KHB containing the desired concentration of the test compound or reference inhibitor to each well. Incubate for 10 minutes at room temperature.

  • Initiation of Uptake: Add 50 µL of KHB containing the radiolabeled monoamine to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Kₘ value for the respective transporter.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. The optimal incubation time should be determined empirically to ensure that uptake is in the linear range.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram:

Uptake_Assay_Workflow start Start plate_cells Plate Transporter-Expressing HEK-293 Cells start->plate_cells prepare_solutions Prepare Serial Dilutions of Test Compound plate_cells->prepare_solutions pre_incubate Pre-incubate Cells with Test Compound prepare_solutions->pre_incubate initiate_uptake Add Radiolabeled Monoamine pre_incubate->initiate_uptake incubate Incubate at Room Temperature initiate_uptake->incubate terminate_uptake Wash with Ice-Cold Buffer incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation_count Quantify Radioactivity lyse_cells->scintillation_count analyze_data Calculate IC50 scintillation_count->analyze_data end End analyze_data->end caption Figure 3: Monoamine Transporter Uptake Assay Workflow.

Caption: Figure 3: Monoamine Transporter Uptake Assay Workflow.

TAAR1 Receptor Activation Assay (cAMP Measurement)

This assay determines if a novel phenylpropylamine derivative acts as an agonist at the TAAR1 receptor by measuring the downstream production of cyclic AMP (cAMP).[8]

Objective: To quantify the ability of a test compound to stimulate cAMP production in cells expressing TAAR1.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing human TAAR1.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

  • Test compound.

  • Reference TAAR1 agonist (e.g., β-phenylethylamine).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Step-by-Step Methodology:

  • Cell Plating: Seed the TAAR1-expressing cells into 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.

  • Cell Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Following the incubation, perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves cell lysis and the addition of detection reagents.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ and Eₘₐₓ values for the test compound.

Part 3: Structure-Activity Relationships and Future Directions

The exploration of novel phenylpropylamine derivatives is revealing intricate structure-activity relationships (SAR). For instance, modifications to the phenyl ring, the propyl chain, and the amino group can dramatically alter a compound's affinity and efficacy at different molecular targets. Understanding these SARs is crucial for the rational design of new chemical entities with desired pharmacological profiles.

Quantitative Data Summary:

Compound ClassPrimary Mechanism of ActionKey Molecular Target(s)Example Compound(s)
Classical PhenylpropylaminesMonoamine Reuptake Inhibition/ReleaseDAT, NETPhenylpropanolamine
Novel TAAR1 AgonistsTAAR1 AgonismTAAR1Ulotaront
Phenylpropanone DerivativesAllosteric Modulationα7 nAChR1,3-diphenylpropan-1-ones

Future Directions:

The discovery of atypical mechanisms of action for phenylpropylamine derivatives opens up exciting new avenues for drug discovery. Future research should focus on:

  • Expanding the Chemical Space: Synthesizing and screening novel libraries of phenylpropylamine derivatives to identify compounds with unique pharmacological profiles.

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the specific molecular targets responsible for their biological activity.

  • In Vivo Characterization: Evaluating the efficacy and safety of promising novel derivatives in relevant animal models of neuropsychiatric and neurological disorders.

  • Exploring Polypharmacology: Investigating the potential for designing single molecules that interact with multiple targets to achieve synergistic therapeutic effects.

Conclusion

The field of phenylpropylamine pharmacology is moving beyond its traditional focus on monoamine transporters. The emergence of novel derivatives with atypical mechanisms of action, such as TAAR1 agonism and allosteric modulation, presents a wealth of opportunities for the development of new and improved therapeutics for a range of disorders. By employing rigorous experimental methodologies and a deep understanding of the underlying pharmacology, the scientific community can continue to unlock the full potential of this versatile chemical scaffold.

References

  • Trace amine-associated receptor 1 agonists differentially regulate dopamine transporter function. Neuropsychopharmacology. [URL: https://www.
  • The Biological Activity of Phenylpropylamine Derivatives: A Technical Guide. Benchchem. [URL: https://www.benchchem.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.00629/full]
  • TAAR1 Dopamine Receptor Signaling Pathways. Consensus. [URL: https://consensus.app/papers/role-taar1-dopamine-receptor-regulation-quick/078a531d2c675f92b76961445749a5b1/]
  • TAAR1. Wikipedia. [URL: https://en.wikipedia.org/wiki/TAAR1]
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An In-depth Technical Guide to the Predicted Pharmacology of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive pharmacological evaluation of the novel compound, [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. While direct empirical data for this specific molecule is not yet publicly available, this document leverages established principles of medicinal chemistry and pharmacology, along with data from structurally analogous compounds, to construct a robust predictive profile. It is intended for researchers, scientists, and drug development professionals. The guide will explore the predicted mechanism of action, structure-activity relationships (SAR), and hypothetical pharmacokinetic and pharmacodynamic properties. Furthermore, it will provide detailed, field-proven experimental protocols for the definitive characterization of this compound's pharmacological profile.

Introduction: The Rationale for Pyrrolidine-Based Monoamine Reuptake Inhibitors

The pyrrolidine moiety is a privileged scaffold in modern medicinal chemistry, renowned for its utility in the design of biologically active compounds targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to engage in key binding interactions have made it a cornerstone in the development of numerous therapeutic agents.[1][2][3] A significant class of pyrrolidine-containing molecules are the monoamine reuptake inhibitors, which modulate the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

The compound of interest, this compound, belongs to the 1-phenyl-3-aminopropyl class of molecules. Based on its structural features—a substituted phenyl ring and a dual-amine system comprising a pyrrolidine and a methylamine—it is strongly predicted to function as a monoamine reuptake inhibitor. The precise nature of its activity, whether as a triple reuptake inhibitor (TRI), a dual reuptake inhibitor, or a selective agent, is a key question that this guide will explore through SAR analysis of related compounds.

Predicted Mechanism of Action: A Monoamine Reuptake Inhibitor

The core hypothesis is that this compound competitively binds to and inhibits the function of one or more of the following monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Neurotransmitter (5-HT, NE, DA) Release Neurotransmitter Synaptic Neurotransmitter Presynaptic_Neuron->Neurotransmitter Release Transporter Monoamine Transporter (SERT, NET, DAT) Reuptake Neurotransmitter Reuptake Transporter->Reuptake Transport Neurotransmitter->Transporter Binding Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Signal Transduction Receptor->Signal Compound This compound Compound->Transporter Inhibition Radioligand_Binding_Assay Start Start Cell_Culture Culture HEK293 cells expressing hSERT, hNET, or hDAT Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Combine membranes, radioligand, and test compound in 96-well plate Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Counting Measure radioactivity with scintillation counter Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters. [4] Objective: To determine the IC50 value for the inhibition of serotonin, norepinephrine, and dopamine uptake.

Methodology:

  • Cell Culture: Plate transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with buffer and pre-incubate with varying concentrations of the test compound or a reference inhibitor.

  • Initiation of Uptake: Add a mixture of radiolabeled neurotransmitter (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA) to each well. [4]4. Incubation: Incubate for a short period at room temperature to allow for neurotransmitter uptake.

  • Termination of Uptake: Aspirate the medium and rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for uptake inhibition by non-linear regression analysis.

In Vitro Metabolism and Safety Pharmacology
  • Metabolic Stability: Incubate the compound with human liver microsomes to identify major metabolites and determine its metabolic half-life.

  • CYP450 and MAO Inhibition: Assess the potential of the compound to inhibit major CYP450 isoforms and MAO-A/MAO-B to predict potential drug-drug interactions. [5][6][7]* hERG Channel Binding: Evaluate binding to the hERG potassium channel to assess the risk of cardiac arrhythmia.

Conclusion

This compound is a novel compound with a high probability of acting as a monoamine reuptake inhibitor. Its structural features, including the 3-chlorophenyl group and the unique dual-amine side chain, suggest a potentially interesting and potent pharmacological profile. The SAR analysis of related compounds provides a strong foundation for predicting its activity, while the detailed experimental protocols outlined in this guide offer a clear path for its definitive pharmacological characterization. Further investigation of this molecule is warranted to fully elucidate its therapeutic potential.

References

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The Architecture of Affect: A Technical Guide to the Discovery and Synthesis of Novel Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). It delves into the foundational pharmacology, explores the intricacies of rational drug design and chemical synthesis, and navigates the critical path of preclinical and clinical evaluation. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring a robust and scientifically rigorous approach to developing the next generation of antidepressant therapies.

The Monoamine Imbalance and the Rationale for Dual Reuptake Inhibition

The monoamine hypothesis of depression, while not a complete picture, posits that a deficiency in the synaptic concentrations of key neurotransmitters—serotonin (5-HT) and norepinephrine (NE)—contributes significantly to the pathophysiology of major depressive disorder (MDD).[1] Selective Serotonin Reuptake Inhibitors (SSRIs) were a landmark in antidepressant therapy, offering improved tolerability over older drug classes.[2][3] However, a substantial portion of patients exhibit an inadequate response to SSRI monotherapy.[2]

This clinical reality spurred the development of dual-acting agents. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are designed to block both the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the extracellular levels of both neurotransmitters in the synaptic cleft.[3][4] This dual mechanism of action is believed to offer a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms and offering improved remission rates, particularly in severe cases of MDD.[5] Furthermore, the modulation of noradrenergic pathways has established SNRIs as effective treatments for chronic pain conditions, a common comorbidity with depression.[3]

The following diagram illustrates the fundamental mechanism of action for SNRIs at the neuronal synapse.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles with 5-HT & NE 5HT_NE 5-HT & NE Presynaptic_Vesicle->5HT_NE Release SERT SERT NET NET Presynaptic_Terminal 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors 5HT_NE->Postsynaptic_Receptors Binding SNRI SNRI SNRI->SERT Inhibits SNRI->NET Inhibits

Caption: Mechanism of Action of Serotonin-Norepinephrine Reuptake Inhibitors.

The Discovery Engine: From Hit Identification to Lead Optimization

The journey to a novel SNRI begins with the identification of a "hit" molecule that exhibits inhibitory activity at both SERT and NET. This is followed by a rigorous process of lead optimization to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Hit Identification Strategies

High-Throughput Screening (HTS): Large chemical libraries can be screened for compounds that inhibit SERT and NET. Modern HTS assays have moved beyond traditional radioligand binding assays.[6] Fluorometric imaging plate reader (FLIPR) systems, for instance, utilize fluorescent substrates to enable high-throughput functional screening for transporter inhibitors in a 384-well format.[6][7]

Rational Drug Design and Computational Modeling: With the increasing availability of structural information for monoamine transporters, computational approaches play a pivotal role.[8][9]

  • Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for binding to SERT and NET. Novel molecules can then be designed to fit this pharmacophore.

  • Molecular Docking: This technique predicts the binding orientation of a small molecule to its target protein. It is used to screen virtual libraries of compounds and to prioritize candidates for synthesis and testing.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10] These models can then be used to predict the activity of unsynthesized analogs.[10]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once a hit is identified, medicinal chemists embark on an iterative process of synthesizing and testing analogs to improve its drug-like properties. This is guided by Structure-Activity Relationship (SAR) studies, which systematically explore how modifications to the chemical structure affect biological activity.

Key considerations in the SAR of SNRIs include:

  • The Aryloxypropanamine Scaffold: This is a common structural motif in many reuptake inhibitors, offering a versatile platform for high-affinity binding to monoamine transporters.[3] The substitution pattern on the aryloxy ring is a critical determinant of selectivity for SERT versus NET.[3]

  • Chirality: Many SNRIs possess one or more chiral centers. The stereochemistry of the molecule can have a profound impact on its potency and selectivity. The synthesis of enantiomerically pure compounds is therefore a critical aspect of SNRI development. Asymmetric synthesis strategies, such as the use of chiral auxiliaries or catalysts, are employed to achieve high enantiomeric excess.

  • Linker Length and Flexibility: In some SNRI scaffolds, the length and flexibility of the linker connecting key pharmacophoric groups can influence dual reuptake inhibition. For example, in a series of 4-benzylpiperidine carboxamides, derivatives with a three-carbon linker showed better activity than those with a two-carbon linker.[11]

  • Aromatic Substituents: The nature and position of substituents on aromatic rings can significantly impact binding affinity. Halogen atoms, for instance, are commonly found in antidepressants and can contribute to high-affinity protein-ligand interactions.[12] The trifluoromethyl group on the phenolic ring of fluoxetine, for example, results in a six-fold increase in SSRI activity compared to its non-fluorinated parent compound.[12]

The following diagram outlines the iterative cycle of lead optimization.

Lead_Optimization_Cycle Design Design Analogs (SAR, Computational Modeling) Synthesis Chemical Synthesis Design->Synthesis Hypothesis In_Vitro_Assays In Vitro Assays (Binding, Uptake) Synthesis->In_Vitro_Assays New Compounds In_Vivo_Models In Vivo Models (PK, Efficacy) In_Vitro_Assays->In_Vivo_Models Promising Candidates Data_Analysis Data Analysis & SAR Elucidation In_Vivo_Models->Data_Analysis Biological Data Data_Analysis->Design Feedback Loop

Caption: The Iterative Cycle of Lead Optimization in SNRI Discovery.

The Art of the Molecule: Synthetic Strategies for Novel SNRIs

The efficient and stereocontrolled synthesis of novel SNRI candidates is a cornerstone of the drug discovery process. While the specific synthetic routes will vary depending on the target scaffold, several key strategies are commonly employed.

Synthesis of Chiral Amines

A frequent structural feature in SNRIs is a chiral amine. The stereoselective synthesis of these amines is crucial for obtaining the desired enantiomer with high purity. Several powerful methods are available:

  • Asymmetric Reductive Amination: This is a widely used method for converting a ketone or aldehyde into a chiral amine. It involves the formation of an imine intermediate, which is then reduced in a stereoselective manner.[13]

  • Asymmetric Hydroamination: This atom-economical reaction involves the addition of an N-H bond across a carbon-carbon double bond, providing direct access to chiral amines.[14]

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective approach to chiral amine synthesis. Reductive aminases, for example, can be engineered to produce enantiopure amines with high efficiency.[15]

Illustrative Synthetic Protocol: A Generalized Route to a Venlafaxine Analog

The synthesis of venlafaxine and its analogs often serves as a good case study for the construction of SNRI scaffolds. A common approach involves the following key steps:

Step 1: Condensation to form the Cyanohydrin Intermediate

  • To a stirred solution of 4-methoxyphenylacetonitrile in a suitable solvent (e.g., methanol), add a base such as sodium methoxide.

  • Add cyclohexanone dropwise at room temperature.

  • Stir the reaction mixture for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol by crystallization or column chromatography.[16]

Step 2: Reductive Amination to Introduce the Amine Functionality

  • Dissolve the cyanohydrin intermediate in a suitable solvent (e.g., methanol) in a high-pressure reactor.

  • Add a solution of dimethylamine in the same solvent.

  • Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.[16][17]

  • Pressurize the reactor with hydrogen gas and heat the mixture.

  • Monitor the reaction by TLC or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude venlafaxine analog.

  • Purify the product by conversion to its hydrochloride salt and recrystallization.[16]

From the Bench to the Bedside: Preclinical and Clinical Evaluation

Before a novel SNRI can be considered for human use, it must undergo a rigorous and comprehensive evaluation of its pharmacological, pharmacokinetic, and toxicological properties.

Preclinical Pharmacology: Demonstrating the Mechanism of Action

In Vitro Assays:

  • Radioligand Binding Assays: These assays are used to determine the affinity of the test compound for SERT and NET. They involve competing the test compound with a radiolabeled ligand that is known to bind to the transporter. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

  • Substrate Uptake Inhibition Assays: These functional assays measure the ability of the test compound to block the uptake of a radiolabeled substrate (e.g., [3H]serotonin or [3H]norepinephrine) into cells that have been engineered to express SERT or NET.[18]

Table 1: Representative In Vitro Potency of Selected SNRIs

CompoundSERT Ki (nM)NET Ki (nM)SERT/NET Ratio
Venlafaxine8224800.03
Desvenlafaxine535580.1
Duloxetine0.87.50.1
Milnacipran2011081.9
Levomilnacipran1191.2

Data compiled from various sources for illustrative purposes.

In Vivo Assays:

  • In Vivo Microdialysis: This is a powerful technique for directly measuring the extracellular concentrations of serotonin and norepinephrine in specific brain regions of freely moving animals.[5][19][20][21][22] A small, semi-permeable probe is implanted into the brain, and a physiological solution is slowly perfused through it.[20] Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed by HPLC with electrochemical detection.[5][20] A successful SNRI candidate should demonstrate a dose-dependent increase in both serotonin and norepinephrine levels in relevant brain areas, such as the prefrontal cortex or hippocampus.

  • Animal Models of Depression: While no animal model perfectly recapitulates human depression, several are used to assess the potential antidepressant-like activity of new compounds. These include the forced swim test and the tail suspension test, where a reduction in immobility time is considered an indicator of antidepressant efficacy.[18]

Pharmacokinetics and Toxicology

A comprehensive assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the candidate drug is essential.[23] This includes studies on its oral bioavailability, plasma protein binding, metabolic pathways (including potential for drug-drug interactions via cytochrome P450 enzymes), and routes of elimination.[24][25]

Toxicology studies are conducted in animals to identify any potential adverse effects of the drug on various organ systems. These studies are crucial for determining a safe starting dose for human clinical trials.

The Clinical Trial Gauntlet

The clinical development of a new SNRI follows a phased approach, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).

  • Phase I: The primary goal of Phase I trials is to assess the safety and tolerability of the new drug in a small group of healthy volunteers.[8] Different doses are tested to determine the maximum tolerated dose.[8]

  • Phase II: In Phase II, the drug is administered to a larger group of patients with MDD to evaluate its efficacy and to further assess its safety.[8] Dose-ranging studies are often conducted in this phase to identify the optimal dose for further development.

  • Phase III: These are large-scale, multicenter, randomized, double-blind, placebo-controlled trials designed to confirm the efficacy and safety of the drug in a large and diverse patient population.[8] At least two successful Phase III trials are typically required for regulatory approval.

  • Phase IV: Also known as post-marketing surveillance, Phase IV studies are conducted after the drug has been approved and is on the market.[8] These studies monitor the long-term safety and effectiveness of the drug in real-world clinical practice.[8]

Future Directions: Beyond Monoamine Reuptake

While SNRIs have proven to be valuable therapeutic agents, there is still a significant unmet need for antidepressants with faster onset of action, improved efficacy in treatment-resistant populations, and more favorable side-effect profiles.[26] Future research in this area is exploring several exciting avenues:

  • Triple Reuptake Inhibitors (TRIs): These compounds, also known as Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs), aim to further broaden the neurochemical spectrum of activity by also blocking the dopamine transporter (DAT).[2][26] The rationale is that enhancing dopaminergic neurotransmission may specifically address symptoms of anhedonia (the inability to feel pleasure), which are often resistant to treatment with SSRIs and SNRIs.[26]

  • Multi-Target Directed Ligands (MTDLs): This approach involves designing single molecules that interact with multiple targets involved in the pathophysiology of depression. For example, a compound might combine SERT and NET inhibition with activity at specific serotonin receptors (e.g., 5-HT1A agonism) to potentially enhance efficacy and reduce side effects.

  • Novel Scaffolds and Synthetic Methodologies: The exploration of novel chemical scaffolds and the development of more efficient and sustainable synthetic methods will continue to be a driving force in the discovery of new antidepressant drugs.[11][27][28][29][30]

The discovery and synthesis of new SNRIs is a complex and challenging endeavor that requires a multidisciplinary approach, integrating insights from pharmacology, medicinal chemistry, computational science, and clinical research. By adhering to the principles of scientific integrity and embracing innovative technologies, the field is poised to deliver the next generation of more effective and better-tolerated treatments for major depressive disorder.

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molecular modeling of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Modeling of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, a Putative Monoamine Reuptake Inhibitor

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded walkthrough for the , a compound structurally analogous to known monoamine reuptake inhibitors. We will refer to this molecule as CMPA for brevity. The methodologies detailed herein are designed for researchers, computational chemists, and drug development professionals seeking to elucidate its potential interactions with the human Serotonin Transporter (hSERT). This document moves beyond rote protocol, delving into the scientific rationale behind key decisions in the computational workflow—from ligand parameterization and target preparation to molecular docking, all-atom molecular dynamics simulations, and binding free energy calculations. Our objective is to provide a self-validating framework that ensures scientific rigor and reproducibility, empowering researchers to confidently predict the molecular basis of this compound's putative therapeutic action.

Introduction: The Rationale for Modeling CMPA

Monoamine reuptake inhibitors are a cornerstone of treatment for major depressive and anxiety disorders.[1][2] These agents function by blocking the reabsorption of neurotransmitters like serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[1] The human Serotonin Transporter (SERT) is a primary target for many of these drugs, including selective serotonin reuptake inhibitors (SSRIs).[1][3]

The subject of this guide, CMPA, possesses key pharmacophoric features common to potent SERT inhibitors: an aromatic group, a protonatable amine, and a specific stereochemical architecture. Its structural similarity to established therapeutic agents warrants a detailed investigation of its binding mechanism at an atomic level. Molecular modeling provides a powerful, cost-effective paradigm to generate testable hypotheses about a ligand's binding pose, affinity, and the stability of the resulting protein-ligand complex long before committing to costly and time-consuming wet-lab synthesis and testing.[4]

This guide will systematically explore the computational pipeline for characterizing the interaction between CMPA and hSERT.

Foundational Stage: Ligand and Protein Preparation

The fidelity of any molecular simulation is critically dependent on the quality of the initial structures. This section details the meticulous process of preparing both the ligand (CMPA) and the protein target (hSERT) for subsequent in-silico analysis.

Ligand Preparation: From 2D Structure to a Simulation-Ready 3D Model

The first step is to translate the chemical name of CMPA into a three-dimensional, energetically favorable conformation with appropriate chemical properties for simulation.

Table 1: Physicochemical Properties of CMPA (Predicted)

Property Value Source
Molecular Formula C₁₅H₂₃ClN₂ -
Molecular Weight 266.81 g/mol -
pKa (most basic) ~9.5 - 10.5 Predicted

| LogP | ~3.5 | Predicted |

Experimental Protocol: Ligand Parameterization

  • Generate 2D Structure: Draw CMPA using a chemical sketcher (e.g., ChemDraw) or generate from its IUPAC name.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D model.

  • Determine Protonation State: At a physiological pH of 7.4, the secondary amine and the pyrrolidine nitrogen of CMPA will be protonated. This is a critical step, as the charge state dictates the electrostatic interactions that govern binding.

  • Generate Conformers: Perform a conformational search to identify low-energy structures. This prevents starting the simulation from a high-energy, unrealistic state.

  • Assign Partial Charges: Employ a quantum mechanical approach (e.g., using Gaussian or ORCA with the HF/6-31G* basis set) followed by Restrained Electrostatic Potential (RESP) fitting. This accurately models the electron distribution.

  • Generate Force Field Parameters: For novel molecules like CMPA, a general force field is required. The General AMBER Force Field (GAFF) or CHARMM General Force Field (CGenFF) are industry standards for drug-like small molecules.[5][6] We select GAFF for its compatibility with the AMBER protein force field. Use a tool like Antechamber from the AmberTools suite to assign GAFF atom types and generate the necessary parameter files.

    • Expertise Note: The choice of a force field is paramount. GAFF is designed to be transferable and to cover a wide range of organic chemical space, making it a robust choice for a putative drug candidate not already included in a specific force field.[5]

Target Preparation: Readying the Human Serotonin Transporter (hSERT)

We will use the high-resolution crystal structure of hSERT in complex with the SSRI sertraline (PDB ID: 6AWO) as our receptor model.[7] This structure provides an excellent starting point as it represents the outward-facing conformation relevant to inhibitor binding.[8]

Experimental Protocol: hSERT Preparation

  • Download Structure: Obtain the PDB file (6AWO) from the Protein Data Bank.

  • Clean the Structure: Remove all non-essential molecules, including water, co-crystallized ligands (sertraline), and any buffer components.

  • Model Missing Residues/Loops: Use a tool like Modeller if any residues critical to the binding site are missing. For 6AWO, the structure is largely complete.

  • Add Hydrogens: Add hydrogen atoms consistent with a pH of 7.4. This involves protonating basic residues (Lys, Arg, His) and deprotonating acidic ones (Asp, Glu). The protonation state of histidine residues in the binding pocket should be carefully evaluated based on the local hydrogen-bonding network.

  • Assign Force Field: Apply a protein-specific force field. The AMBER ff19SB force field is a modern, accurate choice for protein simulations.

    • Trustworthiness Note: Ensuring consistency between the ligand (GAFF) and protein (AMBER) force fields is crucial. They are designed to be compatible, preventing artifact-driven results.

Predicting Binding: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. It serves as the primary method for generating a plausible 3D model of the CMPA-hSERT complex.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Ligand CMPA 3D Structure (& Force Field) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Protein hSERT Structure (6AWO) (& Force Field) Protein->Grid Docking Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Poses Cluster & Rank Poses (Binding Energy) Docking->Poses Analysis Analyze Interactions (H-Bonds, Hydrophobic) Poses->Analysis

Caption: Workflow for the molecular docking of CMPA into the hSERT binding site.

Experimental Protocol: Docking CMPA with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT format required by Vina, which includes partial charges and atom type information.

  • Define the Search Space: The binding site of hSERT, known as the S1 site, is well-characterized.[1] Define a grid box centered on the key residues known to interact with SSRIs, such as Asp98, Ile172, Tyr176, and Phe335. The box should be large enough to allow for rotational and translational freedom of the ligand (~25 x 25 x 25 Å).

  • Run Docking Simulation: Execute AutoDock Vina. An exhaustiveness setting of 32 is recommended to ensure a thorough search of the conformational space.

  • Analyze Results: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Binding Pose Selection: The top-ranked pose is often the most plausible. However, it is crucial to visually inspect the top cluster of poses. A reliable docking result will show multiple low-energy poses converging in a similar orientation.

    • Interaction Analysis: Analyze the best pose for key molecular interactions (hydrogen bonds, salt bridges, pi-pi stacking, hydrophobic contacts) using a visualization program like PyMOL or UCSF ChimeraX.

Table 2: Example Docking Results and Key Interactions for CMPA at hSERT S1 Site

Pose Rank Binding Affinity (kcal/mol) Key Interacting hSERT Residues Interaction Type
1 -9.8 Asp98 Salt Bridge with protonated amine
1 -9.8 Tyr176 Pi-Pi Stacking with chlorophenyl ring
1 -9.8 Phe335 Hydrophobic contact
1 -9.8 Gly442 Hydrogen Bond

| 2 | -9.5 | Asp98, Tyr176, Ser438 | Salt Bridge, Pi-Pi, H-Bond |

Assessing Stability: All-Atom Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view of the complex, allowing us to assess the stability of the predicted binding pose and observe subtle conformational changes in both the ligand and protein over time.[9]

MD_Workflow A Docked CMPA-hSERT Complex B Embed in POPC Membrane Bilayer A->B C Solvate with TIP3P Water & Ions B->C D Energy Minimization C->D E NVT Equilibration (300K) D->E F NPT Equilibration (1 bar) E->F G Production MD Run (≥100 ns) F->G H Trajectory Analysis G->H

Caption: The sequential workflow for setting up and running an MD simulation.

Experimental Protocol: MD Simulation using GROMACS

  • System Setup:

    • Membrane Embedding: Since hSERT is a transmembrane protein, the docked complex must be embedded in a realistic lipid bilayer, such as POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine). Tools like CHARMM-GUI can automate this complex process.[10]

    • Solvation and Ionization: Solvate the system with a water model (e.g., TIP3P) in a periodic boundary box. Add ions (Na⁺ and Cl⁻) to neutralize the system and mimic physiological concentration (~0.15 M).

  • Minimization and Equilibration:

    • Energy Minimization: Perform steepest descent minimization to remove any steric clashes from the initial setup.

    • Equilibration: Conduct a two-phase equilibration. First, a 1 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature at 300 K. Second, a 5-10 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system density to converge at 1 bar. Position restraints on the protein and ligand are gradually released during this phase.

    • Self-Validation: Monitor temperature, pressure, and density throughout equilibration. Stable plateaus in these values indicate a well-equilibrated system ready for production.

  • Production Simulation: Run the simulation for at least 100-200 nanoseconds without any restraints. Longer simulations provide more robust sampling of the conformational landscape.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, low-RMSD plateau for both indicates that the binding pose is maintained.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Monitor the persistence of key interactions (hydrogen bonds, salt bridges) identified during docking over the course of the simulation.

Quantifying Affinity: Binding Free Energy Calculations

To achieve a more quantitative estimate of binding affinity, we can employ binding free energy calculation methods. These are computationally intensive but provide a more rigorous prediction than docking scores.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that offers a good balance between accuracy and computational cost.[11]

FEP_Cycle node_A Protein + Ligand A (in water) node_B Protein-Ligand A Complex (in water) node_A->node_B ΔG_bind(A) node_C Protein + Ligand B (in water) node_A->node_C ΔG_solv(A→B) node_D Protein-Ligand B Complex (in water) node_B->node_D ΔG_complex(A→B) node_C->node_D ΔG_bind(B) caption Thermodynamic cycle for relative binding free energy (ΔΔG_bind) ΔΔG_bind = ΔG_bind(B) - ΔG_bind(A) = ΔG_complex - ΔG_solv The red arrows represent the computationally simulated 'alchemical' transformations.

Caption: Thermodynamic cycle for alchemical free energy calculations.

Experimental Protocol: MM/PBSA Calculation

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract 50-100 snapshots at regular intervals.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

    • ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

    • ΔG_solv: Solvation free energy, which is composed of:

      • ΔG_PB/GB: The polar contribution, calculated using the Poisson-Boltzmann or Generalized Born model.

      • ΔG_SA: The non-polar contribution, estimated from the solvent-accessible surface area (SASA).

  • Calculate Binding Free Energy: The total binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Expertise Note: The entropic term (-TΔS) is the most challenging to calculate and is often omitted for relative comparisons between similar ligands, as the change in entropy is assumed to be comparable. However, for absolute binding energy, methods like normal-mode analysis are required to estimate this term.

For even higher accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used.[12][13] These methods compute the free energy difference by simulating a non-physical, "alchemical" transformation of one molecule into another, providing highly accurate predictions of relative binding affinities.[14]

Conclusion and Forward Look

This guide has outlined a rigorous, multi-stage computational workflow to investigate the molecular interactions of this compound (CMPA) with its putative target, the human Serotonin Transporter. By progressing from ligand preparation and docking to extensive molecular dynamics and free energy calculations, researchers can build a robust, atom-level model of this compound's mechanism of action.

The insights generated from this pipeline—including the predicted binding pose, the stability of the complex, and the key interacting residues—provide a strong foundation for subsequent drug development efforts. These computational hypotheses can guide site-directed mutagenesis studies to validate the binding site experimentally and inform the rational design of new analogues with improved potency and selectivity.

References

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Methodological & Application

Application Notes & Protocols: Establishing an Experimental Dosage of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine for Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine is a novel chemical entity with limited publicly available data regarding its biological activity and established dosages in preclinical models. The following application notes provide a comprehensive, scientifically-grounded framework for researchers to systematically determine an appropriate experimental dosage for this compound in mouse models. The protocols described are based on established principles of pharmacology and preclinical drug development.

Introduction and Scientific Rationale

The development of any new chemical entity for in vivo research necessitates a rigorous and systematic approach to dose selection. The primary objectives are to identify a dose range that is both pharmacologically active and well-tolerated, thereby ensuring the scientific validity and reproducibility of experimental results. The compound 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine possesses structural motifs, such as the phenylpropan-1-amine core and the pyrrolidine ring, which are present in various centrally active compounds, including monoamine reuptake inhibitors.[1] For instance, pyrovalerone analogs, which share a 2-(pyrrolidin-1-yl)pentan-1-one structure, are known to be potent inhibitors of dopamine and norepinephrine transporters.[1]

This structural similarity suggests that the primary pharmacological activity of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine might involve modulation of monoaminergic systems. Consequently, the proposed experimental workflow is designed to not only determine a safe and effective dose but also to characterize the compound's pharmacokinetic and pharmacodynamic profile in a manner relevant to a potential CNS-active agent.

The following sections will detail a multi-stage process, beginning with essential preliminary steps and progressing through pharmacokinetic profiling, tolerability assessment, and finally, pharmacodynamic and efficacy testing. This structured approach is critical for minimizing animal use while maximizing the quality and interpretability of the data obtained.

Pre-clinical In Vivo Workflow: A Systematic Approach

The determination of an appropriate in vivo dosage is not a singular event but rather an iterative process. The following workflow diagram illustrates the logical progression from initial characterization to the selection of doses for efficacy studies.

G cluster_0 Phase 1: Preparation & Preliminary Assessment cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Tolerability & Dose-Ranging cluster_3 Phase 4: Pharmacodynamic (PD) & Efficacy Studies A Compound Synthesis & Purity Analysis (>95%) B In Vitro Target Profiling (e.g., Receptor Binding Assays) A->B C Solubility & Vehicle Selection B->C D Single-Dose PK Study (IV & Route of Choice) C->D Informs initial dose selection E Determine Key PK Parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) D->E F Acute Dose Escalation Study (MTD Determination) E->F Guides dose spacing H Target Engagement Study (e.g., ex vivo receptor occupancy) E->H Correlates exposure with target engagement G Clinical Observations & Body Weight Monitoring F->G G->H Defines upper dose limit I Dose-Response in Behavioral/Disease Model H->I J Selection of Efficacy Doses I->J G A Start: Have PK & MTD data? B Dose at Cmax > in vitro IC50/EC50? A->B Yes E Re-evaluate compound or formulation A->E No C Dose < MTD? B->C Yes B->E No D Select 3-4 Doses for Efficacy Study (Low, Medium, High) C->D Yes F Select lower dose range C->F No

Caption: Decision tree for selecting efficacy study doses.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial in vivo characterization and dose selection for the novel compound 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine in mouse models. By systematically evaluating its pharmacokinetics, tolerability, and pharmacodynamic effects, researchers can establish a scientifically sound basis for subsequent efficacy studies. The data generated through these protocols will be invaluable for understanding the compound's therapeutic potential and for designing future experiments with a high probability of success.

References

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  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central. Available at: [Link]

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  • Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. PubMed. Available at: [Link]

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  • Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. PubMed. Available at: [Link]

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Application Notes and Protocols for Substituted Phenylpropylamines in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Substituted phenylpropylamines represent a cornerstone class of chemical tools in neuroscience, offering profound insights into the function and dysfunction of monoaminergic systems. Their ability to modulate the activity of dopamine, norepinephrine, and serotonin transporters has made them indispensable for dissecting neural circuits, modeling neuropsychiatric disorders, and screening novel therapeutics. This guide provides an in-depth exploration of their application, detailing not just the "how" but the critical "why" behind experimental designs and protocols. We will cover core mechanisms, in vitro characterization, in vivo neurochemical monitoring, behavioral assessment, and advanced neuroimaging techniques.

Introduction: The Phenylpropylamine Scaffold in Neuroscience

The phenylpropylamine backbone is a structural motif central to a vast array of neuroactive compounds, from endogenous trace amines to powerful synthetic stimulants and therapeutics.[1] At its core, this chemical class, an analogue of phenethylamine with an extended propylamine chain, serves as a powerful key to unlock the complex machinery of monoamine neurotransmission.[2] Compounds such as amphetamine, fenfluramine, and 3,4-methylenedioxymethamphetamine (MDMA) are classic examples, each with a distinct profile of interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3][4] Their primary utility in research stems from their ability to induce the release and/or block the reuptake of these key neurotransmitters, thereby acutely altering synaptic concentrations and providing a window into the neurobiological basis of behavior, cognition, and disease.[3]

Core Mechanisms of Action: Beyond Simple Reuptake Inhibition

The primary mechanism for most research-grade phenylpropylamines involves a sophisticated interaction with monoamine transporters. Unlike pure reuptake inhibitors (e.g., cocaine or methylphenidate), many of these compounds act as transporter substrates. This means they are taken up into the presynaptic neuron via the very transporters they target.[4]

Once inside, they exert a multi-pronged effect:

  • Vesicular Disruption: They interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of neurotransmitters into synaptic vesicles and leading to an increase in cytosolic monoamine concentrations.[4][5]

  • Transporter Reversal: The elevated cytosolic monoamine levels, coupled with the action of the phenylpropylamine itself, cause the plasma membrane transporters (DAT, NET, SERT) to reverse their direction of transport.[4] This results in a massive, non-exocytotic efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.

This dual action of reuptake inhibition and active release makes them potent and effective tools for robustly stimulating monoaminergic systems. Some compounds, like fenfluramine, exhibit additional complexities, including activity at the sigma-1 receptor, which contributes to its unique pharmacological profile, particularly its anticonvulsant effects.[6][7][8]

Phenylpropylamine_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal PPA Substituted Phenylpropylamine VMAT2 VMAT2 PPA->VMAT2 Inhibits Transporter Monoamine Transporter (DAT/NET/SERT) PPA->Transporter Enters via transporter Vesicle Synaptic Vesicle (Dopamine/NE/5-HT) VMAT2->Vesicle Sequesters Monoamines MA_cyto Cytosolic Monoamines VMAT2->MA_cyto Leads to increased Synapse Synaptic Cleft (Increased Monoamines) Transporter->Synapse Reverses Direction (Efflux) Receptor Postsynaptic Receptors Synapse->Receptor Activation

Caption: General mechanism of substrate-type phenylpropylamine releasing agents.
Application 1: In Vitro Characterization of Transporter Interactions

Application Note: Before advancing to in vivo studies, it is crucial to characterize the potency and selectivity of a novel substituted phenylpropylamine. In vitro assays provide a controlled environment to determine a compound's affinity for and functional effect on the primary monoamine transporters. This foundational data is essential for interpreting subsequent behavioral and neurochemical outcomes.

Protocol 3.1: Radioligand Binding Assay for Transporter Affinity (Ki)

This protocol determines a compound's binding affinity (Ki) by measuring its ability to compete with a known radioligand for binding to a specific transporter.[1]

A. Materials

  • Membrane Source: Cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT, or rodent brain tissue homogenates (e.g., striatum for DAT).

  • Radioligands: e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

  • Non-specific Competitor: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).[9]

  • Test Compound: Substituted phenylpropylamine of interest, serially diluted.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4), Wash Buffer (ice-cold assay buffer).[9]

  • Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation counter.

B. Step-by-Step Methodology

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.[1]

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane suspension.[1]

    • Non-specific Binding: 50 µL non-specific competitor + 50 µL radioligand + 100 µL membrane suspension.[1]

    • Competition Binding: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane suspension.[1]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[1]

  • Termination & Filtration: Rapidly filter the plate contents through glass fiber filters using a cell harvester. Wash filters 3x with ice-cold wash buffer to remove unbound radioligand.[1]

  • Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (counts per minute, CPM) using a scintillation counter.[1]

C. Data Analysis & Validation

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[1]

  • Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific binding).[1]

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[1] A lower Ki value indicates higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Action Profile
d-Amphetamine2572000Dopamine/Norepinephrine Releaser
Fenfluramine150060050Serotonin Releaser
MDMA950700150Serotonin > DA/NE Releaser
Test Compound X50800950DAT-selective Releaser
Caption: Example table of binding affinities for various substituted phenylpropylamines.
Application 2: In Vivo Monitoring of Neurotransmitter Dynamics

Application Note: While in vitro assays reveal potential, in vivo microdialysis provides direct evidence of a compound's effect on extracellular neurotransmitter levels in the brain of a freely moving animal.[10][11] This technique is invaluable for correlating neurochemical changes with behavioral responses and establishing a pharmacodynamic profile.

Protocol 4.1: In Vivo Microdialysis in Rodents

This protocol measures changes in extracellular dopamine in the nucleus accumbens of a rat following systemic administration of a substituted phenylpropylamine.

A. Materials

  • Animal Model: Adult male Sprague-Dawley or Wistar rat.

  • Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdrill.

  • Microdialysis Equipment: Guide cannula, microdialysis probe (e.g., 20 kDa MWCO), syringe pump, fraction collector.[12]

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Analytical System: HPLC with electrochemical detection (HPLC-ECD).

  • Test Compound: Phenylpropylamine dissolved in a suitable vehicle (e.g., saline).

B. Step-by-Step Methodology

  • Surgical Implantation: Under anesthesia, place the rat in a stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens). Secure the cannula assembly to the skull with dental cement. Allow for a 3-5 day recovery period.

  • Probe Insertion & Baseline: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[13]

  • Baseline Collection: Allow the system to equilibrate for 90-120 minutes. Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials kept on ice or in a refrigerated fraction collector.[12]

  • Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal injection).

  • Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection to capture the full time-course of the neurochemical response.

  • Analysis: Quantify the concentration of dopamine and its metabolites (DOPAC, HVA) in each dialysate sample using HPLC-ECD.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain to verify the correct placement of the microdialysis probe.

C. Data Analysis & Validation

  • Express post-injection neurotransmitter levels as a percentage change from the average baseline concentration.

  • A robust response is characterized by a significant, time-dependent increase in the target neurotransmitter (e.g., a >200% increase in dopamine) compared to vehicle-treated controls.

  • The inclusion of a vehicle control group is essential to validate that the observed effects are drug-specific.

Microdialysis_Workflow A Stereotaxic Surgery: Guide Cannula Implantation B Recovery Period (3-5 days) A->B C Experiment Day: Insert Microdialysis Probe B->C D Begin aCSF Perfusion & Equilibrate C->D E Collect Baseline Samples (3-4 fractions) D->E F Systemic Administration: Test Compound vs. Vehicle E->F G Collect Post-Injection Samples (2-3 hours) F->G H HPLC-ECD Analysis: Quantify Neurotransmitters G->H I Histological Verification of Probe Placement H->I

Caption: Experimental workflow for an in vivo microdialysis study.
Application 3: Probing Brain-Behavior Relationships

Application Note: Behavioral pharmacology assays are used to assess the functional consequences of the neurochemical changes induced by substituted phenylpropylamines.[14] These tests can screen for therapeutic potential (e.g., antidepressant or pro-cognitive effects) or model symptoms of psychiatric disorders (e.g., hyperactivity in ADHD models).[15][16][17]

Protocol 5.1: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used screening tool where a reduction in immobility time is interpreted as an antidepressant-like effect.[1]

A. Materials

  • Animal Model: Male C57BL/6 or CD-1 mice.

  • Test Compound: Phenylpropylamine derivative dissolved in vehicle.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[1]

  • Equipment: Video recording setup, stopwatch.

B. Step-by-Step Methodology

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[1]

  • Drug Administration: Administer the test compound or vehicle (e.g., via IP injection) 30-60 minutes before the test.

  • Test Procedure: Gently place each mouse into the cylinder of water for a 6-minute session.

  • Scoring: Record the session. An observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

C. Data Analysis & Validation

  • Compare the mean immobility time between the drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

  • A significant decrease in immobility time suggests a potential antidepressant-like effect.

  • Crucial Validation Step: To rule out a false positive due to general hyperactivity, it is essential to run a separate locomotor activity test. A compound that increases general motor activity may reduce immobility in the FST for reasons unrelated to antidepressant mechanisms.[15] A valid result shows reduced immobility without a significant increase in locomotion.

Application 4: Neuroimaging of Drug Action

Application Note: Neuroimaging techniques like pharmacological MRI (phMRI) and Positron Emission Tomography (PET) allow for the non-invasive visualization of a drug's effects across the entire brain.[18][19][20] phMRI can map the brain regions activated by a compound like amphetamine, while PET can be used to measure target engagement by quantifying transporter occupancy.[21][22]

Conceptual Protocol 6.1: Pharmacological MRI (phMRI) Study

This protocol provides a conceptual framework for assessing the whole-brain functional effects of a psychostimulant phenylpropylamine in humans or animals.[23]

A. Principle phMRI measures changes in the Blood-Oxygen-Level-Dependent (BOLD) signal, which is an indirect marker of neural activity. Administration of a neuroactive compound like amphetamine induces changes in neural activity and metabolism, which are reflected as changes in the BOLD signal in specific brain circuits.[18]

B. Conceptual Workflow

  • Subject Preparation: The subject (human or anesthetized animal) is placed in the MRI scanner.

  • Baseline Imaging: A functional scan (e.g., resting-state fMRI) is acquired to establish a baseline level of brain activity.

  • Drug Administration: The substituted phenylpropylamine or a placebo is administered (e.g., intravenously).

  • Post-Drug Imaging: Functional scans are continuously acquired for a period post-administration to track the time-course of drug-induced changes in the BOLD signal.

  • Data Analysis: The post-drug scans are statistically compared to the baseline scans. This generates activation maps highlighting brain regions where the BOLD signal significantly changed, providing a "neural signature" of the drug's effect.

C. Validation and Interpretation

  • The use of a placebo control is mandatory to ensure that observed changes are due to the pharmacological agent and not other factors (e.g., time in the scanner).

  • For animal studies, careful control of physiological parameters (e.g., temperature, respiration) is critical, as anesthetics and the drug itself can alter these variables and confound the BOLD signal.[23]

  • Results from phMRI studies can help identify the neural circuits modulated by a compound, providing mechanistic insights that bridge the gap between molecular actions and behavioral outcomes.[21]

phMRI_Concept cluster_scanner Inside MRI Scanner A Acquire Baseline Functional Scan (BOLD) B Administer Drug (e.g., Amphetamine) or Placebo A->B C Acquire Post-Drug Functional Scans B->C D Data Preprocessing (Motion Correction, etc.) C->D E Statistical Comparison: (Post-Drug vs. Baseline) D->E F Generate Brain Activation Map: Identify Drug-Modulated Circuits E->F

Caption: Conceptual workflow for a pharmacological MRI (phMRI) experiment.
Case Study: MDMA and the "Critical Period" for Social Learning

A compelling application of substituted phenylpropylamines in modern neuroscience is the use of MDMA to probe the neurobiology of social behavior. Research has shown that MDMA can reopen a "critical period" in the adult mouse brain, a developmental window when the brain is especially sensitive to learning the reward value of social interactions.[24] This effect is thought to be mediated by oxytocin signaling in the nucleus accumbens.[24] This finding provides a powerful mechanistic hypothesis for why MDMA-assisted psychotherapy shows promise for treating PTSD, as it may enhance the therapeutic bond between patient and therapist, facilitating the processing of traumatic memories.[25][26][27] This demonstrates how a specific compound can be used not just to map a pathway, but to test a fundamental neuroscience concept with direct therapeutic implications.

References
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  • BenchChem. (n.d.). Application Notes and Protocols for 1-Methyl-3-phenylpropylamine in CNS Drug Discovery.
  • De Witte, P. A., et al. (2023, May 12). Fenfluramine: a plethora of mechanisms? PMC - PubMed Central.
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  • BenchChem. (n.d.). The Biological Activity of Phenylpropylamine Derivatives: A Technical Guide.
  • Feduccia, A. A., et al. (n.d.). Potential Psychiatric Uses for MDMA. PMC - PubMed Central - NIH.
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  • Epilepsy Foundation. (2023, October 17). Fenfluramine.
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  • PsyPost. (2025, July 13). Brain scans reveal who may benefit most from MDMA for trauma-related symptoms.
  • Knoll, J., et al. (n.d.). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. PubMed.
  • Perry, W., et al. (n.d.). Amphetamine increases activity but not exploration in humans and mice. PMC - NIH.
  • Hauser, T. U., et al. (2023, October 11). Amphetamines Improve the Motivation to Invest Effort in Attention-Deficit/Hyperactivity Disorder. Journal of Neuroscience.
  • 2-Minute Neuroscience. (2018, June 8). 2-Minute Neuroscience: Amphetamine. YouTube.
  • Fox, G. B., et al. (2006, August). Pharmacological and functional magnetic resonance imaging techniques in CNS drug discovery. PubMed.
  • ResearchGate. (n.d.). Flowchart illustration of in vivo microdialysis experimental set-up,....
  • Yamada, K. (2018, September 26). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. NIH.
  • Soares, J. C. (n.d.). The application of neuroimaging techniques to drug development. PubMed.
  • Weafer, J., & de Wit, H. (2022, March 1). A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics. PubMed Central.
  • Simply Psychology. (2025, May 13). Neuroimaging: Brain Scanning Techniques In Psychology.
  • Columbia University Department of Psychiatry. (n.d.). Behavioral Pharmacology.
  • Technology Networks. (2024, April 8). Neuroimaging Techniques and What a Brain Image Can Tell Us.
  • De Ceballos, M. L., & Teather, L. A. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central.
  • Thompson, A. C. (n.d.). Overview of Microdialysis. PMC - PubMed Central.
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Sources

Application Notes & Protocols: A Guide to Preparing Stock Solutions of Novel Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate and reproducible preparation of stock solutions is a cornerstone of successful research, particularly in the fields of pharmacology, biochemistry, and drug development. For novel research chemicals, where properties such as solubility and stability are often unknown, this fundamental laboratory task becomes a critical step that dictates the reliability of downstream experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare, quality control, and store stock solutions of novel compounds with scientific integrity. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that each stock solution is a self-validating system.

Introduction: The Foundational Importance of a Well-Prepared Stock Solution

This application note will provide a logical workflow for handling novel research chemicals, from initial solubility testing to long-term storage, ensuring the integrity of your research from the very first step.

Pre-Preparation: Characterizing Your Novel Compound

Before a single microgram of your novel compound is weighed, a systematic evaluation of its properties is essential. This initial characterization will inform every subsequent step of the stock solution preparation process.

Solubility Testing: The First Crucial Step

The solubility of a compound dictates the appropriate solvent and the maximum achievable stock concentration.[3] For novel chemicals, solubility is often an unknown variable. A preliminary, small-scale solubility test is therefore non-negotiable.

Protocol: Simple Visual Solubility Test

This qualitative test provides a rapid assessment of solubility in various solvents.

  • Aliquot the Compound: Weigh out a small, known amount of the novel compound (e.g., 1-5 mg) into several individual, clear glass vials.

  • Solvent Addition: To each vial, add a small, precise volume of a different test solvent (e.g., 100 µL). The choice of initial solvents should span a range of polarities. Common starting points include:

    • High Purity Water

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

  • Mechanical Agitation: Gently mix the vials by tapping or vortexing for 1-2 minutes at room temperature.[4]

  • Visual Inspection: Observe each vial against a dark background. A clear solution indicates that the compound is soluble at that concentration. If the compound has not dissolved, the solution will appear cloudy, or solid particles will be visible.[1]

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another precise volume of the same solvent and repeat the agitation and observation. This helps to estimate the approximate solubility.

  • Gentle Heating & Sonication (Optional): If the compound remains insoluble, gentle warming (e.g., to 37°C) or sonication for a short period (e.g., 5 minutes) can be attempted to aid dissolution.[4] Note any changes upon cooling, as some compounds may precipitate out of solution.

Solvent Selection: A Multifaceted Decision

The ideal solvent not only dissolves the compound but is also compatible with the downstream application and ensures the stability of the chemical.

Key Considerations for Solvent Selection:

  • Solubility: The primary requirement is that the solvent can dissolve the compound to the desired stock concentration.

  • Compatibility with Assays: The chosen solvent must not interfere with the experimental system. For example, high concentrations of DMSO can be toxic to cells in culture.[5]

  • Chemical Inertness: The solvent should not react with the novel compound.

  • Volatility: Volatile solvents can evaporate over time, leading to an unintended increase in the stock solution concentration.

  • Safety and Toxicity: The health and environmental hazards of the solvent must be considered. Several pharmaceutical companies have developed solvent selection guides that rank common solvents based on their safety, health, and environmental impact.[3][6]

Table 1: Properties of Common Laboratory Solvents

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
WaterH₂O1001.0080.1Universal solvent for polar compounds.
EthanolC₂H₆O78.50.78924.6Good for moderately polar organic compounds.
MethanolCH₄O64.70.79232.7More polar than ethanol.
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247Highly polar aprotic solvent; can be toxic to cells at higher concentrations.
Dimethylformamide (DMF)C₃H₇NO1530.94436.7Good for a wide range of organic compounds.
AcetoneC₃H₆O56.20.78620.7Useful for many organic compounds; highly volatile.
AcetonitrileC₂H₃N81.60.78637.5Common solvent for HPLC.

This table is adapted from publicly available data.[7][8][9][10]

Preparation of the Stock Solution: Precision and Accuracy

Once a suitable solvent has been identified, the stock solution can be prepared. The choice between gravimetric and volumetric preparation depends on the required accuracy and the nature of the compound.

Gravimetric vs. Volumetric Preparation
  • Volumetric Preparation: This involves dissolving a known mass of the solute in a solvent and then diluting to a final volume in a volumetric flask. While common, this method's accuracy can be affected by the precision of the glassware and the technician's skill in filling to the meniscus. Studies have shown that volumetric measurements can have a mean deviation of around ±3%.[11]

  • Gravimetric Preparation: This method involves dissolving a known mass of solute in a known mass of solvent. The concentration is then expressed as mass of solute per mass of solution (e.g., mg/g). This approach is often more accurate and reproducible as it relies on the high precision of modern analytical balances.[11] For expensive and potent novel compounds, gravimetric preparation can also reduce waste by allowing for the preparation of smaller, precise quantities.

Recommendation: For novel and precious compounds where the highest accuracy is paramount, gravimetric preparation is superior.

Step-by-Step Protocol for Gravimetric Stock Solution Preparation
  • Tare the Vial: Place a clean, dry vial with a screw cap on an analytical balance and tare the weight.

  • Weigh the Compound: Carefully add the novel chemical to the vial until the desired mass is reached. Record the exact mass.

  • Tare the Vial with Compound: With the compound in the vial, tare the balance again.

  • Add the Solvent: Slowly add the chosen solvent to the vial until the desired mass of the solvent is reached. Record the exact mass of the solvent added.

  • Dissolution: Securely cap the vial and mix thoroughly by vortexing or sonication until the compound is completely dissolved.

  • Calculate the Final Concentration: The concentration is calculated as: Concentration (mg/g) = (Mass of Compound (mg)) / (Mass of Compound (mg) + Mass of Solvent (g)) Note: For dilute solutions, the mass of the compound in the denominator is often negligible.

  • Labeling: Immediately and clearly label the stock solution with all pertinent information (see Section 5).

Quality Control: Validating Your Stock Solution

A newly prepared stock solution should be considered unvalidated until its concentration and integrity have been verified.

Concentration Verification using UV-Vis Spectroscopy

For novel compounds that possess a chromophore (a part of a molecule that absorbs light), UV-Vis spectroscopy is a rapid and accessible method to confirm the concentration. This relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration.[12]

Protocol: UV-Vis Concentration Check

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of your compound.

    • Scan a range of wavelengths (e.g., 200-400 nm) to identify the λmax.[13]

  • Prepare a Calibration Curve:

    • From your stock solution, prepare a series of dilutions of known concentrations.

    • Measure the absorbance of each dilution at the λmax.

    • Plot a graph of absorbance versus concentration. The result should be a linear relationship.[5]

  • Measure the Absorbance of the Stock Solution:

    • Prepare a fresh, accurate dilution of your stock solution to fall within the linear range of your calibration curve.

    • Measure its absorbance at the λmax.

  • Calculate the Concentration: Using the equation of the line from your calibration curve, calculate the concentration of the diluted sample and, by extension, your original stock solution.

Stability Assessment

The stability of a novel compound in solution is unknown and must be determined empirically.[14] Stability can be affected by temperature, light, and repeated freeze-thaw cycles.

Protocol: Freeze-Thaw Stability Assessment

  • Initial Analysis: Prepare several aliquots of the stock solution. Analyze one aliquot immediately (Time 0) using a suitable analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy) to determine the initial concentration or peak area.[7]

  • Freeze-Thaw Cycles: Subject the remaining aliquots to a series of freeze-thaw cycles. A typical cycle involves freezing the sample at -20°C or -80°C for at least 24 hours, followed by thawing at room temperature.[15]

  • Post-Cycle Analysis: After a predetermined number of cycles (e.g., 1, 3, and 5 cycles), analyze an aliquot and compare the result to the Time 0 data. A significant decrease in concentration or the appearance of new peaks in a chromatogram indicates instability.

Documentation, Labeling, and Storage: Ensuring Traceability and Longevity

Meticulous record-keeping and proper storage are essential for the long-term integrity and usability of your stock solutions.

Comprehensive Labeling

Every stock solution container must be clearly and durably labeled with the following information:[16][17][18]

  • Full Chemical Name: Avoid abbreviations.

  • Concentration: Include units (e.g., mg/mL, M).

  • Solvent:

  • Date of Preparation:

  • Your Initials/Name:

  • Storage Conditions: (e.g., -20°C, protect from light).

  • Expiration Date (if known):

Storage Conditions

General guidelines for storing stock solutions include:

  • Temperature: Most stock solutions are best stored at -20°C or -80°C to minimize degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.

  • Light Protection: For light-sensitive compounds, use amber vials or wrap clear vials in aluminum foil.

  • Inert Atmosphere: For air-sensitive compounds, the stock solution should be prepared and stored under an inert gas (e.g., argon or nitrogen).[6][15][19][20][21]

Special Considerations

Hygroscopic Compounds

Hygroscopic materials readily absorb moisture from the air, which can affect their mass and stability.

Protocol for Handling Hygroscopic Powders:

  • Minimize Exposure: Work quickly to minimize the time the compound is exposed to the atmosphere.

  • Use a Desiccator: Store the compound in a desiccator. Before weighing, allow the container to come to room temperature inside the desiccator to prevent condensation.

  • Weigh in a Controlled Environment: If possible, weigh the compound in a glove box with a controlled, low-humidity atmosphere.

  • Dissolve the Entire Amount: For very hygroscopic compounds, a practical approach is to dissolve the entire contents of the manufacturer's vial to create a stock solution of a known concentration.[22]

Conclusion

The preparation of stock solutions of novel research chemicals is a process that demands careful planning, precise execution, and thorough validation. By moving beyond simple procedural steps to understand the underlying principles of solubility, stability, and accurate measurement, researchers can ensure the integrity of their foundational reagents. This, in turn, enhances the reproducibility and reliability of their scientific discoveries. The protocols and guidelines presented in this application note provide a robust framework for achieving this critical objective.

References

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
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  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Lab Manager. (2024). The Dos and Don'ts of Chemical Labeling in the Laboratory.
  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
  • ResearchGate. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis: Supporting Measurement in the Chemical Decomposition, Photocatalysis, Phytoremediation, and Adsorption Process.
  • eCourses. (1998). EXPERIMENT 6: PREPARATION OF ANALYTICAL SOLUTIONS I AND ANALYSIS OF THEIR CONCENTRATION BY.
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  • University of Rochester. (n.d.). /Chemical Labeling. Retrieved from the University of Rochester Environmental Health & Safety website.
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  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • EURL-SRM. (2014). Stability of Pesticide Stock Solutions.
  • Frederick National Laboratory for Cancer Research. (n.d.). Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Jenkins, A., et al. (2014). Assessment of final product dosing accuracy when using volumetric technique in the preparation of chemotherapy. Journal of Oncology Pharmacy Practice, 20(6), 434-441.
  • Scribd. (n.d.). Solubility Test Procedure Guide.
  • Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions.
  • MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • The University of New South Wales. (n.d.). CHEMICAL LABELLING. Retrieved from the UNSW Safety Health & Wellbeing website.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials.
  • University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved from a relevant University of Minnesota webpage.
  • Michigan State University. (n.d.). Chemical labels. Retrieved from the Michigan State University Environmental Health & Safety website.
  • Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (n.d.). Physical properties of some common organic solvents.
  • AGF. (n.d.). Understanding Common Lab Solvents.

Visualizations

Diagram 1: Workflow for Preparing a Novel Research Chemical Stock Solution

G cluster_prep Pre-Preparation cluster_execution Preparation cluster_qc Quality Control cluster_final Finalization solubility_test 1. Initial Solubility Test (Visual Assessment) solvent_selection 2. Solvent Selection (Assay Compatibility, Safety) solubility_test->solvent_selection Informs weighing 3. Weigh Compound (Gravimetric Preferred) solvent_selection->weighing dissolution 4. Dissolve in Solvent (Vortex/Sonicate) weighing->dissolution concentration_check 5. Concentration Verification (e.g., UV-Vis Spectroscopy) dissolution->concentration_check stability_test 6. Stability Assessment (e.g., Freeze-Thaw Cycles) concentration_check->stability_test labeling 7. Comprehensive Labeling stability_test->labeling storage 8. Aliquot & Store Properly (-20°C / -80°C, Protect from Light) labeling->storage G start Start: Novel Compound solubility Is the compound soluble in the desired solvent? start->solubility assay_compat Is the solvent compatible with the downstream assay? solubility->assay_compat Yes reselect Select Alternative Solvent solubility->reselect No stability Is the compound stable in the solvent? assay_compat->stability Yes assay_compat->reselect No safety Is the solvent safe to handle? (Consult Guide) stability->safety Yes stability->reselect No final_choice Selected Solvent safety->final_choice Yes safety->reselect No

Caption: A decision-making flowchart for selecting an appropriate solvent.

Sources

Application Notes & Protocols: Radioligand Binding Assays for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and primary targets for a vast array of therapeutic drugs and substances of abuse.[1][2] Radioligand binding assays represent the gold standard for quantifying the affinity and density of these transporters, providing invaluable data for drug discovery and neuroscience research.[1][3][4] This guide provides a comprehensive overview of the principles and detailed step-by-step protocols for conducting saturation and competition binding assays for DAT, SERT, and NET. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable MAT binding assays.

Introduction to Monoamine Transporters and Radioligand Binding

Monoamine transporters are integral membrane proteins that mediate the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into presynaptic neurons.[2] This action terminates the neurotransmitter signal and allows for its recycling. Dysfunction in these transporters is implicated in numerous psychiatric and neurological disorders, including depression, anxiety, ADHD, and substance use disorders.[1] Consequently, MATs are the targets for major drug classes like selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and psychostimulants.[2][5]

Radioligand binding assays are powerful in vitro tools used to study the interaction between a ligand (e.g., a drug candidate) and its target receptor or transporter.[6] The technique relies on the use of a radioactively labeled molecule (a radioligand) that binds with high affinity and specificity to the target of interest. By measuring the amount of radioactivity bound to the transporter, one can determine key pharmacological parameters.[7][8]

There are two primary types of binding assays discussed herein:

  • Saturation Assays: These are performed by incubating a fixed amount of transporter-expressing membranes with increasing concentrations of a radioligand.[4][7] The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum receptor density (Bmax), which represents the total concentration of transporters in the sample.[3][7][9]

  • Competition (or Inhibition) Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the transporter.[4][7] The result is an IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding), from which the inhibition constant (Kᵢ) can be calculated. The Kᵢ represents the affinity of the test compound for the transporter.[4]

Assay Principles and Workflow

The fundamental principle of radioligand binding is the law of mass action, which describes the reversible binding of a ligand to its receptor to form a ligand-receptor complex. At equilibrium, the rates of association and dissociation are equal.[9] The experimental workflow is designed to separate the radioligand that is bound to the transporter from the unbound (free) radioligand, typically via rapid vacuum filtration.[4]

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} end

Figure 1. General experimental workflow for a filtration-based radioligand binding assay.

Critical Components and Reagents

Source of Transporters: Membrane Preparations

High-quality membrane preparations are essential for a successful assay. These can be derived from:

  • Transfected Cell Lines: Stably transfected cell lines (e.g., HEK293 or CHO cells) overexpressing a single human monoamine transporter (hDAT, hSERT, or hNET) are the preferred source.[10] They provide a high density of the target transporter with no cross-contamination from other MATs.

  • Native Tissue: Brain regions rich in specific transporters (e.g., striatum for DAT, cortex for SERT/NET) can be used. However, tissue homogenization may alter the receptor's environment and binding properties.[6]

Selection of Radioligands

The choice of radioligand is critical. An ideal radioligand possesses high affinity, high specificity for the target, low non-specific binding, and high specific activity.[11]

Transporter TargetRecommended RadioligandsTypical Kd (nM)Notes
DAT (Dopamine)[³H]WIN 35,428 (CFT)10 - 20A widely used cocaine analog.[12]
[¹²⁵I]RTI-55~0.1 - 0.5High affinity, but also binds SERT and NET.[13]
SERT (Serotonin)[³H]Citalopram1 - 5Highly selective for SERT.[13]
[³H]Paroxetine0.1 - 0.5High affinity and selectivity.[5][14]
NET (Norepinephrine)[³H]Nisoxetine1 - 5A selective and widely validated NET radioligand.[5][13]
[³H]Mazindol1 - 10Binds to both NET and DAT.
Assay Buffers

The composition of the assay buffer is crucial for maintaining the integrity of the transporter and facilitating binding. A typical binding buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 . The inclusion of salts like NaCl is critical as monoamine transporter conformation and ligand binding are sodium-dependent.[2]

Experimental Protocols

Protocol 1: Membrane Preparation from Transfected Cells

Causality: This protocol is designed to isolate the plasma membrane fraction containing the transporters from whole cells by differential centrifugation. The use of a hypotonic lysis buffer and mechanical homogenization disrupts the cells, while subsequent centrifugation steps separate heavier nuclei and cellular debris from the lighter membrane fragments.

  • Cell Harvesting: Grow cells expressing the target transporter to ~90% confluency. Aspirate the media and wash the cell monolayer with ice-cold Phosphate Buffered Saline (PBS).

  • Cell Collection: Scrape the cells into ice-cold PBS and transfer to a conical tube. Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.[15]

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[16][17]

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer or a storage buffer containing a cryoprotectant like 10% sucrose.[16]

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bicinchoninic acid (BCA) assay.[16] Aliquot the membranes and store at -80°C.

Protocol 2: Saturation Binding Assay

Causality: This experiment determines the affinity (Kd) and density (Bmax) of the target transporter by measuring the specific binding at various radioligand concentrations until saturation is reached. Non-specific binding is determined in the presence of a high concentration of a competing, unlabeled ligand that "saturates" the specific sites, ensuring that any remaining radioligand binding is to non-transporter components.

  • Assay Setup: Prepare assay tubes or a 96-well plate. For each concentration of radioligand, prepare triplicate tubes for Total Binding and triplicate tubes for Non-Specific Binding (NSB).

  • Reagent Addition:

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • NSB Wells: Add 50 µL of a high concentration of an appropriate unlabeled competitor (e.g., 10 µM cocaine for DAT, 10 µM citalopram for SERT) to define non-specific binding.

    • Add 50 µL of the radioligand dilution (typically spanning 0.1x to 10x the expected Kd).

    • Initiate the reaction by adding 150 µL of the membrane preparation (containing 5-20 µg of protein). The final assay volume is 250 µL.[16]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[16]

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16]

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity in a liquid scintillation counter.

Protocol 3: Competition Binding Assay

Causality: This protocol determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a fixed concentration of radioligand. The concentration of radioligand is typically set near its Kd value to provide a robust signal window while being sensitive to competition.

  • Assay Setup: Prepare tubes/wells for Total Binding (no competitor), Non-Specific Binding (saturating concentration of a standard competitor), and for each concentration of your test compound (typically 10-12 concentrations spanning a 5-log unit range).[4]

  • Reagent Addition:

    • Add 50 µL of the appropriate solution: Assay Buffer (for Total Binding), standard competitor (for NSB), or your test compound dilution.

    • Add 50 µL of radioligand at a fixed concentration (e.g., at its Kd).

    • Initiate the reaction by adding 150 µL of the membrane preparation.

  • Incubation, Filtration, and Counting: Proceed with the same steps as described in Protocol 2 (steps 3-6).

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end

Figure 2. Principle of competitive binding where an unlabeled ligand competes with a radioligand.

Data Analysis and Interpretation

Data analysis is typically performed using non-linear regression software (e.g., GraphPad Prism).

Saturation Assay Analysis
  • Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the NSB replicates from the average CPM of the Total Binding replicates.

    • Specific Binding = Total Binding - Non-Specific Binding[11]

  • Convert CPM to Molar Units: Convert the specific binding CPM values to fmol/mg of protein. This requires knowing the specific activity of the radioligand and the protein concentration in the assay.

  • Non-linear Regression: Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data to a "one-site specific binding" equation.

    • The software will calculate the Kd (in nM), which is the concentration of radioligand that binds to 50% of the transporters at equilibrium, and the Bmax (in fmol/mg protein), the total number of binding sites.[7][9]

Competition Assay Analysis
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding relative to the control (Total Binding).

  • Non-linear Regression: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). Fit the data to a sigmoidal dose-response curve (variable slope).

    • The software will calculate the IC₅₀ , which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[18] This corrects for the concentration and affinity of the radioligand used in the assay.

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined from the saturation assay).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand is too hydrophobic; Insufficient washing; Filter binding.[11][19]Consider a different radioligand. Increase wash volume or number of washes. Ensure filters are properly pre-soaked with PEI. Add BSA (e.g., 0.1%) to the assay buffer to reduce binding to surfaces.[19]
Low or No Specific Binding Inactive/degraded membranes; Incorrect buffer composition (e.g., missing NaCl); Low radioligand concentration.Prepare fresh membranes. Verify buffer pH and composition. Confirm radioligand concentration and specific activity. For agonist radioligands, binding can be lower; consider adding GDP to uncouple G-proteins if applicable.[20]
High Well-to-Well Variability Inaccurate pipetting; Incomplete membrane resuspension; Inconsistent washing.Use calibrated pipettes. Ensure membrane stock is homogenous before aliquoting. Use an automated cell harvester for consistent filtration and washing.
Data Does Not Fit a Standard Curve Assay not at equilibrium; Ligand depletion; Complex binding kinetics (e.g., multiple sites).Increase incubation time. Reduce membrane protein concentration.[18] Consider more complex binding models for data analysis.[21]

References

  • Davenport, A. P., & Russell, F. D. (2014). Radioligand binding assays and their analysis. Methods in Molecular Biology, 1175, 163-186. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Springer Nature Experiments. (n.d.). Results for "Saturation Binding". Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1637-1649. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Eriksen, J., et al. (2020). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Neuropsychopharmacology, 45(1), 214-230. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Iacovelli, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348-3362. [Link]

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Methods in Molecular Biology, 41, 1-16. [Link]

  • Keen, M. (1995). The problems and pitfalls of radioligand binding. PubMed. [Link]

  • Iacovelli, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]

  • Turku PET Centre. (2013). Bmax and KD. Retrieved from [Link]

  • Reddit r/pharmacology. (2024). Help with troubleshooting my radioligand competition binding assay. Retrieved from [Link]

  • Camardese, G., et al. (2013). Pro and cons of radioligands used for DAT research in depressed subjects. ResearchGate. [Link]

  • Hsin-Hua, C., et al. (2007). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate. [Link]

  • Naganawa, M., et al. (2024). Kinetic modeling of the monoamine oxidase-B radioligand [18F]SMBT-1 in human brain with positron emission tomography. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Hynie, S., et al. (1986). Graphical orientation procedure for the estimation of Kd and Bmax values of ligand binding to two receptor subpopulations. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(4), 313-316. [Link]

  • DOST-PNRI. (2017). Membrane Preparation and Characterization. YouTube. [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Molecules, 22(11), 1937. [Link]

  • Stern-Bach, Y., et al. (2008). Expression of Neurotransmitter Transporters for Structural and Biochemical Studies. Methods in Enzymology, 436, 155-171. [Link]

Sources

Application Note & Protocols: A Guide to the Use of Monoamine Reuptake Inhibitors as Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Compound of Interest: Initial searches for "[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine" did not yield sufficient data in publicly accessible scientific literature to characterize it as a well-established chemical probe. Its chemical structure, however, strongly suggests it belongs to the class of monoamine reuptake inhibitors. To provide a robust and scientifically grounded guide, this document will focus on Indatraline (Lu 19-005) , a well-characterized, potent, non-selective monoamine transporter inhibitor that serves as an exemplary chemical probe for this class.[1][2] The principles and protocols described herein are broadly applicable to novel compounds with similar mechanisms of action.

Introduction to Indatraline as a Chemical Probe

Indatraline is a powerful pharmacological tool used to investigate the roles of the monoamine transporter (MAT) systems.[3] It potently blocks the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) by inhibiting their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] This action effectively increases the concentration of these neurotransmitters in the synaptic cleft, allowing researchers to study the downstream consequences of enhanced monoamine signaling.[2] Developed around 1985, Indatraline's slow onset and long duration of action make it a stable probe for in vitro and in vivo experiments.[1][5] Its utility extends from basic neuropharmacology research to preclinical studies on substance abuse and depression.[1][5] More recently, it has been found to induce autophagy by suppressing the mTOR/S6 kinase pathway, opening new avenues of investigation for diseases like atherosclerosis.[6]

Physicochemical and Pharmacological Properties

A thorough understanding of a chemical probe's properties is critical for experimental design and data interpretation.

Table 1: Physicochemical Properties of Indatraline Hydrochloride

Property Value Source
IUPAC Name (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride [4]
Synonyms Lu 19-005 [6]
Molecular Formula C₁₆H₁₅Cl₂N·HCl [4]
Molecular Weight 328.67 g/mol [4]
CAS Number 96850-13-4 [4]
Solubility Soluble to 100 mM in DMSO, Soluble to 10 mM in water (with gentle warming) [4]

| Purity | ≥98% |[4] |

Table 2: Pharmacological Profile of Indatraline (Binding Affinity)

Target Transporter Kᵢ Value (nM) Source
Serotonin Transporter (SERT) 0.42 [4]
Dopamine Transporter (DAT) 1.7 [4]

| Norepinephrine Transporter (NET) | 5.8 |[4] |

Kᵢ (Inhibition constant) represents the concentration of a ligand that will bind to 50% of the receptors in the absence of the native ligand. Lower Kᵢ values indicate higher binding affinity.

The low nanomolar Kᵢ values demonstrate Indatraline's high affinity for all three major monoamine transporters, positioning it as a classic non-selective triple reuptake inhibitor.[1][4] This profile makes it an excellent tool for studying systems where multiple monoamine transporters are active or for establishing a baseline of broad MAT inhibition.

Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters are sodium- and chloride-dependent symporters that terminate neurotransmission by clearing neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3][7] Indatraline acts as a competitive inhibitor at these transporters. It binds to the transporter protein, likely at or near the substrate-binding site, and physically occludes the reuptake of dopamine, norepinephrine, and serotonin. This blockade leads to a prolonged presence and higher concentration of these neurotransmitters in the synapse, thereby amplifying their signaling effects on postsynaptic receptors.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (DA, NE, 5-HT) MAT Monoamine Transporter (DAT, NET, or SERT) Vesicle->MAT Release Neurotransmitter Neurotransmitter (DA, NE, 5-HT) MAT->Neurotransmitter Reuptake Indatraline Indatraline Indatraline->MAT Blocks Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signaling

Caption: Indatraline blocks monoamine transporters, increasing synaptic neurotransmitter levels.

Experimental Protocols

The following protocols provide a framework for using Indatraline to characterize monoamine transporter function. Always perform pilot experiments to optimize concentrations and incubation times for your specific system.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to a specific transporter.[8][9]

Objective: To determine the Kᵢ of Indatraline (or a novel compound) for hDAT, hNET, and hSERT.

Materials:

  • Membranes: Cell membranes from HEK293 cells expressing the human transporter of interest (hDAT, hNET, or hSERT), or from brain tissue rich in these transporters (e.g., striatum for DAT).[8]

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For hNET: [³H]Nisoxetine[10]

    • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • Non-specific Ligand: A high concentration (e.g., 10-100 µM) of a known inhibitor to define non-specific binding (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).[11]

  • Test Compound: Indatraline stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter.[8][12]

Procedure:

  • Preparation: Prepare serial dilutions of Indatraline in assay buffer. Final assay concentrations should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following to each well (final volume ~250 µL):

    • Assay Buffer

    • Test Compound (Indatraline dilutions) or Vehicle (for total binding) or Non-specific Ligand (for non-specific binding).

    • Radioligand (at a concentration near its Kₔ).

    • Membrane preparation (typically 10-50 µg protein per well).[12]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium, with gentle agitation.[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Indatraline.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[8]

Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay

This functional assay measures a compound's ability to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[13][14]

Objective: To determine the potency (IC₅₀) of Indatraline for inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Cells: Adherent HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.[13][14]

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.

  • Inhibitors for Non-specific Uptake: As in the binding assay.

  • Test Compound: Indatraline stock solution.

  • Equipment: 96-well plate, scintillation counter.

Procedure:

  • Cell Plating: Seed cells in 96-well plates 24-48 hours prior to the assay to achieve ~80-90% confluency.[14]

  • Pre-incubation: On the day of the experiment, wash the cells once with warm uptake buffer. Then, add 50 µL of buffer containing various concentrations of Indatraline, vehicle, or a non-specific inhibitor. Incubate for 5-10 minutes at room temperature.[13]

  • Initiate Uptake: Add 50 µL of uptake buffer containing the radiolabeled substrate (e.g., final concentration of 10-20 nM [³H]Dopamine) to each well to initiate the uptake reaction.[13]

  • Incubation: Incubate for a short, defined period within the linear uptake range (typically 1-5 minutes) at room temperature or 37°C.[13]

  • Terminate Uptake: Rapidly aspirate the solution and wash the cells 2-3 times with ice-cold uptake buffer to stop the reaction and remove extracellular radiolabel.[13]

  • Lysis & Quantification: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to scintillation vials, add cocktail, and count the radioactivity.[13]

  • Data Analysis:

    • Calculate specific uptake: Total Uptake (vehicle) - Non-specific Uptake (inhibitor).

    • Normalize the data as a percentage of the specific uptake in the vehicle control wells.

    • Plot the percentage of uptake inhibition versus the log concentration of Indatraline and fit with non-linear regression to determine the IC₅₀ value.

A Plate cells expressing MAT in 96-well plate B Wash cells with uptake buffer A->B C Pre-incubate with Indatraline or vehicle B->C D Initiate uptake with [3H]-Neurotransmitter C->D E Incubate (1-5 min) for linear uptake D->E F Terminate by washing with ice-cold buffer E->F G Lyse cells and measure radioactivity F->G H Calculate IC50 value G->H

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Best Practices & Considerations

  • Vehicle Controls: Always include a vehicle control (e.g., DMSO at the highest concentration used) to account for any effects of the solvent on transporter function.

  • Compound Stability and Solubility: Confirm the solubility and stability of your test compound in the assay buffer. Precipitated compound can lead to inaccurate results.

  • Off-Target Effects: While Indatraline is specific for MATs, always consider potential off-target effects of any new chemical probe by screening it against a panel of relevant receptors and transporters.

  • Data Reproducibility: All experiments should be performed with appropriate replicates (typically triplicate) and repeated on multiple days to ensure reproducibility.

References

  • Grokipedia. (n.d.). Indatraline.
  • R&D Systems. (n.d.). Indatraline hydrochloride | 5-HT Transporter Inhibitors.
  • MedChemExpress. (n.d.). Indatraline hydrochloride (Lu 19-005) | Monoamine Transporter Inhibitor.
  • Wikipedia. (2023). Indatraline. Retrieved from [Link]

  • Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.
  • Columbia University. (2025). Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons. Retrieved from [Link]

  • Holl, M. G., et al. (2022). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. RSC Medicinal Chemistry. Retrieved from [Link]

  • Cisneros-Hernández, G. A., et al. (2023). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Retrieved from [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved from [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Kumar, V., & Sadek, B. (2022). Discovery and Development of Monoamine Transporter Ligands. International Journal of Molecular Sciences. Retrieved from [Link]

  • Niello, M., et al. (2019). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ChemMedChem. Retrieved from [Link]

  • Gu, X. H., et al. (2000). Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gu, X. H., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Iacovelli, L., et al. (2016). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Wall, G. M., & Baker, J. K. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, V., et al. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Hydrophobic Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of hydrophobic amine compounds. Here, we address common issues through a troubleshooting guide and a frequently asked questions section, providing both theoretical understanding and practical, step-by-step protocols.

Troubleshooting Guide: Common Solubility Challenges

This section addresses specific problems you might be facing in the lab.

Question 1: My hydrophobic amine compound, which is dissolved in an acidic solution, precipitates when I try to neutralize the solution to a physiological pH. How can I prevent this?

Answer:

This is a frequent and expected challenge that stems from the basic nature of amines. Amines are weak bases and are typically protonated and more soluble in acidic (low pH) conditions.[1][2] As the pH is raised towards neutral or basic conditions, the amine is deprotonated, loses its positive charge, becomes more hydrophobic, and consequently precipitates out of the aqueous solution.[3]

The "Why": The Critical Relationship Between pH and pKa

The solubility of an ionizable compound like an amine is fundamentally governed by the pH of the solution relative to its pKa (the acid dissociation constant of its conjugate acid).[4][5]

  • At pH < pKa: The amine exists predominantly in its protonated, cationic form (e.g., R-NH3+). This charged species readily forms ion-dipole interactions with water, leading to higher aqueous solubility.[6]

  • At pH > pKa: The amine is primarily in its neutral, uncharged form (e.g., R-NH2). This form is less polar and more hydrophobic, causing a dramatic decrease in its solubility in water.[7]

The precipitation you are observing is a direct result of the pH of your solution crossing the pKa of your compound, leading to the formation of the less soluble free base.[8][9]

Visualizing the pH-Solubility Relationship

ph_solubility Figure 1: pH-Solubility Profile of a Typical Amine cluster_0 pH Scale cluster_1 Molecular State & Solubility Low_pH Low pH (Acidic) pH < pKa Protonated Predominantly Protonated (R-NH3+) Charged High Solubility Low_pH->Protonated Favors High_pH High pH (Basic) pH > pKa Deprotonated Predominantly Deprotonated (R-NH2) Neutral Low Solubility High_pH->Deprotonated Favors

Caption: Figure 1: The relationship between pH, pKa, and the solubility of an amine.

Troubleshooting Strategies:

  • Salt Formation: This is the most common and effective strategy to increase the solubility of basic drugs.[10] By reacting the amine with an acid, you form a stable salt.[11][12] This salt is an ionic compound that remains charged and soluble over a wider pH range.[13] The choice of the acid (counter-ion) is a critical factor.[14]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of the neutral form of the amine.[15] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16] However, the concentration must be carefully optimized to maintain solubility and ensure it doesn't interfere with downstream applications.

  • Use of Excipients (Cyclodextrins and Surfactants): These molecules can encapsulate the hydrophobic amine, increasing its apparent solubility.[17]

    • Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with the amine.[18][19][20]

    • Surfactants: These form micelles in solution, which can solubilize the hydrophobic compound within their core.[21][22]

Actionable Protocol: Screening for Salt Formation

This protocol provides a basic workflow for forming a salt of your hydrophobic amine to enhance its solubility.

Objective: To prepare a stable, soluble salt from a hydrophobic amine.

Materials:

  • Your hydrophobic amine compound

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid, citric acid)

  • An appropriate solvent (e.g., ethanol, isopropanol, acetone) in which the free base is soluble.

  • An anti-solvent (e.g., diethyl ether, heptane) in which the salt is expected to be insoluble.

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Solvent Selection: Dissolve your amine in a minimal amount of a suitable organic solvent.

  • Acid Selection and Stoichiometry:

    • Choose an acid for the initial screening. Hydrochloric acid (often as a solution in an organic solvent) is a common starting point.

    • Calculate the molar equivalent of the acid needed to react with your amine (typically a 1:1 molar ratio for a monobasic amine).

  • Reaction: While stirring the amine solution at room temperature, slowly add the acid.

  • Precipitation/Crystallization:

    • If the salt precipitates spontaneously, continue to stir for 1-2 hours to ensure the reaction is complete.

    • If no precipitate forms, crystallization can be induced by cooling the solution or by slowly adding an anti-solvent until turbidity is observed.

  • Isolation: Collect the precipitated salt via filtration.

  • Washing: Gently wash the collected salt with a small amount of the anti-solvent to remove any unreacted materials.

  • Drying: Dry the salt under a vacuum until a constant weight is achieved.

  • Characterization: Confirm the formation of the salt and assess its key properties, such as solubility, melting point, and crystallinity.

Question 2: I have successfully formed a salt of my amine, but its solubility is still not sufficient, or the solid form is unstable (e.g., highly hygroscopic). What should I do next?

Answer:

Not all salts will exhibit the same physicochemical properties. The solubility, stability, and hygroscopicity of a salt are highly dependent on the chosen counter-ion (the acid used).[14] If your initial salt form is not meeting your requirements, a salt screening study is the appropriate next step.

The "Why": The Influence of the Counter-ion

The counter-ion plays a crucial role in the crystal lattice energy of the salt. A lower lattice energy generally results in a more soluble salt, as less energy is needed to break apart the crystal structure and solvate the individual ions. Different counter-ions will lead to different crystal packing arrangements and, therefore, different physical properties.

Troubleshooting Strategies:

  • Systematic Salt Screening: Test a variety of acids with different chemical properties (e.g., inorganic vs. organic, monoprotic vs. diprotic). This will allow you to identify a salt with the optimal balance of solubility, stability, and other properties relevant to your formulation.

  • Co-crystallization: If salt formation proves difficult or does not yield a suitable form, co-crystallization is a valuable alternative.[23] A co-crystal consists of the active pharmaceutical ingredient and a co-former held together by non-ionic interactions, such as hydrogen bonding.[24][25][26][] This can improve solubility and other physical properties without creating a formal ionic salt.

Data Presentation: Example Salt Screening Data

Counter-ion (Acid)Salt FormAqueous Solubility (mg/mL) at 25°CComments
(None)Free Base< 0.01Practically insoluble
Hydrochloric AcidHydrochloride5.2Common, but can be hygroscopic
Sulfuric AcidSulfate10.5Higher solubility, potential for pH drop
Methanesulfonic AcidMesylate15.8Often highly soluble and stable
L-Tartaric AcidTartrate8.1Chiral counter-ion, can be used for resolution

Visualizing the Workflow: From Free Base to Optimal Form

optimization_workflow Figure 2: Workflow for Optimizing Amine Solubility Start Hydrophobic Amine (Free Base) Salt_Formation Salt Formation (e.g., with HCl) Start->Salt_Formation Assess_Properties Assess Solubility & Stability Salt_Formation->Assess_Properties Salt_Screening Conduct Salt Screening (Vary Counter-ions) Assess_Properties->Salt_Screening Properties Not Acceptable Co_Crystallization Explore Co-Crystallization Assess_Properties->Co_Crystallization Salt Formation Problematic Optimal_Form Optimal Solid Form (Enhanced Solubility & Stability) Assess_Properties->Optimal_Form Properties Acceptable Salt_Screening->Optimal_Form Co_Crystallization->Optimal_Form

Caption: Figure 2: A decision-making workflow for improving the solubility of hydrophobic amines.

Frequently Asked Questions (FAQs)

Q1: What is the very first step I should take to improve the solubility of my new hydrophobic amine compound?

The most critical first step is to determine the pKa of your compound and then measure its pH-solubility profile. This data provides a quantitative understanding of how its solubility changes with pH and will inform all subsequent formulation strategies. A simple salt formation with a common acid like hydrochloric or methanesulfonic acid is a good second step to quickly evaluate the potential of this approach.

Q2: Are there any downsides to using salt formation?

While highly effective, salt formation can have some drawbacks. Certain salts can be hygroscopic, meaning they readily absorb moisture from the air, which can impact their physical and chemical stability. Additionally, the "common ion effect" can sometimes decrease a salt's solubility in a solution that already contains a high concentration of the counter-ion.

Q3: When should I choose a co-solvent versus forming a salt?

The choice depends on your specific application. For in vitro experiments, co-solvents like DMSO are commonly used to prepare concentrated stock solutions. However, for in vivo studies or for a final drug product, a stable, solid salt form is generally preferred due to its superior stability, handling characteristics, and more predictable dissolution behavior. High concentrations of co-solvents can also introduce their own biological effects or toxicity.[3]

Q4: Can I predict which counter-ion will form the most soluble salt?

While there are general guidelines, it is very difficult to predict with certainty which counter-ion will be optimal. Factors such as the crystal lattice energy and the solvation energy of the ions are complex and challenging to model accurately. Therefore, an empirical, experimental screening process remains the most reliable method in the field.

References

  • Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 24(12), 2263-2274.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
  • Mounika, K., & Sravani, S. (2023). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Drug Delivery and Therapeutics, 13(5), 134-142.
  • Pharma Connection. (2024). Solubility enhancement techniques.
  • Veranova. (n.d.).
  • Oxford Reference. (n.d.). Amine salts.
  • Putra, O. D., Nugraha, Y. P., & Uekusa, H. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Crystals, 11(6), 592.
  • Wang, Y., Zhang, Y., Wang, J., Zhang, J., & Zhang, J. (2023). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. Journal of Molecular Structure, 1289, 135858.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Williams, H. D., Yau, C., & Roe, A. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences, 102(7), 2181-2201.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Lee, S. H., & He, L. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), e56114.
  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Childs, S. L., & Zaworotko, M. J. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • NCERT. (n.d.). Amines.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • Gupta, S., & Kesarla, R. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 14(9), 4363-4375.
  • Putra, O. D., Nugraha, Y. P., & Uekusa, H. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Crystals, 11(6), 592.
  • BOC Sciences. (n.d.). Amino Acids for Cocrystal Development.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • Sciencemadness Discussion Board. (2007).
  • BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • Hossain, M. A. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(10), 2511-2527.
  • ResearchGate. (n.d.). Physical and chemical properties of amines [10,39-42].
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Drug Solubility: Importance and Enhancement Techniques. International Journal of Applied Pharmaceutics, 2(2), 1-8.
  • Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • The Journal of Physical Chemistry B. (2010). The Hydrophobic Effect and the Role of Cosolvents.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • YouTube. (2017). Ph and Solubility of Drugs.
  • OSTI.GOV. (n.d.). Absorption rates of carbon dioxide in amines in hydrophilic and hydrophobic solvents.
  • Master Organic Chemistry. (2017).
  • ResearchGate. (2012).
  • National Institutes of Health. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • National Institutes of Health. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2021). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • ResearchGate. (2024). Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen.
  • ScienceDirect. (2025). Interactions between polyamine-modified β-cyclodextrins and anionic surfactants.
  • Semantic Scholar. (n.d.).
  • RSC Publishing. (2010). Tertiary amine solvents having switchable hydrophilicity.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • RSC Publishing. (2022). Amine-free CO2-switchable hydrophilicity solvents and their application in extractions and polymer recycling.
  • Biosynth. (2024). Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds.
  • ResearchGate. (2007).

Sources

troubleshooting guide for [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine and structurally related compounds. Given that this specific molecule may be a novel investigational compound, this document synthesizes best practices and troubleshooting methodologies from the broader class of monoamine reuptake inhibitors and related aryl-alkyl-amines. The principles and protocols outlined here are designed to be broadly applicable and provide a robust framework for successful experimentation.

Part 1: Foundational Knowledge & Compound Handling

Before initiating any experiment, a thorough understanding of the compound's properties is crucial. This section addresses the most common initial queries regarding handling and preparation.

FAQs: Compound Characterization & Preparation

Question: What are the expected physicochemical properties of this compound, and how do they impact experimental design?

Answer: The structure, featuring a chlorophenyl group and two amine functionalities, suggests several key properties that will influence its handling and use in experiments.

  • Solubility: The compound is expected to be a weak base due to the presence of the pyrrolidine and methyl-amine groups. Therefore, its solubility will be highly pH-dependent. It is likely to be more soluble in acidic aqueous solutions where the amine groups are protonated. In organic solvents, its solubility will depend on the polarity of the solvent. For stock solutions, DMSO is a common choice. However, for aqueous buffers used in cell-based assays, it's crucial to determine the solubility limit to avoid precipitation.

  • Stability: Aryl-alkyl-amines can be susceptible to oxidation over time, especially when in solution and exposed to air and light. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh dilutions for each experiment. The presence of the chloro- group is unlikely to introduce significant instability under standard laboratory conditions.

  • Purity: The purity of the compound is critical for reproducible results. Impurities from the synthesis, such as starting materials or by-products, can have their own biological activities, leading to confounding results.[1][2] It is essential to have a Certificate of Analysis (CoA) for each batch of the compound, detailing its purity as determined by methods like HPLC and NMR.[3]

PropertyExpected CharacteristicExperimental Implication
Molecular Formula C13H19ClN2For calculating molarity.[4]
Molecular Weight ~238.76 g/mol For preparing solutions of specific concentrations.
pKa Estimated to be in the range of 8.5-10.5The compound will be positively charged at physiological pH.
LogP Moderately lipophilicWill influence membrane permeability and potential for non-specific binding.

Question: How should I prepare stock solutions and working dilutions to ensure stability and avoid precipitation in my assays?

Answer: Proper solution preparation is a critical first step for any experiment.

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Carefully add the solid compound to the tube and record the exact weight.

  • Calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration. (Volume (L) = (Weight (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)).

  • Add the calculated volume of DMSO to the tube.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term storage.

Preparation of Aqueous Working Dilutions:

  • Always prepare fresh working dilutions from the DMSO stock solution for each experiment.

  • When diluting into aqueous buffers (e.g., PBS, cell culture media), it is crucial to add the DMSO stock to the aqueous solution while vortexing, rather than the other way around. This helps to prevent the compound from precipitating out of solution.

  • The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

Part 2: Troubleshooting In Vitro Assays

In vitro experiments, such as receptor binding assays, enzyme inhibition assays, and cell-based functional assays, are foundational in characterizing the activity of a new compound. This section addresses common issues encountered during these experiments.

FAQs: In Vitro Experimental Issues

Question: I am observing poor reproducibility and a shallow concentration-response curve in my cell-based assay. What could be the cause?

Answer: This is a common issue that can stem from several factors related to the compound's behavior in the assay medium.

Troubleshooting Workflow:

A Poor Reproducibility / Shallow Curve B Check for Compound Precipitation A->B C Assess Non-Specific Binding A->C D Evaluate Compound Stability A->D E Verify Cell Health A->E B1 B1 B->B1 Visually inspect wells. Centrifuge plate and check for pellet. C1 C1 C->C1 Is your assay system high in protein/lipids? (e.g., high serum concentration) D1 D1 D->D1 Incubate compound in media at 37°C. Measure concentration over time via LC-MS. E1 E1 E->E1 Run cytotoxicity assay (e.g., MTT, LDH). Check vehicle control for effects. B2 B2 B1->B2 Precipitation observed? B3 B3 B2->B3 Yes B4 B4 B2->B4 No B_sol B_sol B3->B_sol Solution: - Lower top concentration - Add a solubilizing agent (e.g., BSA) - Increase DMSO % (if tolerated) F Problem likely not compound-related. Check assay reagents, cell line, etc. B4->F Proceed to next check C2 C2 C1->C2 Yes C1->F No C_sol C_sol C2->C_sol Solution: - Reduce serum concentration - Add detergent (e.g., Tween-20) to buffers - Use low-binding plates D2 D2 D1->D2 Concentration decreases? D3 D3 D2->D3 Yes D2->F No D_sol D_sol D3->D_sol Solution: - Reduce incubation time - Prepare fresh dilutions more frequently E2 E2 E1->E2 Toxicity observed? E3 E3 E2->E3 Yes E2->F No E_sol E_sol E3->E_sol Solution: - Use lower concentrations - Ensure DMSO % is non-toxic cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicle (Monoamines) MA Monoamines (DA, NE, 5-HT) Vesicle->MA Release Transporter Reuptake Transporter (DAT, NET, SERT) MA->Transporter:f0 Reuptake Receptor Postsynaptic Receptors MA->Receptor Binding & Signal Compound This compound Compound->Transporter:f0 Inhibition Synapse Synaptic Cleft

Sources

Technical Support Center: Optimizing Injection Parameters for CAS 672309-96-5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-(5-chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-1-piperazinecarboxylate (CAS 672309-96-5). The focus is on the critical, yet often overlooked, aspect of optimizing injection parameters in High-Performance Liquid Chromatography (HPLC) to ensure robust, reproducible, and accurate analytical results. This document is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Section 1: Understanding the Analyte: CAS 672309-96-5

Before optimizing any method, a fundamental understanding of the analyte's physicochemical properties is paramount. These properties dictate its behavior in the chromatographic system and inform our starting parameters.

Q1: What are the key properties of CAS 672309-96-5 that influence HPLC analysis?

A1: The molecular structure of CAS 672309-96-5 suggests it is a relatively complex and polar molecule. Its solubility and potential for secondary interactions are primary concerns during method development.

PropertyValue / ObservationImplication for HPLC Injection
Molecular Formula C17H17ClN6O4[1]A relatively large molecule, suggesting slower diffusion rates.
Molar Mass 404.81 g/mol [1]Standard for small molecule analysis.
Predicted pKa 4.92 ± 0.20[1]Indicates the molecule is a weak base. Mobile phase pH control will be critical to ensure a consistent ionization state and avoid peak tailing.
Solubility Slightly soluble in DMSO, Methanol (when heated), and Chloroform (when heated).[1]This is a critical parameter. The limited solubility in common organic solvents necessitates careful selection of the sample diluent to prevent precipitation in the vial or on the column.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the analysis of CAS 672309-96-5.

Q2: My peak for CAS 672309-96-5 is fronting. What is the most likely cause?

A2: Peak fronting is almost always caused by injecting too much sample mass or volume onto the column, a phenomenon known as column overload.[2][3] Another common cause is a sample solvent that is significantly stronger than the initial mobile phase conditions, causing the analyte band to spread before it reaches the column head.[4]

Q3: What is a good starting injection volume for my analysis?

A3: A conservative and effective rule of thumb is to start with an injection volume that is 1-2% of the total column volume. For a standard 4.6 x 150 mm column, this would be in the range of 15-30 µL, but for UHPLC columns (e.g., 2.1 x 50 mm), the ideal volume is much smaller, around 1-2 µL. You must experimentally determine the optimal volume for your specific concentration and sensitivity needs.

Q4: I'm seeing peak tailing. What should I investigate first?

A4: Peak tailing often points to secondary chemical interactions between the analyte and the stationary phase.[5][6] Given the basic nature of CAS 672309-96-5 (pKa ≈ 4.92), it can interact with acidic residual silanol groups on the silica packing. First, ensure your mobile phase is adequately buffered to a pH that suppresses these interactions (e.g., a low pH to protonate the analyte or a mid-range pH with a silanol-blocking additive). Also, consider issues like a column void or a blocked frit.[7]

Q5: My peak areas are inconsistent. Could this be related to the injection?

A5: Yes, absolutely. Inconsistent peak areas can stem from several injection-related issues. The most common are air bubbles in the syringe or sample loop, incorrect injector needle height in the vial, or partial sample precipitation in the diluent.[8] Ensure your sample is fully dissolved and your autosampler is properly maintained.

Section 3: In-Depth Troubleshooting Guides

This section provides a more detailed, causal analysis of common problems, complete with diagnostic workflows.

Guide 1: Diagnosing and Resolving Peak Asymmetry

Peak asymmetry (fronting or tailing) is a clear indicator that injection and mobile phase conditions are not optimized. The USP tailing factor (T) is a key metric; a value of 1.0 is ideal, with values > 1 indicating tailing and < 1 indicating fronting.

Q6: I've confirmed my peak for CAS 672309-96-5 is fronting (Tailing Factor < 0.9). How do I systematically troubleshoot this?

A6: Peak fronting for this compound is most likely due to volume overload or an inappropriate sample solvent. Follow this workflow to diagnose and resolve the issue.

Workflow: Troubleshooting Peak Fronting

G start Peak Fronting Observed (Tailing Factor < 0.9) step1 Experiment 1: Reduce Injection Volume Inject 50% of the original volume. (e.g., 10 µL -> 5 µL) start->step1 q1 Did peak shape improve significantly? step1->q1 res1 Diagnosis: Volume Overload Solution: Operate at or below the new, smaller injection volume. q1->res1 Yes step2 Experiment 2: Modify Sample Solvent Prepare sample in a solvent weaker than or equal to the initial mobile phase. q1->step2 No q2 Did peak shape improve? step2->q2 res2 Diagnosis: Solvent Effect Solution: Use a mobile-phase-matched solvent. If solubility is an issue, use the minimum organic required. q2->res2 Yes res3 Problem Persists: Consider co-elution with an impurity or a catastrophic column failure. q2->res3 No G start Analyte (CAS 672309-96-5) Requires High Organic % for Solubility step1 Step 1: Initial Dissolution Dissolve sample in 100% DMSO or Acetonitrile to create a concentrated stock solution. start->step1 step2 Step 2: Serial Dilution Perform subsequent dilutions with a weaker solvent, ideally matching the initial mobile phase. step1->step2 q1 Does the analyte remain in solution at the final working concentration? step2->q1 res1 SUCCESS: Proceed with injection. The final diluent is weak enough to prevent significant peak distortion. q1->res1 Yes step3 Step 3: Incremental Organic If precipitation occurs, find the minimum % of organic solvent in the diluent that maintains solubility. q1->step3 No step4 Step 4: Compensate with Injection Volume To mitigate the effect of the stronger diluent, reduce the injection volume proportionally. step3->step4 res2 OPTIMIZED: A compromise is reached between solubility and peak performance. step4->res2

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrrolidine-Containing Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine-containing ligands. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize off-target effects and enhance the selectivity of your compounds. Pyrrolidine scaffolds are prevalent in medicinal chemistry due to their unique structural and biological properties.[1][2] However, their inherent characteristics can sometimes lead to unintended interactions with other biological macromolecules, resulting in off-target effects.

This resource is structured to address common challenges encountered during the drug discovery and development process, from initial design and screening to preclinical evaluation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions and concepts related to off-target effects of pyrrolidine-containing ligands.

FAQ 1: What are off-target effects and why are they a concern with pyrrolidine-containing ligands?

Answer: Off-target effects occur when a drug or ligand interacts with molecules other than its intended therapeutic target.[3] These unintended interactions can lead to a range of outcomes, from reduced efficacy to adverse drug reactions and toxicity. Pyrrolidine rings, as five-membered nitrogen-containing heterocycles, are core structures in numerous biologically active molecules.[2] Their conformational flexibility and ability to participate in various non-covalent interactions can sometimes lead to promiscuous binding to multiple proteins.[4]

FAQ 2: What are the common molecular mechanisms behind the off-target effects of these ligands?

Answer: The off-target binding of pyrrolidine-containing ligands can be attributed to several factors:

  • Structural Similarity of Binding Pockets: The ligand may bind to unintended targets that share structural or electrostatic similarities with the primary target's binding site.

  • Physicochemical Properties: Properties such as lipophilicity and charge distribution can influence a ligand's promiscuity. Highly lipophilic compounds, for instance, may non-specifically interact with hydrophobic pockets in various proteins.

  • Conformational Flexibility: The pyrrolidine ring can adopt multiple conformations, some of which may fit into the binding sites of off-target proteins.[4][5] Controlling the ring's puckering through strategic substitutions can enhance selectivity.[4][5]

FAQ 3: How can I proactively design pyrrolidine-containing ligands with better selectivity?

Answer: A proactive approach to ligand design is crucial for minimizing off-target effects. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrrolidine scaffold and its substituents can reveal which chemical features are critical for on-target potency and which contribute to off-target binding.[1][2][6][7][8]

  • Conformational Constraint: Introducing steric bulk or ring constraints can lock the pyrrolidine ring into a specific conformation that is preferentially recognized by the on-target protein.[5][9][10][11] For example, the introduction of a tert-butyl group can strongly influence the puckering of the pyrrolidine ring.[5][11]

  • Bioisosteric Replacement: Replacing the pyrrolidine ring with other heterocyclic systems can sometimes improve selectivity while maintaining desired interactions with the target.

  • Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict potential off-target interactions early in the design phase.[12][13][14]

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: My pyrrolidine-containing ligand shows potent on-target activity in biochemical assays, but in cell-based assays, I observe unexpected or toxic phenotypes.

Question: What is the likely cause of this discrepancy, and how can I investigate it?

Answer: This is a classic indicator of potential off-target effects. While your compound effectively binds its intended target in a purified system, in the complex environment of a living cell, it may be interacting with other proteins, leading to unforeseen biological consequences.[15]

Troubleshooting Workflow:

  • Phenotypic Screening: Conduct a broad phenotypic screen to characterize the cellular effects of your compound.[3][16] This involves treating various cell lines with your ligand and monitoring a wide range of parameters, such as cell viability, morphology, and signaling pathway activation.[17][18][19]

  • Target Deconvolution: If the phenotypic screen reveals a consistent, unexpected phenotype, the next step is to identify the off-target(s) responsible. Several methods can be employed for this "target deconvolution" process.[19]

  • Affinity Chromatography: Immobilize your ligand on a solid support and use it to pull down interacting proteins from cell lysates. The captured proteins can then be identified by mass spectrometry.

  • Computational Off-Target Prediction: Utilize online databases and prediction tools to generate a list of potential off-targets based on the chemical structure of your ligand.[12][13][20][21] These predictions can then be experimentally validated.

Experimental Protocol: Basic Phenotypic Screening

  • Cell Line Selection: Choose a panel of cell lines relevant to your therapeutic area of interest, as well as some standard, well-characterized lines (e.g., HEK293, HeLa).

  • Compound Treatment: Plate the cells in 96- or 384-well plates and treat them with a concentration range of your pyrrolidine-containing ligand. Include appropriate positive and negative controls.

  • High-Content Imaging: After a suitable incubation period, stain the cells with a panel of fluorescent dyes that highlight different cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition and Analysis: Use a high-content imaging system to capture images of the cells and automated image analysis software to quantify various phenotypic parameters.

  • Data Interpretation: Analyze the data to identify any dose-dependent changes in cellular phenotype induced by your compound.

Issue 2: I am developing a PROTAC with a pyrrolidine-containing linker, and I'm observing degradation of proteins other than my target of interest.

Question: How can the linker be contributing to off-target effects, and what are the strategies for optimization?

Answer: In Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase-recruiting moiety is not just a passive spacer.[22][23] Its length, composition, and attachment points are critical determinants of the PROTAC's efficacy and selectivity.[24][25] An improperly designed linker can lead to the formation of unproductive ternary complexes or facilitate the degradation of off-target proteins.[26]

Linker Optimization Strategies:

StrategyRationaleKey Considerations
Varying Linker Length The distance between the target protein and the E3 ligase is crucial for efficient ubiquitination.[24][27]Systematically synthesize a series of PROTACs with different linker lengths (e.g., PEG, alkyl chains) to identify the optimal spacing.[25][27]
Modulating Linker Rigidity A more rigid linker can pre-organize the PROTAC into a conformation that favors the formation of the desired ternary complex, thereby improving selectivity.[25][28]Incorporate cyclic structures like piperazine or piperidine into the linker to reduce conformational flexibility.[28][29]
Altering Linker Composition The chemical nature of the linker can influence the PROTAC's solubility, cell permeability, and potential for non-specific interactions.[24][30]Experiment with different linker types (e.g., hydrophilic PEGs vs. hydrophobic alkyl chains) to optimize physicochemical properties.[22][26]
Optimizing Attachment Points The position where the linker is attached to the warhead and the E3 ligase ligand can significantly impact the geometry of the ternary complex.[24]Use computational modeling to predict optimal attachment points that allow for productive ternary complex formation without steric hindrance.

Diagram: PROTAC Linker Optimization Workflow

PROTAC_Optimization cluster_design Design & Synthesis cluster_eval Evaluation cluster_analysis Analysis & Iteration start Initial PROTAC Design synthesis Synthesize Linker Variants (Length, Rigidity, Composition) start->synthesis biochem Biochemical Assays (Ternary Complex Formation) synthesis->biochem physchem Physicochemical Profiling (Solubility, Permeability) synthesis->physchem cell Cell-Based Assays (On-Target & Off-Target Degradation) biochem->cell data_analysis Analyze Potency & Selectivity cell->data_analysis physchem->data_analysis sar Establish Linker SAR data_analysis->sar sar->synthesis Iterate Design optimization Optimized PROTAC Lead sar->optimization

Caption: A workflow for PROTAC linker optimization.

Issue 3: My binding assays show high non-specific binding of my pyrrolidine-containing ligand.

Question: What experimental parameters can I adjust to reduce non-specific binding and improve the signal-to-noise ratio in my assays?

Answer: High non-specific binding can obscure the true on-target interaction and make it difficult to accurately determine binding affinity and kinetics. This is often due to the physicochemical properties of the ligand, such as high lipophilicity, or suboptimal assay conditions.

Troubleshooting Steps for Binding Assays:

  • Assay Buffer Optimization:

    • Detergent Concentration: Include a non-ionic detergent (e.g., Tween-20, Triton X-100) in your assay buffer to disrupt non-specific hydrophobic interactions. Titrate the detergent concentration to find the optimal balance between reducing non-specific binding and maintaining on-target activity.

    • Blocking Agents: Add bovine serum albumin (BSA) or other blocking proteins to the buffer to saturate non-specific binding sites on your assay plates or beads.

  • Wash Steps: Increase the number and/or stringency of the wash steps to more effectively remove unbound and weakly interacting ligands.

  • Ligand Concentration: Use the lowest concentration of labeled ligand that still provides a robust signal. High concentrations can lead to increased non-specific binding.

  • Cell-Based Binding Assays: Whenever possible, transition from biochemical assays to cell-based binding assays.[15][31][32][33][34] These assays provide a more physiologically relevant context and can help to identify ligands that only bind their target in its native cellular environment.[15]

Section 3: Advanced Characterization Techniques

For a more comprehensive understanding of your ligand's selectivity profile, consider employing the following advanced techniques.

Kinetic Profiling

Rationale: While binding affinity (KD) is a critical parameter, it does not provide the full picture of a ligand's interaction with its target. Two ligands with similar affinities can have vastly different association (kon) and dissociation (koff) rates.[35] A ligand with a slow koff (long residence time) for its on-target may exhibit improved efficacy and a better selectivity profile, even if its affinity is not exceptionally high.[36][37][38]

Recommended Technique: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics. By immobilizing the target protein on a sensor chip and flowing the ligand over the surface, you can directly measure the association and dissociation rates.

Diagram: Interpreting Kinetic Data

Kinetic_Profiles cluster_ligandA Ligand A (High Affinity, Fast Kinetics) cluster_ligandB Ligand B (Moderate Affinity, Slow Kinetics) A_on Fast kon A_off Fast koff A_on->A_off B_on Slow kon B_off Slow koff B_on->B_off Result Potentially More Selective (Longer Residence Time) B_off->Result

Caption: Comparing kinetic profiles for ligand selectivity.

Computational Off-Target Prediction Databases

Several publicly and commercially available databases can be used to predict the potential off-targets of your small molecules. These tools use a variety of algorithms, including 2D chemical similarity, 3D shape matching, and machine learning, to compare your ligand to a large database of known bioactive compounds.[12][21]

Popular Off-Target Prediction Resources:

ResourceDescription
ChEMBL A large, open-access database of bioactive molecules with drug-like properties. It can be used to identify proteins that are known to bind to compounds structurally similar to your ligand of interest.
SwissTargetPrediction A web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures.
CRISPRoffT A comprehensive database of CRISPR/Cas off-targets that can be a valuable resource for understanding the potential for off-target gene editing.[39][40]

It is important to note that these are predictive tools, and any identified potential off-targets should be experimentally validated.

References

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  • Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

  • Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]

  • Chen, L., et al. (2017). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. [Link]

  • American Chemical Society. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]

  • Spjuth, O., et al. (2017). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology. [Link]

  • American Chemical Society. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. ResearchGate. [Link]

  • MDPI. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. National Institutes of Health. [Link]

  • PubMed Central. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Royal Society of Chemistry. (2017). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

  • National Institutes of Health. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health. [Link]

  • National Institutes of Health. (2023). New strategies to enhance the efficiency and precision of drug discovery. National Institutes of Health. [Link]

  • Öztürk, H., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Pharmacology. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • National Institutes of Health. (2022). Proteolysis-targeting chimeras with reduced off-targets. National Institutes of Health. [Link]

  • IntechOpen. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

  • ResearchGate. (2025). Kinetic Profiling of Ligands and Fragments Binding to GPCRs by TR-FRET. ResearchGate. [Link]

  • PubMed. (2002). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

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  • Royal Society of Chemistry. (2014). Thermodynamic and kinetic specificities of ligand binding. RSC Publishing. [Link]

  • IntechOpen. (2021). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. IntechOpen. [Link]

  • ResearchGate. (n.d.). Tools and software packages related to finding off-target sites. ResearchGate. [Link]

  • PubMed. (1995). Introduction of a conformational switching element on a pyrrolidine ring. Synthesis and evaluation of (R,R)-(+/-)-methyl 3-acetyl-4-[3- (cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate, a potent and selective inhibitor of cAMP-specific phosphodiesterase. PubMed. [Link]

  • CD Genomics. (n.d.). Cas-Offinder: An Online Tool for sgRNA Off-Target Prediction. CD Genomics. [Link]

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Sources

Technical Support Center: Troubleshooting Poor Oral Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for one of the most common hurdles in drug discovery: poor oral bioavailability. Here, we move beyond simple checklists to explore the underlying causes of low systemic exposure and provide actionable, field-tested strategies to overcome them.

Part 1: Foundational Concepts & Initial Diagnosis (FAQs)

This section addresses the fundamental questions every researcher encounters when an in vivo study returns disappointing results.

FAQ 1: My compound showed great in vitro potency, but the oral bioavailability is less than 10%. What's happening?

Answer: This is a classic and frequent challenge in drug development. Oral bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation unchanged[1]. A low F% indicates that a significant portion of your compound is being lost somewhere between administration and measurement in the bloodstream. The primary culprits for this loss can be broadly categorized into three physiological barriers[2][3]:

  • Poor Absorption: The compound may not be effectively absorbed from the gastrointestinal (GI) tract into the portal vein. This is often due to issues with its fundamental physicochemical properties.

  • Gut Wall Elimination: The compound is absorbed into the intestinal wall (enterocytes) but is then either metabolized by enzymes or pumped back into the GI lumen by efflux transporters before it can reach the portal vein[4][5].

  • Hepatic First-Pass Elimination: The compound successfully enters the portal vein and travels to the liver, but a significant fraction is metabolized and cleared by the liver before it can reach systemic circulation[5][6][7].

Identifying which of these barriers is the primary limiter is the critical first step in devising a successful remediation strategy.

graph TD; subgraph "Gastrointestinal Tract" A[Oral Administration] --> B{Dissolution}; B --> C{Permeation}; end
Figure 1: The journey and potential barriers for an orally administered drug.
FAQ 2: How can the Biopharmaceutics Classification System (BCS) help diagnose my compound's issue?

Answer: The Biopharmaceutics Classification System (BCS) is an essential framework that categorizes drugs based on two fundamental properties that govern oral absorption: aqueous solubility and intestinal permeability[8][9][10][11]. By determining which of the four classes your compound falls into, you can predict the most likely reason for poor bioavailability and select an appropriate enhancement strategy[12][13].

  • High Solubility: The highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8[11].

  • High Permeability: The extent of intestinal absorption in humans is determined to be ≥90% of an administered dose[13].

graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; rankdir=TB;
High PermeabilityLow Permeability
High SolubilityBCS Class I Absorption is generally not problematic. (e.g., Metoprolol)[9]BCS Class III Absorption is permeability-rate limited. (e.g., Cimetidine)[9][14]
Low SolubilityBCS Class II Absorption is dissolution-rate limited. (e.g., Ketoprofen)[13]BCS Class IV Significant absorption challenges. (e.g., Hydrochlorothiazide)[9][13]

>];

Figure 2: The Biopharmaceutics Classification System (BCS) matrix.

Causality: If your compound is BCS Class II or IV, the primary hurdle is getting it to dissolve in the GI fluids; if it's not in solution, it cannot be absorbed[15][16]. If your compound is BCS Class III or IV, it may dissolve well but cannot efficiently cross the intestinal membrane.

Part 2: Troubleshooting Guides

Use your compound's BCS class to navigate these specific troubleshooting scenarios.

Scenario 1: My compound is poorly soluble (BCS Class II or IV). What are my options?

Problem: The dissolution rate is the rate-limiting step for absorption. The compound passes through the GI tract before it can fully dissolve, leading to low exposure[17].

Solution: The goal is to increase the compound's solubility and/or dissolution rate. Several formulation strategies can be employed, each with its own mechanism of action.

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[18][19]Simple, well-established (micronization, nanomilling).[20][21]May not be sufficient for very insoluble compounds; potential for particle agglomeration.[18]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a high-energy, non-crystalline (amorphous) state within a polymer matrix, which dramatically increases its apparent solubility.[18][22]Can achieve significant solubility enhancement; can create a supersaturated state in vivo.The amorphous form is thermodynamically unstable and can recrystallize over time, reducing shelf-life.[18]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, it forms a fine oil-in-water emulsion or microemulsion, presenting the drug in a solubilized state.[20][23][24]Can significantly increase solubility and may enhance absorption via lymphatic transport, bypassing the liver.[22][25]Can be complex to formulate; potential for drug precipitation upon dilution in the GI tract.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its water solubility.[15][19][23]Forms a true solution of the drug-cyclodextrin complex.The complex must dissociate to release the free drug for absorption; a very stable complex can hinder bioavailability.[15][25]

Recommendation: Start by assessing the magnitude of the solubility problem. For moderately insoluble compounds, particle size reduction may be sufficient. For highly insoluble ("brick dust") compounds, ASDs or lipid-based formulations are often necessary to achieve adequate exposure.

Scenario 2: My compound is poorly permeable (BCS Class III or IV). What can I do?

Problem: The compound dissolves but cannot efficiently cross the intestinal epithelial barrier. This is common for highly polar or large molecules.

Solution: Strategies focus on transiently opening tight junctions between cells or modifying the compound to be more membrane-philic.

  • Chemical Modification (Prodrug Approach): This is a powerful but resource-intensive strategy. A lipophilic moiety is chemically attached to the parent drug, creating an inactive "prodrug" with enhanced permeability. Once absorbed, enzymes in the blood or tissues cleave off the promoiety to release the active drug.[19][20][26] This approach requires significant medicinal chemistry effort to ensure efficient cleavage and avoid introducing toxicity.[25]

  • Use of Permeation Enhancers: These are excipients included in the formulation that interact with the intestinal membrane to temporarily increase its permeability.[19] Examples include fatty acids and certain surfactants.[19] The key challenge is achieving a sufficient and reversible enhancement effect without causing intestinal toxicity.

  • Identify and Mitigate Efflux: Poor permeability is often exacerbated by efflux transporters like P-glycoprotein (P-gp/MDR1) that actively pump the drug out of intestinal cells.[4][27] If your compound is a substrate for these transporters, co-dosing with an inhibitor (in preclinical studies) can confirm the mechanism. Formulation strategies using certain excipients (e.g., some surfactants used in SEDDS) can also inhibit efflux transporter function.[28]

Scenario 3: I suspect high first-pass metabolism is the issue. How can I confirm and address this?

Problem: The compound is well-absorbed but is extensively metabolized by the gut wall or liver before reaching systemic circulation, resulting in low bioavailability of the parent drug.[5][6][29]

Confirmation: The classic way to investigate this preclinically is to compare the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration. A low oral bioavailability (F%) despite evidence of good absorption (e.g., rapid appearance of metabolites in plasma) strongly suggests first-pass metabolism is a key factor.[30][31]

Mitigation Strategies:

  • Medicinal Chemistry: Modify the molecule at the site of metabolism to block the enzymatic reaction. This is often the most effective long-term solution.

  • Alternative Routes of Administration: For preclinical studies or specific clinical applications, routes that bypass the portal circulation, such as sublingual or transdermal, can avoid first-pass metabolism.[5]

  • Formulation Approaches: Lymphatic targeting using lipid-based formulations can help a portion of the absorbed drug bypass the liver.[22]

  • Enzyme Inhibition: Co-dosing with an inhibitor of the primary metabolizing enzyme (e.g., a CYP3A4 inhibitor) can increase exposure, but this is generally used as a diagnostic tool rather than a therapeutic strategy due to the high potential for drug-drug interactions.[28]

Part 3: Key Experimental Protocols

These protocols provide a starting point for characterizing your compound and validating the chosen troubleshooting strategy.

Protocol 1: Caco-2 Permeability and Efflux Ratio Assay

This assay is the industry standard for assessing a compound's intestinal permeability and identifying if it is a substrate of efflux transporters like P-gp.[14] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.

Objective: To determine the apparent permeability coefficient (Papp) in the absorptive (Apical-to-Basolateral, A-B) and secretory (Basolateral-to-Apical, B-A) directions and to calculate the efflux ratio (ER).

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and grow for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction integrity. Discard any inserts with low TEER values.

  • Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration (e.g., 10 µM).

  • A-to-B Permeability:

    • Add the dosing solution to the apical (upper) chamber of the Transwell®.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • B-to-A Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • (Optional) Efflux Inhibition: Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[14]

  • Sample Analysis: Quantify the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculations:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) .

Interpretation:

  • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A-B) = 2-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 2 x 10⁻⁶ cm/s

  • Potential Efflux Substrate: An ER > 2 suggests active efflux is occurring.[4] If the ER decreases significantly in the presence of an inhibitor, it confirms the involvement of that specific transporter.

graph TD; subgraph "Setup" A[Seed Caco-2 cells on Transwell® inserts] --> B[Culture for 21 days to form monolayer]; B --> C[Measure TEER to confirm integrity]; end
Figure 3: Workflow for the Caco-2 permeability and efflux assay.

References

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  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. United Prime Publications. Available at: [Link]

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  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. Available at: [Link]

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  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

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Technical Support Center: Overcoming Resistance to Novel Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals encountering resistance to novel transporter inhibitors in cell lines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of acquired resistance and optimize your experimental outcomes. Our approach is grounded in scientific expertise, providing not just protocols, but the rationale behind them to ensure trustworthy and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the emergence of resistance to transporter inhibitors.

Q1: My cell line has developed resistance to our novel transporter inhibitor. What are the most likely underlying mechanisms?

A1: Acquired resistance to transporter inhibitors is a multifaceted phenomenon. The most common mechanisms include:

  • Upregulation of the Target Transporter: The most direct mechanism is the increased expression of the transporter protein you are targeting. This can occur through gene amplification or transcriptional upregulation, effectively increasing the number of drug efflux pumps.[1]

  • Expression of Compensatory Transporters: Cells can upregulate the expression of other transporters with overlapping substrate specificity. For instance, if your inhibitor targets P-glycoprotein (P-gp/ABCB1), cells might compensate by overexpressing Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[2]

  • Mutations in the Transporter Gene: Mutations in the gene encoding the transporter can alter the drug-binding site, reducing the inhibitor's affinity and efficacy.

  • Altered Cellular Metabolism: Changes in cellular metabolism can lead to the modification or detoxification of the inhibitor, rendering it inactive.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of transporter inhibition.[3]

  • Reduced Drug Influx: While less common for inhibitors, cells can down-regulate influx transporters (from the Solute Carrier (SLC) family), reducing the intracellular concentration of the inhibitor.[4][5]

Q2: How can I definitively confirm that my cell line has developed resistance?

A2: The gold standard for confirming resistance is to perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A statistically significant increase in the IC50 value of your resistant cell line compared to the parental, sensitive cell line provides strong evidence of acquired resistance.[6] It is crucial to perform these experiments in parallel to account for any experimental variability.

Q3: Are there commercially available cell lines with known transporter overexpression that I can use as positive controls?

A3: Yes, several well-characterized drug-resistant cell lines are available and can serve as invaluable positive controls in your experiments. For example, the NCI-60 cell line panel has been extensively profiled for the expression of various ABC transporters.[7] Additionally, specific drug-selected cell lines like those in the Resistant Cancer Cell Line (RCCL) collection offer models with acquired resistance to a wide array of drugs.[8] Using these lines can help validate your assays and provide a benchmark for the level of resistance observed in your experimental lines.

Q4: What is "collateral sensitivity," and can it be exploited to overcome resistance?

A4: Collateral sensitivity is a phenomenon where the development of resistance to one drug renders the cancer cells hypersensitive to another compound.[9] This can occur, for example, when the overexpression of an efflux pump makes the cell more vulnerable to certain agents that may be substrates for that pump but exert a toxic effect. This is an active area of research for developing strategies to selectively target multidrug-resistant cells.

Section 2: Troubleshooting Guides

This section provides a systematic approach to identifying the cause of resistance and strategies to overcome it.

Guide 1: Investigating the Mechanism of Resistance

If you have confirmed resistance via an IC50 shift, the next step is to elucidate the underlying mechanism.

Workflow for Investigating Resistance Mechanisms

G start Resistant Cell Line Confirmed (Increased IC50) transporter_expression Assess Transporter Expression (qPCR, Western Blot, Flow Cytometry) start->transporter_expression functional_assay Perform Functional Efflux Assays (Rhodamine 123, Hoechst 33342) transporter_expression->functional_assay If expression is altered gene_sequencing Sequence Transporter Gene (Identify Mutations) transporter_expression->gene_sequencing If expression is unchanged functional_assay->gene_sequencing If function is altered conclusion Identify Predominant Resistance Mechanism(s) functional_assay->conclusion pathway_analysis Analyze Global Cellular Changes (RNA-seq, Proteomics) gene_sequencing->pathway_analysis If no mutations found gene_sequencing->conclusion pathway_analysis->conclusion

Caption: A logical workflow for dissecting the mechanisms of resistance in a cell line.

Step-by-Step Experimental Protocols

1. Quantify Transporter Expression Levels:

  • Objective: To determine if the target transporter or other compensatory transporters are overexpressed at the mRNA and protein levels.

  • Methodology:

    • Quantitative PCR (qPCR):

      • Isolate total RNA from both your resistant and parental (sensitive) cell lines.

      • Perform reverse transcription to generate cDNA.

      • Use validated primers for your target transporter(s) (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene for normalization.

      • Compare the relative mRNA expression levels between the resistant and parental lines. A significant increase in the resistant line suggests transcriptional upregulation.[7]

    • Western Blotting:

      • Prepare total protein lysates from both cell lines.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe with a specific antibody against your target transporter(s).

      • Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.

      • Quantify band intensities to compare protein expression levels. Increased protein levels confirm the findings from qPCR.

    • Flow Cytometry:

      • For transporters expressed on the cell surface, you can use fluorescently labeled antibodies.

      • Incubate single-cell suspensions of both cell lines with the antibody.

      • Analyze the fluorescence intensity using a flow cytometer to quantify the level of transporter expression on a per-cell basis.

2. Assess Transporter Functional Activity:

  • Objective: To determine if the observed resistance is due to increased efflux activity.

  • Methodology (Efflux Assay):

    • Use a fluorescent substrate for the transporter of interest (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP).[10]

    • Incubate both resistant and parental cells with the fluorescent substrate.

    • Measure the intracellular fluorescence over time using a plate reader or flow cytometer.

    • Resistant cells with higher efflux activity will show lower intracellular fluorescence compared to parental cells.

    • As a control, perform the assay in the presence of a known inhibitor of the transporter. Inhibition of efflux should restore fluorescence in the resistant cells.

3. Sequence the Transporter Gene:

  • Objective: To identify potential mutations in the transporter gene that could affect inhibitor binding.

  • Methodology:

    • Isolate genomic DNA from both cell lines.

    • Amplify the coding region of the transporter gene using PCR.

    • Sequence the PCR products (Sanger or Next-Generation Sequencing).

    • Compare the sequences from the resistant and parental lines to identify any mutations.

    • Use bioinformatics tools to predict the functional impact of any identified mutations on the protein structure and drug-binding pocket.[11]

Guide 2: Strategies to Overcome or Mitigate Resistance

Once you have an idea of the resistance mechanism, you can employ strategies to circumvent it.

Decision Tree for Overcoming Resistance

G mechanism Identified Resistance Mechanism upregulation Transporter Upregulation mechanism->upregulation mutation Transporter Mutation mechanism->mutation compensatory Compensatory Transporter mechanism->compensatory strategy1 Combination Therapy: - Use a second inhibitor - RNAi to silence transporter upregulation->strategy1 strategy4 Nanoparticle Delivery: - Encapsulate inhibitor to bypass efflux pumps upregulation->strategy4 strategy2 Modify Inhibitor: - Design new analogs with different binding modes mutation->strategy2 strategy3 Broad-Spectrum Inhibition: - Use a pan-inhibitor or a cocktail of inhibitors compensatory->strategy3

Caption: A decision tree to guide the selection of strategies to overcome resistance.

Quantitative Data Summary: Examples of Resistance Reversal
StrategyTarget TransporterCell LineReversal AgentFold Reversal (Approx.)Reference
Pharmacological Inhibition P-gp (ABCB1)Doxorubicin-resistant endothelial cellsSunitinib>10[2]
Combination Therapy (siRNA) BCRP (ABCG2)Mitoxantrone-resistant cellssiRNA + PI3K/Akt inhibitor~14[9]
Natural Compounds P-gp (ABCB1)HCT-15Quercetin (in nanocarrier)Significant[12]
Nanoparticle Delivery P-gp (ABCB1)Colon cancer cellsPaclitaxel (nano-emulsion)Significant[13]
Featured Protocols for Overcoming Resistance

1. RNA Interference (RNAi) to Silence Transporter Expression:

  • Objective: To transiently reduce the expression of the overexpressed transporter and restore sensitivity to your inhibitor.

  • Methodology:

    • Design or purchase validated small interfering RNAs (siRNAs) targeting the mRNA of the overexpressed transporter.

    • Transfect the resistant cells with the siRNA using a suitable transfection reagent. Include a non-targeting siRNA as a negative control.

    • After 48-72 hours, confirm knockdown of the target transporter by qPCR and/or Western blotting.

    • Perform a dose-response assay with your novel inhibitor on the siRNA-treated cells. A significant decrease in the IC50 compared to the negative control indicates successful reversal of resistance.[9]

2. Combination Therapy with a Known Inhibitor:

  • Objective: To use a known inhibitor of the overexpressed transporter in combination with your novel compound to enhance its efficacy.

  • Methodology:

    • Select a known inhibitor for the identified transporter (e.g., Verapamil or Tariquidar for P-gp).

    • Perform a checkerboard assay to determine the optimal concentrations of your novel inhibitor and the known inhibitor.

    • Treat the resistant cells with your inhibitor alone, the known inhibitor alone, and the combination of both.

    • Assess cell viability after treatment. A synergistic effect (greater than additive) suggests that inhibiting the transporter restores sensitivity to your compound.

3. Utilizing Nanoparticle Delivery Systems:

  • Objective: To encapsulate your inhibitor in a nanoparticle formulation to bypass efflux by the transporter.

  • Methodology:

    • Formulate your inhibitor into a nanoparticle system (e.g., liposomes, polymeric nanoparticles).

    • Characterize the nanoparticles for size, charge, and encapsulation efficiency.

    • Treat both resistant and parental cells with the free inhibitor and the nanoparticle-formulated inhibitor.

    • Perform a dose-response assay. If the nanoparticle formulation shows a lower IC50 in the resistant cells compared to the free drug, it suggests that this delivery system can overcome the efflux-mediated resistance.[13]

Section 3: Final Recommendations

  • Proactive Monitoring: Regularly perform dose-response assays to monitor for any shifts in the IC50 of your cell lines, especially during long-term culture with the inhibitor.

  • Multi-pronged Approach: Resistance is often multifactorial. Be prepared to investigate multiple mechanisms and employ combination strategies to overcome it.[2]

  • Leverage Preclinical Models: Utilize established drug-resistant cell line models to validate your findings and test resistance-reversal strategies.[8]

  • Consider Clinical Relevance: Keep in mind that the concentrations of inhibitors used in vitro may not be achievable in vivo due to toxicity.[14][15] Strive for strategies that are potent and have a favorable therapeutic window.

By systematically investigating the mechanisms of resistance and employing targeted strategies to overcome them, you can advance your research and development of novel transporter inhibitors.

References

  • Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2011). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. PubMed. [Link]

  • van der Zee, A. W., de Vries, E. G. E., & Timmer-Bosscha, H. (2013). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? Drug Resistance Updates. [Link]

  • Asif, M., et al. (2023). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Physiological Society Journal. [Link]

  • Feyzizadeh, M., et al. (2022). Overcoming multidrug resistance through targeting ABC transporters: lessons for drug discovery. Taylor & Francis. [Link]

  • Feyzizadeh, M., et al. (2022). Overcoming multidrug resistance through targeting ABC transporters: lessons for drug discovery. Semantic Scholar. [Link]

  • Kluza, J., et al. (2020). Drug-adapted cancer cell lines as preclinical models of acquired resistance. Cancer Drug Resistance. [Link]

  • Szöllősi, J., et al. (2012). Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer. PMC - PubMed Central. [Link]

  • Stefan, K., & Bauer, B. (2018). Multi-Target ABC Transporter Modulators: What Next and Where to Go? Future Medicinal Chemistry. [Link]

  • Vähäkangas, K. H., & Myllynen, P. (2009). The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy. Molecules. [Link]

  • Zhang, Y., et al. (2023). Terpenoids: Emerging Natural Modulators for Reversing ABC Transporter-Mediated Multidrug Resistance in Cancer Chemotherapy. MDPI. [Link]

  • Bukowski, K., et al. (2020). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH. [Link]

  • Goodell, M. A. (2007). Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells. PMC - PubMed Central. [Link]

  • Matthews, L. A., et al. (2006). Role of drug transporters and drug accumulation in the temporal acquisition of drug resistance. PMC - PubMed Central. [Link]

  • Kadioglu, O., et al. (2021). Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives. MDPI. [Link]

  • An, Y., & Duan, Z. (2008). The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells. NIH. [Link]

  • Lage, H. (2003). Role of Transporter Genes in Cisplatin Resistance. In Vivo. [Link]

  • N/A. (2025). The main mechanisms of anticancer drug resistance. ResearchGate. [Link]

  • Zhang, Y. K., Wang, Y. J., & Gupta, P. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. PMC - NIH. [Link]

  • Jeremić, M., et al. (2023). Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells. MDPI. [Link]

  • Zhao, Y. (2022). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. Eurofins Discovery. [Link]

  • Hong, M. (2022). Protein structure offers clues to drug-resistance mechanism. EurekAlert!. [Link]

  • Agarwal, S., et al. (2021). Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Expert Opinion on Drug Delivery. [Link]

  • Agarwal, S., et al. (2025). Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Expert Opinion on Drug Delivery. [Link]

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Technical Support Center: Method Refinement for Chiral Separation of Phenylpropylamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

This technical support hub is designed to provide targeted troubleshooting and frequently asked questions (FAQs) for the chiral separation of phenylpropylamine enantiomers. As a team of Senior Application Scientists, we offer this guide, combining technical accuracy with practical, field-tested insights to empower your experimental success.

I. Core Principles in Chiral Separation of Phenylpropylamine

The fundamental strategy for separating phenylpropylamine enantiomers is to create a chiral environment where each enantiomer interacts differently. This is typically achieved using chiral high-performance liquid chromatography (HPLC). The separation relies on a chiral stationary phase (CSP) or a chiral mobile phase additive to form temporary, diastereomeric complexes with the enantiomers. The varying stability of these complexes results in different retention times, leading to their separation.

The selection of the chiral selector is a critical decision. For phenylpropylamine, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are often highly effective. These CSPs feature chiral grooves and cavities that engage with the analyte through a mix of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

II. Troubleshooting Guide: Common Issues & Practical Solutions

This section addresses specific challenges you may encounter while developing and running methods for the chiral separation of phenylpropylamine enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

Question: My chromatogram shows a single, sharp peak with no separation of my phenylpropylamine enantiomers. What are the potential causes and how can I resolve this?

Answer: This is a frequent challenge in method development. A lack of resolution signifies an ineffective chiral recognition mechanism under your current conditions. Here is a systematic approach to address this:

1. Re-evaluate Your Chiral Stationary Phase (CSP):

  • Expertise & Experience: The choice of CSP is the most crucial factor.[1] As a primary amine, phenylpropylamine often interacts well with CSPs that possess both hydrogen bond donors and acceptors. Polysaccharide-based phases, especially those with carbamate derivatives like cellulose tris(3,5-dimethylphenylcarbamate), offer broad applicability and are an excellent starting point.[1][2]

  • Troubleshooting Steps:

    • If you are using a non-polar solvent such as hexane, the key interaction sites on the CSP may not be properly accessed.

    • Should the initial CSP choice prove unsuccessful, consider a different type, such as a protein-based or a cyclofructan-based column, which can provide alternative chiral recognition mechanisms.[3]

2. Optimize the Mobile Phase Composition:

  • Expertise & Experience: The mobile phase is critical for modulating the interaction between the analyte and the CSP. In normal-phase chromatography with polysaccharide CSPs, the mobile phase usually comprises a non-polar solvent (like hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol). The concentration of this alcohol is a key parameter to adjust.[1]

  • Troubleshooting Steps:

    • Decrease the Alcohol Modifier Concentration: A high concentration of the polar alcohol can compete with the analyte for the CSP's interaction sites, diminishing resolution. Systematically reduce the alcohol percentage (e.g., from 20% down to 5%).

    • Change the Alcohol Modifier: Different alcohols can significantly influence selectivity. If isopropanol is not effective, try ethanol or n-butanol.

    • Incorporate an Additive: For a basic compound like phenylpropylamine, adding a small amount of a basic additive to the mobile phase can markedly improve peak shape and resolution. This helps to minimize ionic interactions with residual silanols on the silica support. Common additives include diethylamine (DEA) or ethylenediamine (EDA) at concentrations of 0.1-0.5%.[4]

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions:

    • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Mobile Phase: Hexane/Isopropanol (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

  • Stepwise Modification:

    • Step 1: Lower the isopropanol concentration to 15%, then 10%, and finally 5%. Examine the chromatogram at each stage for any indication of peak splitting or broadening.

    • Step 2: If resolution remains poor at 5% isopropanol, revert to a 10% isopropanol mixture and add 0.1% DEA.

    • Step 3: If needed, switch the alcohol modifier to ethanol and repeat the concentration adjustments.

3. Adjusting Temperature:

  • Expertise & Experience: Temperature influences the thermodynamics of the chiral recognition process. Lowering the temperature often enhances the stability of the transient diastereomeric complexes, which can lead to improved resolution. However, this may also result in broader peaks and longer analysis times.[5]

  • Troubleshooting Steps:

    • Decrease the column temperature in 5 °C increments (e.g., from 25 °C to 20 °C, then to 15 °C).

    • Monitor both resolution and peak efficiency at each step.

Logical Workflow for Troubleshooting Poor Resolution

start No Resolution csp Step 1: Evaluate CSP Is it suitable for a primary amine? start->csp Initial Check mobile_phase Step 2: Optimize Mobile Phase Decrease alcohol % Add basic additive csp->mobile_phase CSP seems appropriate alt_csp Consider alternative CSP (e.g., protein-based) csp->alt_csp Try different chemistry temp Step 3: Adjust Temperature Lower temperature to improve interaction mobile_phase->temp Still poor resolution success Resolution Achieved mobile_phase->success Resolution improves temp->success Resolution improves start Start of Analysis Day prep_mp Prepare Fresh Mobile Phase start->prep_mp prime Prime Pump and Purge Lines prep_mp->prime equilibrate Equilibrate Column Minimum 30 column volumes prime->equilibrate condition Conditioning Injections Inject analyte 3-5 times equilibrate->condition run_samples Run Analytical Samples condition->run_samples end Consistent Results run_samples->end

Sources

Validation & Comparative

A Comparative Guide to the Preclinical Efficacy of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antidepressant-like efficacy of the novel compound [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (hereafter referred to as Compound X). By detailing established animal models, presenting comparative data, and exploring the underlying neurobiological mechanisms, this document serves as a technical resource for preclinical assessment.

The chemical structure of Compound X, featuring a phenyl-propyl-amine backbone with pyrrolidine and methyl-amine substitutions, suggests a potential interaction with monoamine neurotransmitter systems. Analogous structures have been investigated for their ability to inhibit the reuptake of key neurotransmitters like serotonin, norepinephrine, and dopamine, which are central to the pathophysiology of depression.[1][2][3] This guide outlines the critical experiments required to test this hypothesis and benchmark Compound X's performance against a clinically effective antidepressant.

Rationale for Preclinical Models in Antidepressant Discovery

Validating novel antidepressant candidates requires robust and predictive animal models. While no single model can fully replicate the complex human condition of major depressive disorder (MDD), several have proven invaluable for screening compounds that modulate mood-related behaviors.[4][5] These models primarily rely on inducing stress-related responses or assessing behavioral despair, which are sensitive to known antidepressant treatments.[4][6]

This guide will focus on two of the most widely used and validated models:

  • The Forced Swim Test (FST): An acute model used for rapid screening of potential antidepressant efficacy.[7][8] It assesses a rodent's response to the inescapable stress of being placed in water, measuring the transition from active, escape-oriented behaviors to passive immobility.[9][10] A reduction in immobility time is predictive of antidepressant action.[11]

  • The Chronic Unpredictable Stress (CUS) Model: A more etiologically relevant model that induces a depressive-like phenotype through prolonged exposure to a series of mild, unpredictable stressors.[12][13][14] This model is particularly valuable for its ability to induce anhedonia—a core symptom of depression—which can be measured via the Sucrose Preference Test (SPT).[12][15] Efficacy in the CUS model requires chronic, not acute, drug administration, mirroring the treatment course in humans.[13]

Experimental Design & Methodologies

A rigorous preclinical validation pipeline is essential for trustworthy data. The following protocols outline the standardized procedures for evaluating Compound X.

Test Compound and Controls
  • Test Article: Compound X, synthesized and purified to >98% purity.

  • Vehicle Control: Saline (0.9% NaCl) or an appropriate non-toxic solvent for Compound X.

  • Positive Control: Fluoxetine (a selective serotonin reuptake inhibitor, SSRI), a standard first-line antidepressant.[16]

Protocol: Forced Swim Test (FST) in Mice

This protocol is adapted from standard procedures to assess acute antidepressant-like effects.[8]

Objective: To determine if acute administration of Compound X reduces behavioral despair.

Methodology:

  • Animal Acclimation: Male C57BL/6 mice are housed in groups and acclimated to the facility for at least one week before testing.

  • Apparatus: A transparent glass cylinder (20 cm diameter, 30 cm height) is filled with water (24-26°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom or escape.[8][9]

  • Drug Administration: Mice are randomly assigned to treatment groups (Vehicle, Fluoxetine [20 mg/kg], Compound X [5, 10, 20 mg/kg]) and dosed via intraperitoneal (IP) injection 30 minutes before the test.

  • Test Procedure: Each mouse is gently placed into the water-filled cylinder for a 6-minute session.[8] The entire session is recorded by a video camera positioned to the side of the apparatus.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test.[16] Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.[10]

Protocol: Chronic Unpredictable Stress (CUS) & Sucrose Preference Test (SPT)

This protocol is designed to induce a depressive-like state and assess the ability of chronic Compound X treatment to reverse anhedonia.[12][17]

Objective: To evaluate if chronic administration of Compound X reverses stress-induced anhedonia.

Methodology:

  • Baseline Sucrose Preference: Prior to stress, mice are trained to consume a 1% sucrose solution. Over a 48-hour period, they are presented with two identical bottles, one with water and one with 1% sucrose solution. The baseline preference is calculated as: (Sucrose Consumed / Total Fluid Consumed) x 100.

  • CUS Paradigm (4 weeks): Mice are subjected to a 4-week regimen of varying, mild stressors applied randomly each day.[12] Stressors include:

    • Damp bedding (200 ml of water in the cage)[13]

    • Cage tilt (45°)[18]

    • Reversal of light/dark cycle[18]

    • Social stress (housing with a novel partner)[13]

    • Empty cage (removal of bedding)[12]

  • Drug Administration (Weeks 3-4): Daily IP injections of Vehicle, Fluoxetine (20 mg/kg), or Compound X (20 mg/kg) begin at the start of the third week and continue until the end of the protocol.

  • Post-Treatment Sucrose Preference Test: The SPT is repeated during the final 48 hours of the CUS protocol to assess the reversal of anhedonic behavior.

Experimental Workflow for Preclinical Validation

G cluster_0 Phase 1: Acute Efficacy Screening cluster_1 Phase 2: Chronic Efficacy Validation A1 Animal Acclimation (1 Week) A2 Single IP Injection (Vehicle, Fluoxetine, Compound X) A1->A2 T0 - 30 min A3 Forced Swim Test (6-min session) A2->A3 T0 A4 Data Analysis: Immobility Time A3->A4 B1 Baseline Sucrose Preference Test B2 Chronic Unpredictable Stress (4 Weeks) B1->B2 B3 Daily IP Injections (Weeks 3 & 4) B4 Final Sucrose Preference Test B2->B4 B5 Data Analysis: Anhedonia Reversal B4->B5

Workflow for acute and chronic validation of Compound X.

Comparative Efficacy Data

The following tables summarize hypothetical data from the described experiments, illustrating a plausible antidepressant-like profile for Compound X.

Table 1: Effect of Acute Compound X Administration in the Forced Swim Test
Treatment GroupDose (mg/kg)nImmobility Time (seconds) ± SEM% Change vs. Vehiclep-value vs. Vehicle
Vehicle-10155.2 ± 8.1--
Fluoxetine201098.5 ± 7.5↓ 36.5%< 0.01
Compound X510130.1 ± 9.2↓ 16.2%> 0.05
Compound X1010112.4 ± 6.8↓ 27.6%< 0.05
Compound X201095.3 ± 8.0↓ 38.6%< 0.01

Interpretation: In this dataset, Compound X demonstrates a dose-dependent reduction in immobility time. The highest dose (20 mg/kg) shows an efficacy comparable to the positive control, Fluoxetine, suggesting a potent antidepressant-like effect in this acute behavioral despair model.

Table 2: Effect of Chronic Compound X Administration on CUS-Induced Anhedonia
GroupTreatment (2 weeks)nBaseline Sucrose Preference (%) ± SEMFinal Sucrose Preference (%) ± SEMChange in Preferencep-value vs. CUS+Vehicle
No StressVehicle1085.1 ± 2.583.9 ± 3.0-1.2%< 0.001
CUSVehicle1084.5 ± 2.851.2 ± 4.1↓ 33.3%-
CUSFluoxetine (20 mg/kg)1085.3 ± 2.275.4 ± 3.5↓ 9.9%< 0.01
CUSCompound X (20 mg/kg)1084.9 ± 3.078.1 ± 3.8↓ 6.8%< 0.01

Interpretation: The CUS protocol successfully induced anhedonia, as shown by the significant drop in sucrose preference in the vehicle-treated stress group. Chronic treatment with both Fluoxetine and Compound X significantly reversed this deficit, restoring preference to near-baseline levels. This indicates that Compound X is effective in a model with greater etiological validity that mimics the effects of chronic stress.

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

The chemical structure of Compound X suggests it may function as a monoamine reuptake inhibitor.[19] Such compounds act by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic concentration of these neurotransmitters.[20][21] This enhanced monoaminergic signaling is a cornerstone of current antidepressant pharmacotherapy.[2][19]

Many effective antidepressants, including SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs), act through this mechanism.[19][20] The phenyl-propyl-amine core of Compound X is a common scaffold in molecules that target these transporters.[3][22] A compound that inhibits the reuptake of all three monoamines is known as a triple-reuptake inhibitor (TRI), a class of drugs under investigation for potentially broader efficacy.[1]

Proposed Synaptic Mechanism of Compound X

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles (Monoamines) monoamines Monoamines (Serotonin, NE, Dopamine) vesicle->monoamines Release transporter Monoamine Transporter (SERT, NET, DAT) receptor Postsynaptic Receptors compound_x Compound X compound_x->transporter Inhibition monoamines->transporter Reuptake monoamines->receptor Binding & Signal

Sources

A Comparative Analysis of SERT Inhibition: [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine Scaffolds vs. Fluoxetine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of psychopharmacology, the serotonin transporter (SERT) remains a pivotal target for the therapeutic management of depression and other mood disorders. Selective Serotonin Reuptake Inhibitors (SSRIs) have long been the cornerstone of treatment, with fluoxetine (Prozac) being a benchmark compound. This guide provides an in-depth, objective comparison of the SERT inhibitory profiles of fluoxetine and a representative compound from the [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine series, a chemical scaffold also investigated for its potent interaction with monoamine transporters.

Due to the limited publicly available data on the specific molecule this compound, this guide will utilize data for a closely related and well-characterized analog from this class to facilitate a scientifically grounded comparison. This approach allows for an exploration of the structure-activity relationships and potential therapeutic advantages of this chemical series in relation to the established efficacy of fluoxetine.

Mechanism of Action: Targeting the Serotonin Transporter

The therapeutic effect of both fluoxetine and the this compound class of compounds stems from their ability to block the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1] This inhibition of SERT leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2] This enhanced signaling is believed to be a key factor in alleviating the symptoms of depression.[2]

Fluoxetine, a member of the phenoxyphenylpropylamine class, binds directly to the central binding site of SERT, stabilizing the transporter in an outward-open conformation and physically occluding the translocation of serotonin.[3][4] The binding of fluoxetine and other SSRIs is often dependent on the presence of sodium and chloride ions.[5][6]

The this compound scaffold represents a distinct chemical class designed to interact with the same binding pocket on SERT. The specific interactions and conformational changes induced by this class of compounds may differ from those of fluoxetine, potentially leading to variations in potency, selectivity, and off-target effects.

Figure 1: General mechanism of SERT inhibition.

Comparative Potency and Selectivity

The efficacy of a SERT inhibitor is primarily determined by its binding affinity (Ki) for the transporter and its selectivity over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). High affinity translates to greater potency at lower concentrations, while high selectivity minimizes off-target side effects.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT SelectivityReference
Fluoxetine 166041806604180[1]
Analog of this compound *Data for a representative analog to be inserted hereData for a representative analog to be inserted hereData for a representative analog to be inserted hereCalculatedCalculated[Source to be cited]

*Due to the absence of publicly available data for the exact compound, data for a closely related analog will be presented here upon identification from proprietary or published sources to provide a meaningful comparison.

As the table illustrates, fluoxetine exhibits high affinity for SERT with a Ki value in the low nanomolar range.[1] Its selectivity for SERT over NET and DAT is substantial, which is a hallmark of the SSRI class. The specific quantitative data for the this compound analog will be crucial in determining its potential advantages, such as improved potency or a more favorable selectivity profile.

Experimental Protocols for Characterizing SERT Inhibitors

The determination of a compound's SERT inhibition profile relies on robust and validated in vitro assays. The following are standard experimental protocols used in the field.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for SERT by competing with a radiolabeled ligand that has a known high affinity for the transporter, such as [³H]citalopram or [¹²⁵I]β-CIT.[5] The inhibition constant (Ki) is derived from the concentration of the test compound that displaces 50% of the radioligand (IC50).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant human SERT in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).[7]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing SERT.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]citalopram at a concentration near its Kd), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filtermat and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Figure 2: Workflow for a radioligand binding assay.

Synaptosomal Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a substrate, typically radiolabeled serotonin ([³H]5-HT), into synaptosomes. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[9]

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., rat striatum or cortex) in a sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction.[10] This typically involves a low-speed spin to remove larger debris, followed by a high-speed spin to pellet the crude synaptosomes.

    • The synaptosomal pellet can be further purified using a density gradient centrifugation.

    • Resuspend the final synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer buffer).

  • Uptake Reaction:

    • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle at 37°C.[11]

    • Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT.

    • To determine non-specific uptake, include tubes where the reaction is carried out at 0-4°C or in the presence of a high concentration of a known SERT inhibitor.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) within the linear range of uptake.

  • Termination and Separation:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. This separates the synaptosomes with internalized [³H]5-HT from the extracellular medium.

  • Detection and Analysis:

    • Quantify the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the log concentration of the test compound.

Figure 3: Workflow for a synaptosomal uptake assay.

Conclusion

The comparison between fluoxetine and compounds from the this compound series highlights the ongoing effort to develop novel SERT inhibitors with potentially improved therapeutic profiles. While fluoxetine serves as a well-understood benchmark with high potency and selectivity for SERT, the exploration of new chemical scaffolds is essential for identifying molecules with enhanced efficacy, faster onset of action, or a more favorable side-effect profile. A definitive comparison hinges on the acquisition of robust in vitro and in vivo data for the specific analogs within the this compound class. The experimental protocols outlined in this guide provide a clear framework for generating the necessary data to rigorously evaluate these novel compounds against established standards like fluoxetine.

References

  • Andersen, J., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience, 29(30), 9575–9585. [Link]

  • Singh, S. K., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Communications, 4, 1606. [Link]

  • Gould, G. G., et al. (2007). [3H]citalopram binding to serotonin transporter sites in minnow brains. Basic & Clinical Pharmacology & Toxicology, 101(4), 225–230. [Link]

  • Stary, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7296. [Link]

  • Karim, A. A., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Journal of the Iranian Chemical Society. [Link]

  • Hines, J. K., et al. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Pharmaceutics, 13(2), 159. [Link]

  • Wikipedia. (n.d.). Fluoxetine. [Link]

  • Surratt, C. K., et al. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). UNO ScholarWorks. [Link]

  • ResearchGate. (n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. [Link]

  • Andrews, A. M., & Maidment, N. T. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes? ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Wikipedia. (n.d.). Serotonin. [Link]

  • Andersen, J., et al. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. The Journal of Neuroscience, 29(30), 9575–9585. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Serotonin Reuptake Inhibitors. In StatPearls. [Link]

  • ResearchGate. (n.d.). Differential Time Course of Cytochrome P450 2D6 Enzyme Inhibition by Fluoxetine, Sertraline, and Paroxetine in Healthy Volunteers. [Link]

  • MDPI. (n.d.). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

  • Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 57–64. [Link]

  • Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]

  • Doherty, G. A., & Hen, R. (2014). Molecular basis for selective serotonin reuptake inhibition by the antidepressant agent fluoxetine (Prozac). Proceedings of the National Academy of Sciences of the United States of America, 111(8), E736–E745. [Link]

  • Tatsumi, M., et al. (1999). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology, 127(1), 269–276. [Link]

  • de Witte, W., et al. (2009). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 157(5), 814–824. [Link]

  • Marcinkowska, M., et al. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(10), 6147–6173. [Link]

  • El-Hoss, S., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of Pain Research, 6, 127–137. [Link]

  • RCSB PDB. (2016). 5I75: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. [Link]

  • ResearchGate. (n.d.). (PDF) Synaptosome Preparations: Which Procedure Should I Use? [Link]

  • Herth, M. M., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. Journal of Medicinal Chemistry, 57(8), 3449–3457. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

Sources

A Comparative Analysis of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine and Pyrovalerone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the predicted pharmacological properties of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine and the known characteristics of pyrovalerone analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and their therapeutic potential.

Introduction

The landscape of psychoactive substance research is continually evolving with the emergence of new chemical entities. Understanding the structure-activity relationships (SAR) of these novel compounds is paramount for predicting their pharmacological profiles and potential therapeutic or toxicological effects. This guide focuses on a comparative analysis between a lesser-known compound, this compound, and the well-characterized class of pyrovalerone analogs.

While extensive experimental data on this compound is not publicly available, its structural features allow for a predictive analysis of its pharmacological properties based on the established SAR of related cathinone and phenethylamine derivatives.[1][2] Pyrovalerone and its analogs, such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP), are potent psychostimulants known for their inhibitory action on dopamine (DAT) and norepinephrine (NET) transporters.[3]

This guide will delve into the predicted mechanism of action, comparative pharmacology, and essential experimental protocols for the characterization of these compounds.

Predicted and Known Mechanisms of Action

The primary mechanism of action for both this compound and pyrovalerone analogs is expected to be the modulation of monoamine transporters.

This compound: Based on its structure, this compound is predicted to act as a monoamine reuptake inhibitor, with potential selectivity for DAT and NET over the serotonin transporter (SERT). The presence of a pyrrolidine ring and a methylamino group suggests a hybrid structure with features of both pyrovalerone-type compounds and other cathinone derivatives. The 3-chloro substitution on the phenyl ring may influence its potency and selectivity. Halogenation can increase affinity for SERT, though the overall profile is likely to remain dopaminergic and noradrenergic.[4]

Pyrovalerone Analogs: These compounds are well-established as potent and selective inhibitors of DAT and NET.[3] Their mechanism is primarily through blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters. This action is distinct from amphetamine-like releasing agents.[4] The potency and selectivity of pyrovalerone analogs can be modulated by substitutions on the aromatic ring and the length of the alkyl chain.[5]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DAT_NET DAT/NET DA_NE Dopamine (DA) Norepinephrine (NE) Vesicle->DA_NE Release Compound [1-(3-Cl-phenyl)...] or Pyrovalerone Analog Compound->DAT_NET Inhibition DA_NE->DAT_NET Receptor Postsynaptic Dopamine/Adrenergic Receptors DA_NE->Receptor Binding

Predicted mechanism of action for monoamine reuptake inhibitors.

Comparative Pharmacological Data (Predicted and Experimental)

The following table summarizes the predicted and known pharmacological data for the compounds of interest. The values for this compound are predictive and require experimental validation.

Compound/Analog ClassPrimary TargetsPredicted/Known IC50 (DAT)Predicted/Known IC50 (NET)Predicted/Known IC50 (SERT)In Vivo Effects
This compound DAT, NETLow nM range (predicted)Low to mid nM range (predicted)High nM to µM range (predicted)Psychostimulant, increased locomotor activity (predicted)
Pyrovalerone DAT, NET~50 nM~200 nM>10,000 nMPsychostimulant, increased locomotor activity
MDPV DAT, NET4.1 nM26 nM3,349 nMPotent psychostimulant, increased locomotor activity
α-PVP DAT, NET~10-20 nM[5]~30-50 nM[5]>5,000 nM[5]Potent psychostimulant, long-lasting locomotor stimulation[6]

Experimental Protocols

To empirically determine and compare the pharmacological profiles of this compound and pyrovalerone analogs, the following experimental workflows are recommended.

In Vitro Monoamine Transporter Affinity and Function

1. Radioligand Binding Assays: These assays determine the affinity of a compound for DAT, NET, and SERT.

  • Objective: To determine the inhibition constant (Ki) of the test compounds for each monoamine transporter.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[7]

2. Synaptosomal Uptake Assays: These assays measure the functional inhibition of monoamine uptake.[8][9]

  • Objective: To determine the IC50 value for the inhibition of dopamine, norepinephrine, and serotonin uptake into synaptosomes.

  • Methodology:

    • Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT).

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate uptake by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake reaction after a short incubation period by rapid filtration.

    • Measure the radioactivity accumulated in the synaptosomes.

    • Determine the IC50 value for uptake inhibition.[10][11]

G cluster_0 In Vitro Assay Workflow A Prepare Transporter- Expressing Cell Membranes or Synaptosomes B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity C->D E Calculate IC50/Ki D->E

Sources

A Head-to-Head Comparison of Dopamine Reuptake Inhibitors In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, understanding the nuanced differences between dopamine reuptake inhibitors (DRIs) is paramount. This guide provides a direct, data-driven comparison of common DRIs, focusing on their in vitro performance. We will delve into the critical parameters of potency and selectivity, supported by established experimental protocols, to offer a clear perspective on their molecular interactions with the dopamine transporter (DAT).

The Central Role of the Dopamine Transporter

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1][2] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and magnitude of the dopamine signal.[3][4] Psychoactive substances and therapeutic agents alike target DAT, inhibiting this reuptake process to increase extracellular dopamine concentrations.[4][5] This guide will focus on three well-characterized DRIs: cocaine, a non-selective psychostimulant; methylphenidate, a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD); and bupropion, an antidepressant and smoking cessation aid.[6][7]

Comparative In Vitro Performance: Potency and Selectivity

The efficacy of a DRI is fundamentally defined by its potency at the dopamine transporter and its selectivity over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] These parameters are typically quantified using in vitro assays that determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as dopamine uptake, in vitro. The Ki value is a measure of the binding affinity of the inhibitor to the transporter. Lower IC50 and Ki values signify greater potency and affinity, respectively.

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of bupropion, methylphenidate, and cocaine at human DAT, NET, and SERT.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity (NET/DAT)Selectivity (SERT/DAT)
Bupropion ~520~1400>10000173443>10000~2.7>19.2
Methylphenidate ~110 - 390~260>10000~20 - 300~39 - 244>10000~2.4>90.9
Cocaine ~200 - 700~300 - 700~200 - 800~250 - 510--~1~1

Data compiled from multiple sources.[5][8] Actual values can vary based on experimental conditions.

  • Methylphenidate and cocaine exhibit significantly higher potency for DAT compared to bupropion , as indicated by their lower Ki and IC50 values.[5][8]

  • Bupropion and methylphenidate demonstrate a notable selectivity for DAT and NET over SERT.[8]

  • Cocaine is a non-selective inhibitor, showing comparable affinity for all three monoamine transporters.[8]

The Mechanism of Action: A Visual Representation

Dopamine reuptake inhibitors function by binding to the dopamine transporter and blocking the inward transport of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. The following diagram illustrates this mechanism.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron DAT Dopamine Transporter (DAT) Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle->Dopamine Release Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding DRI Dopamine Reuptake Inhibitor (DRI) DRI->DAT Inhibition A Prepare cell membranes expressing hDAT B Incubate membranes with radioligand (e.g., [3H]WIN 35,428) and varying concentrations of DRI A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Calculate IC50 and Ki values D->E A Plate hDAT-expressing cells in a 96-well plate B Pre-incubate cells with varying concentrations of DRI A->B C Initiate uptake by adding [3H]dopamine B->C D Terminate uptake and wash cells C->D E Lyse cells and quantify intracellular radioactivity D->E F Calculate IC50 value E->F

Caption: Workflow for a dopamine uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate hDAT-expressing cells (e.g., HEK293-hDAT or COS-7-hDAT) in a 96-well plate and grow them to form a confluent monolayer.

[1][3]2. Uptake Assay:

  • On the day of the assay, wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
  • Pre-incubate the cells for 10-20 minutes with varying concentrations of the test DRI. I[3]nclude control wells with buffer only (for 100% uptake) and wells with a high concentration of a known DAT inhibitor for non-specific uptake. [3] * Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine to each well. [3] * Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

[3]3. Termination and Quantification:

  • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with an ice-cold uptake buffer. [3] * Lyse the cells with a lysis buffer (e.g., 1% SDS). [3] * Transfer the cell lysates to scintillation vials and quantify the intracellular radioactivity using a scintillation counter.
  • Data Analysis:

    • Subtract the non-specific uptake from all values to determine the specific uptake.

    • Plot the percentage of specific uptake inhibition against the logarithm of the DRI concentration.

    • Determine the IC50 value, which is the concentration of the DRI that causes 50% inhibition of dopamine uptake.

Conclusion

The in vitro characterization of dopamine reuptake inhibitors is a critical step in drug discovery and neuropharmacological research. By employing standardized assays to determine binding affinity (Ki) and functional potency (IC50), researchers can obtain a clear and comparative understanding of the pharmacological profiles of different DRIs. The data presented in this guide highlights the distinct differences in potency and selectivity between bupropion, methylphenidate, and cocaine, providing a foundation for further investigation into their therapeutic and abuse potentials.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Available from: [Link]

  • Drugs.com. (n.d.). Bupropion vs Methylphenidate Comparison. Available from: [Link]

  • Ferrer, J. V., & Javitch, J. A. (2004). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropsychopharmacology, 29(9), 1624–1635. Available from: [Link]

  • Kim, D., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15437. Available from: [Link]

  • Mayer, F. P., et al. (2016). Bupropion, methylphenidate, and 3,4-methylenedioxypyrovalerone antagonize methamphetamine-induced efflux of dopamine according to their potencies as dopamine uptake inhibitors: implications for the treatment of methamphetamine dependence. Frontiers in Pharmacology, 7, 279. Available from: [Link]

  • ResearchGate. (n.d.). Dopamine uptake inhibition potencies and binding affinities of benztropine and its analogs at CHO cells stably expressing WT or D79E DAT K i. Available from: [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Available from: [Link]

Sources

A Researcher's Guide to Confirming Ligand Binding Sites on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the experimental and computational strategies required to confirm the binding site of a novel compound on the human dopamine transporter (DAT). While this document will use the placeholder CAS 672309-96-5 to represent a novel investigational ligand, the principles, protocols, and comparative analyses described herein are universally applicable for characterizing any new molecule targeting DAT. We will delve into the causality behind experimental choices, compare alternative approaches, and provide the detailed methodologies necessary for rigorous scientific validation.

The Dopamine Transporter: A Complex Topography of Binding Pockets

The human dopamine transporter (hDAT), encoded by the SLC6A3 gene, is a critical regulator of dopaminergic neurotransmission.[1][2] It functions as a sodium- and chloride-dependent symporter, clearing dopamine from the synaptic cleft back into the presynaptic neuron.[2][3] This regulatory role makes DAT a primary target for a wide range of therapeutic agents and drugs of abuse, including cocaine and amphetamines.[4][5]

Understanding precisely where and how a ligand binds to DAT is paramount for developing drugs with desired therapeutic effects while minimizing abuse potential and off-target activity. The transporter is not a simple lock-and-key system; it possesses multiple, functionally distinct binding sites:

  • The Orthosteric (S1) Site: This is the primary, central binding pocket located deep within the transmembrane domains (TMs 1, 3, 6, and 8).[6][7] It is the site where dopamine binds and is translocated. Competitive inhibitors, such as cocaine and methylphenidate, also bind here, physically blocking dopamine reuptake.[4][7]

  • Allosteric Sites: These are secondary binding sites topographically distinct from the S1 pocket. Ligands binding to allosteric sites can modulate the binding of orthosteric ligands or the conformational state of the transporter without directly competing with the substrate.[8][9] Recent structural studies have identified allosteric sites on the extracellular surface, such as one sequestered underneath extracellular loop 4 (EL4).[10] A secondary substrate binding site (S2) has also been proposed, which may play a role in the transport cycle.[9][11]

A compound like CAS 672309-96-5 could theoretically target any of these sites. The experimental challenge lies in distinguishing between these possibilities.

The Strategic Workflow for Binding Site Confirmation

Confirming a binding site is not a single experiment but a multi-faceted investigation. The process involves progressing from initial affinity determination to high-resolution structural and functional validation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Site Localization cluster_2 Phase 3: High-Resolution Validation a Radioligand Binding Assays (Determine Affinity & Competition) b Functional Uptake Assays (Measure Potency & Mechanism) a->b Correlate affinity with function d Photoaffinity Labeling (Covalently Tag Binding Pocket) a->d Requires high affinity probe c Site-Directed Mutagenesis (Identify Key Residues) b->c Test mutants with functional deficits e Computational Docking & MD (Predict Binding Pose) c->e Guide docking with mutagenesis data f Cryo-EM / Crystallography (Visualize Interaction) d->f Validate labeled region e->f Provide initial model for structure solution

Caption: A strategic workflow for ligand binding site confirmation on DAT.

Key Experimental Methodologies and Comparative Analysis

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are the foundational technique for quantifying the interaction between a ligand and its target.[12] They are robust, sensitive, and provide essential data on affinity (Kd, Ki) and receptor density (Bmax).[12][13]

Comparison of Binding Assay Formats

Assay TypeObjectiveHow It WorksKey OutputInterpretation for Site Confirmation
Saturation Binding Determine the affinity (Kd) of a radioligand and the density of binding sites (Bmax).Incubate membranes or cells with increasing concentrations of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428).Kd (nM), Bmax (fmol/mg protein)Establishes a baseline for the target receptor. Not used for unlabeled compounds directly.
Competitive Binding Determine the affinity (Ki) of an unlabeled test compound (CAS 672309-96-5 ).Incubate with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.[12]IC50 (nM), Ki (nM)A competitive interaction (displacing the radioligand) strongly suggests binding to the same (orthosteric) or an allosterically coupled site.
Kinetic Binding Determine the association (kon) and dissociation (koff) rates of a ligand.Measure radioligand binding over time to determine the approach to equilibrium (association) or after adding an excess of unlabeled ligand (dissociation).kon, koffA non-competitive inhibitor may slow the dissociation rate of the orthosteric radioligand, a hallmark of allosteric modulation.
Functional Assays: Linking Binding to Activity

While binding assays confirm interaction, functional assays, such as dopamine uptake inhibition, measure the consequence of that interaction.[15]

Methodology: Cells expressing hDAT (e.g., HEK293 or COS-7 cells) are incubated with the test compound (CAS 672309-96-5 ) across a range of concentrations.[15][16] Subsequently, a fixed concentration of radiolabeled dopamine ([³H]DA) is added for a short period. The reaction is stopped, and the amount of [³H]DA taken up by the cells is quantified by scintillation counting. The concentration of the test compound that inhibits 50% of the uptake (IC50) is determined.[15]

Comparative Insight:

  • Competitive Inhibitors (e.g., Cocaine): Increase the apparent KM of dopamine uptake with no change in Vmax. Their binding affinity (Ki) should correlate well with their functional potency (IC50).

  • Non-competitive Inhibitors: Decrease the Vmax of dopamine uptake without affecting the KM. This is a strong indicator of an allosteric mechanism, where the inhibitor doesn't block the substrate binding site itself but reduces the transporter's efficiency.[6][17]

Photoaffinity Labeling: Covalently Mapping the Pocket

This powerful chemical biology technique uses a ligand modified with a photoreactive group (e.g., an aryl azide or benzophenone) to covalently label its binding site upon UV irradiation.[18][19]

G cluster_0 Step 1: Probe Binding cluster_1 Step 2: Covalent Crosslinking cluster_2 Step 3: Identification a DAT + Photoaffinity Probe (e.g., [125I]DEEP) b UV Irradiation (254 nm) a->b Incubate to allow reversible binding c Proteolysis (e.g., Trypsin) b->c Nitrene/Carbene formation & covalent bond to DAT d Mass Spectrometry (MS/MS) c->d Generate peptides e e d->e Identify labeled peptide & specific amino acid

Caption: Workflow for Photoaffinity Labeling to Identify a Ligand Binding Site.

Advantages vs. Alternatives: Unlike mutagenesis, which probes the importance of a residue for binding, photoaffinity labeling directly identifies which residues are in close proximity to the bound ligand.[20][21] This provides more direct physical evidence of the binding pocket. For example, the probe [125I]DEEP, a GBR-12909 analog, was used to specifically label a 58 kDa protein confirmed to be DAT and to identify residues within transmembrane domains 1 and 2 as part of its binding site.[21][22] To apply this to a novel compound, a photoreactive version of CAS 672309-96-5 would need to be synthesized.

Computational Modeling: Predicting the Interaction in Silico

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and predicting how a ligand fits into the transporter's structure.[23][24]

Comparative Analysis of Computational Techniques

TechniquePurposeProcessStrengthsLimitations
Homology Modeling Generate a 3D structure of hDAT if an experimental structure is unavailable.Uses the amino acid sequence of hDAT and an existing template structure (e.g., Drosophila DAT or human SERT) to build a model.[6]Provides a structural basis for further computational work.Accuracy is highly dependent on the template's similarity to the target.
Molecular Docking Predict the preferred binding pose and estimate binding affinity of a ligand.Places the flexible ligand into a rigid or semi-flexible receptor binding pocket and scores the resulting poses based on intermolecular forces.[25][26]Rapidly screens many compounds and poses; provides a clear 3D hypothesis.[24]Scoring functions are approximations; does not account for protein dynamics.
Molecular Dynamics (MD) Simulate the dynamic movements of the protein-ligand complex over time.Solves Newton's equations of motion for every atom in the system (protein, ligand, water, lipids) over nanoseconds to microseconds.[23]Reveals the stability of a binding pose, shows conformational changes, and allows for more accurate binding free energy calculations.Computationally very expensive; results depend on the quality of the starting structure.

Trustworthiness: Computational results must be validated experimentally. For instance, if docking predicts that CAS 672309-96-5 forms a hydrogen bond with Aspartate-79, this hypothesis can be directly tested.[23] An experiment using site-directed mutagenesis to change Asp-79 to a non-polar residue (e.g., Alanine) should, if the model is correct, dramatically reduce the binding affinity of the compound.[14]

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of CAS 672309-96-5 for the human dopamine transporter.

A. Materials and Reagents

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol).

  • Test Compound: CAS 672309-96-5 dissolved in DMSO to create a 10 mM stock solution.

  • Competitor for Non-specific Binding: 100 µM GBR-12909 or Cocaine.

  • Binding Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[16]

  • Equipment: 96-well plates, multichannel pipettes, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B), cell harvester.

B. Assay Procedure

  • Prepare Compound Dilutions: Perform a serial dilution of the CAS 672309-96-5 stock solution in binding buffer to create a range of concentrations (e.g., from 0.1 nM to 100 µM).

  • Plate Setup: Design the 96-well plate layout to include wells for:

    • Total Binding: Radioligand + Buffer + Membranes.

    • Non-specific Binding (NSB): Radioligand + High concentration of known competitor (e.g., 100 µM GBR-12909) + Membranes.

    • Test Compound Competition: Radioligand + Each dilution of CAS 672309-96-5 + Membranes.

  • Assay Incubation:

    • To each well, add 50 µL of the appropriate solution (buffer for Total, competitor for NSB, or test compound dilution).

    • Add 50 µL of [³H]WIN 35,428 diluted in buffer to a final concentration approximately equal to its Kd (e.g., 2-3 nM).

    • Initiate the binding reaction by adding 100 µL of the hDAT membrane preparation (containing ~10-20 µg of protein).

    • Incubate the plate for 60-90 minutes at 4°C or room temperature to reach equilibrium.

  • Harvesting and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash each filter 3-4 times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: For each data point, calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of CAS 672309-96-5 .

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) to fit the data and determine the IC50 value.

  • Calculate Kᵢ: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.

Conclusion

Confirming the binding site of a novel compound like CAS 672309-96-5 on the dopamine transporter is a rigorous, multi-step process that builds a pyramid of evidence. It begins with foundational biochemical assays to establish affinity and functional effect, which then inform more precise techniques like site-directed mutagenesis and photoaffinity labeling. Finally, computational modeling and high-resolution structural biology can provide an atomic-level picture of the interaction. By systematically applying these self-validating and complementary methods, researchers can confidently determine not only if a compound binds to DAT, but precisely where and how, paving the way for rational drug design and a deeper understanding of dopamine transporter pharmacology.

References

  • Aggarwal, S., Mortensen, O. V., & Kortagere, S. (2019). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology. [Link][8][11]

  • Cheng, M. H., Block, E., Hu, F., Cobanoglu, M. C., Sorkin, A., & Bahar, I. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 6, 134. [Link][1]

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  • Rothman, R. B., Partilla, J. S., Baumann, M. H., Dersch, C. M., Jacobson, A. E., & Rice, K. C. (2008). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters, 18(1), 164–167. [Link][20]

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  • Vaughan, R. A., & Kuhar, M. J. (2018). Photolabeling of the Human Dopamine Transporter and the Reactivity of Aryl Azides with Amino Acid Analogs. Emory Theses and Dissertations. [Link][21]

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A Comparative Analysis of Monoamine Transporter Activity: 3-Chloromethcathinone (3-CMC) Versus [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note to the Reader: This guide was intended to provide a detailed, data-driven comparison of the pharmacological activity of 3-Chloromethcathinone (3-CMC) and a compound specified as [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. However, an exhaustive search of the scientific literature, chemical databases, and patent records has revealed no available pharmacological data for this compound. Its activity at the key monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—is not documented.

Therefore, a direct, evidence-based comparison of the activity of these two specific molecules is not possible at this time.

This guide will proceed by thoroughly detailing the known pharmacological profile of 3-CMC, a compound for which scientific data is available. We will then discuss the general structure-activity relationships of related pyrrolidine and 3-chlorophenylalkylamine compounds to provide a theoretical framework for postulating the potential, yet unconfirmed, activity of this compound. This approach is intended to offer valuable context to researchers in the field while underscoring the critical need for empirical data.

Introduction to the Compounds

3-Chloromethcathinone (3-CMC)

3-Chloromethcathinone, also known as clophedrone, is a synthetic cathinone that has been identified as a novel psychoactive substance.[1][2] Structurally, it is a substituted cathinone, featuring a chlorine atom at the meta-position of the phenyl ring.[3] As a member of the cathinone class, it is an analog of naturally occurring stimulants found in the khat plant.[1] 3-CMC has gained attention on the recreational drug market for its stimulant effects, which are often compared to those of mephedrone and, to a lesser extent, MDMA and cocaine.[1]

This compound

The chemical structure of this compound distinguishes it from the cathinone class. It is a 3-chlorophenylalkylamine derivative containing a pyrrolidine ring. While specific data for this compound is unavailable, its structural motifs are present in various pharmacologically active molecules that interact with monoamine transporters.

Mechanism of Action at Monoamine Transporters

The primary targets for many psychostimulant drugs are the monoamine transporters: DAT, SERT, and NET. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[4][5] Compounds can interact with these transporters in two main ways: as reuptake inhibitors (blockers) or as releasing agents (substrates).[6]

  • Reuptake Inhibitors: These compounds bind to the transporter protein, preventing it from carrying the neurotransmitter back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse.[4]

  • Releasing Agents: These compounds are substrates for the transporter and are transported into the neuron. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of the transporter, causing a significant efflux of neurotransmitters into the synapse.[6]

Pharmacological Activity of 3-CMC

3-CMC is characterized as a monoamine releasing agent.[2] It interacts with DAT, SERT, and NET, causing the release of dopamine, serotonin, and norepinephrine.[2][7] This mechanism is responsible for its psychostimulant effects.[8] Studies in rodents have shown that 3-CMC produces hyperlocomotion, a characteristic effect of psychostimulants.[1] In drug discrimination tests, it can substitute for cocaine, indicating a similar subjective effect profile.[1] Compared to mephedrone, 3-CMC is reported to cause a greater release of dopamine relative to serotonin.[1]

Comparative Activity: Knowns and Postulates

Due to the absence of data for this compound, a direct quantitative comparison is not feasible. However, we can analyze its structural components to hypothesize its potential activity profile in relation to 3-CMC.

Table 1: Comparison of Structural Features and Known/Postulated Activity

FeatureThis compound3-Chloromethcathinone (3-CMC)
Chemical Class 3-Chlorophenylalkylamine with a pyrrolidine moietySubstituted Cathinone
Core Structure PhenylpropylaminePhenethylamine
Key Substituents 3-Chloro on phenyl ring, N-methyl, N-pyrrolidinyl3-Chloro on phenyl ring, β-keto, N-methyl
Known Mechanism Not experimentally determinedMonoamine Releasing Agent[2]
Transporter Affinity UnknownInteracts with DAT, SERT, and NET[1][2]
Postulated Activity Potentially a monoamine reuptake inhibitor or releasing agent. The presence of the N-methyl and the propyl chain could confer affinity for DAT and NET. The pyrrolidine ring is a common feature in potent dopamine reuptake inhibitors.-
Structure-Activity Relationship (SAR) Insights
  • 3-Chlorophenyl Group: The presence of a chlorine atom at the 3-position of the phenyl ring is a common feature in both molecules. Halogen substitution on the phenyl ring of phenethylamines and related compounds can influence potency and selectivity for the different monoamine transporters.

  • β-Keto Group (in 3-CMC): The ketone group at the beta position is a defining feature of cathinones and is crucial for their activity as releasing agents. The absence of this group in this compound suggests it may not share the same primary mechanism as 3-CMC.

  • Pyrrolidine Ring: The pyrrolidine ring in this compound is a well-established pharmacophore in potent monoamine reuptake inhibitors, particularly for the dopamine transporter.

Based on these general SAR principles, it is plausible that this compound could act as a monoamine reuptake inhibitor with potential selectivity for DAT and NET. However, this remains speculative without experimental validation.

Experimental Protocols for Determining Monoamine Transporter Activity

To elucidate the pharmacological profile of novel compounds like this compound and to quantitatively compare it with known substances such as 3-CMC, a series of in vitro assays are essential. These assays measure the interaction of a compound with DAT, SERT, and NET.[9][10]

Radioligand Binding Assays

These assays determine the affinity of a compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Protocol:

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NET, and midbrain for SERT) in a suitable buffer. Centrifuge the homogenate to pellet the synaptosomes, which are resealed nerve terminals containing the transporters.

  • Incubation: Incubate the synaptosomal membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[9][10][11]

Step-by-Step Protocol:

  • Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter.[12]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Neurotransmitter Release Assays

These assays are crucial for identifying monoamine releasing agents like 3-CMC. They measure the ability of a compound to induce the efflux of a pre-loaded radiolabeled neurotransmitter from cells.

Step-by-Step Protocol:

  • Cell Culture and Loading: Use cells expressing the transporter of interest and pre-load them with a radiolabeled neurotransmitter.

  • Wash: Wash the cells to remove the extracellular radiolabel.

  • Induction of Release: Add varying concentrations of the test compound to the cells.

  • Sample Collection: At specific time points, collect the extracellular buffer.

  • Quantification: Measure the amount of radioactivity released into the buffer.

  • Data Analysis: Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal release).

Diagram 1: General Workflow for In Vitro Monoamine Transporter Assays

G cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation prep Cell Culture (Transfected Cells) or Synaptosome Preparation binding Radioligand Binding Assay (Determines Affinity - Ki) prep->binding Incubate with Test Compound uptake Uptake Inhibition Assay (Determines Potency - IC50) prep->uptake Incubate with Test Compound release Neurotransmitter Release Assay (Determines Efficacy - EC50) prep->release Incubate with Test Compound analysis Calculate IC50/EC50/Ki Determine Mechanism of Action binding->analysis uptake->analysis release->analysis interpretation Compare Activity Profiles analysis->interpretation

Caption: Workflow for characterizing compound activity at monoamine transporters.

Conclusion

While a definitive comparison between this compound and 3-CMC is currently hampered by a lack of data for the former, this guide provides a comprehensive overview of the known pharmacology of 3-CMC and a framework for the potential activity of the latter based on structure-activity relationships. 3-CMC is a well-characterized monoamine releasing agent with psychostimulant properties. The structural features of this compound suggest it may function as a monoamine reuptake inhibitor, a hypothesis that awaits experimental verification. The detailed protocols provided herein offer a clear path for researchers to determine the activity of this and other novel compounds, which is essential for advancing our understanding of their potential therapeutic or toxicological profiles.

References

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Evaluating the Monoamine Transporter Selectivity of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacology and drug development, the precise characterization of a compound's interaction with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is of paramount importance. These transporters are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutics, including antidepressants and psychostimulants. The selectivity of a compound for one transporter over the others dictates its pharmacological profile, therapeutic potential, and side-effect liability.

This guide provides a comprehensive evaluation of the selectivity profile for [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. Due to a lack of publicly available binding data for this specific molecule, we will utilize a close structural and functional analog, 3-bromo-α-pyrrolidinopropiophenone (3-Br-PPP) , for our analysis. The structural similarity, particularly the halogen substitution at the 3-position of the phenyl ring, makes 3-Br-PPP a relevant proxy for predicting the potential activity of the target compound. We will compare its binding profile against well-established, highly selective inhibitors for DAT, NET, and SERT, providing researchers with a quantitative framework for evaluation. The methodologies for determining these crucial parameters are detailed herein, underscoring the principles of scientific integrity and experimental validity.

Mechanism of Action: The Role of Monoamine Transporter Inhibition

Monoamine transporters are transmembrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's signal. Compounds that inhibit these transporters block this reuptake mechanism, leading to an increased concentration and prolonged presence of the respective monoamines in the synapse, thereby enhancing neurotransmission. The specific transporter(s) a compound inhibits determines its ultimate neurochemical and behavioral effects. For instance, selective SERT inhibitors are the cornerstone of modern antidepressant therapy, while DAT inhibitors are often associated with stimulant and wakefulness-promoting effects.

Quantitative Comparison of Transporter Affinities

The affinity of a compound for a transporter is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity. The ratio of these values for different transporters is a key indicator of a compound's selectivity.

The following table summarizes the inhibitory potencies (IC₅₀) of our analytical proxy, 3-Br-PPP, alongside highly selective reference compounds for each monoamine transporter. This data provides a clear, quantitative comparison of their selectivity profiles.

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)Primary Target(s)DAT/SERT RatioNET/SERT Ratio
3-Br-PPP (Analog) [1]0.4440.82829.8DAT/NET ~67~36
GBR 12935 (DAT Selective) ~0.00108>1>1DAT >1000-
Nisoxetine (NET Selective) [2]0.5050.000460.158NET ~0.3~0.003
Sertraline (SERT Selective) 0.0250.4200.00029SERT ~86~1448

Note: Data for GBR 12935 is often presented as Kd, which is conceptually similar to Kᵢ for competitive inhibitors.

From this data, our proxy compound, 3-Br-PPP, demonstrates a clear preference for DAT and NET over SERT, with IC₅₀ values in the sub-micromolar range for the catecholamine transporters and a significantly higher value for the serotonin transporter. Its DAT/SERT selectivity ratio of approximately 67 suggests it is a more potent dopamine reuptake inhibitor than a serotonin reuptake inhibitor.

Visualizing Selectivity and Experimental Design

To better conceptualize the compound's selectivity and the workflow for its determination, the following diagrams are provided.

cluster_0 Selectivity Profile of 3-Br-PPP DAT DAT NET NET SERT SERT 3-Br-PPP 3-Br-PPP 3-Br-PPP->DAT High Affinity (IC50 = 0.444 µM) 3-Br-PPP->NET High Affinity (IC50 = 0.828 µM) 3-Br-PPP->SERT Low Affinity (IC50 = 29.8 µM)

Caption: Comparative affinity of 3-Br-PPP for DAT, NET, and SERT.

cluster_assay Radioligand Binding Assay Workflow A Prepare cell membranes expressing DAT, NET, or SERT B Incubate membranes with a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT) A->B C Add increasing concentrations of the test compound ([1-(3-Chloro-phenyl)...] or analog) B->C D Separate bound from free radioligand via filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Plot data and calculate IC50/Ki values E->F

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The determination of a compound's affinity for monoamine transporters relies on robust and validated in vitro assays. Below are detailed, step-by-step methodologies for two foundational experimental approaches.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter. The causality behind this choice is its direct measurement of binding affinity (Kᵢ).

A. Materials and Reagents:

  • Cell membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Test Compound: this compound.

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus.

  • Liquid scintillation counter and cocktail.

B. Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled inhibitor), and competitor curves (radioligand + serial dilutions of the test compound).

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • Add 50 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) to the competitor wells.

    • Add 50 µL of the non-specific binding inhibitor (e.g., 10 µM final concentration) to the non-specific binding wells.

    • Add 50 µL of assay buffer to the total binding wells.

  • Membrane Addition: Add 50 µL of the appropriate cell membrane preparation (containing 10-50 µg of protein) to all wells.

  • Radioligand Addition: Add 50 µL of the radioligand at a concentration near its Kd value to all wells.

  • Incubation: Incubate the plate at room temperature (or 4°C, depending on the transporter) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total and competitor counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes (nerve terminals). This protocol is self-validating as it directly assesses the functional consequence of transporter binding.

A. Materials and Reagents:

  • Freshly prepared synaptosomes from specific rat brain regions (striatum for DAT, frontal cortex/hippocampus for NET, and midbrain/hippocampus for SERT).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Krebs-Ringer-HEPES buffer (KRH buffer), pH 7.4.

  • Test Compound: this compound.

  • Uptake inhibitors for defining non-specific uptake (same as in the binding assay).

  • 96-well microplates and filtration apparatus.

B. Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from dissected brain tissue via differential centrifugation. Resuspend the final P2 pellet in KRH buffer.

  • Plate Setup: Prepare a 96-well plate with wells for total uptake, non-specific uptake, and various concentrations of the test compound.

  • Pre-incubation: Add synaptosomes (50-100 µg protein/well) and varying concentrations of the test compound to the appropriate wells. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., 10-20 nM final concentration) to all wells to initiate the uptake reaction.

  • Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C. The timing is critical to remain within the initial linear phase of uptake.

  • Terminate Uptake: Terminate the reaction by rapid filtration over glass fiber filters, followed by several washes with ice-cold KRH buffer.

  • Quantification: Measure the radioactivity trapped within the synaptosomes on the filters via liquid scintillation counting.

  • Data Analysis:

    • Determine specific uptake by subtracting non-specific uptake (in the presence of a selective inhibitor) from total uptake.

    • Calculate the percentage inhibition of specific uptake for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

Conclusion

Based on the analysis of its close structural analog, 3-bromo-α-pyrrolidinopropiophenone, the compound this compound is predicted to be a potent inhibitor of the dopamine and norepinephrine transporters, with significantly lower affinity for the serotonin transporter. This profile suggests potential for stimulant-like or wakefulness-promoting effects, characteristic of dual DAT/NET inhibitors. However, it is crucial to emphasize that this is an extrapolation. Direct experimental validation using the protocols detailed in this guide is essential to definitively characterize the selectivity and potency of this compound. The provided methodologies offer a robust framework for researchers to generate the necessary empirical data, ensuring scientific rigor in the evaluation of novel psychoactive compounds.

References

  • Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]

Sources

Independent Verification of the Synthesis of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the independent verification of the synthesis of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine, a compound of interest in medicinal chemistry and drug development due to its structural relation to known central nervous system active agents. The proposed synthesis is based on established chemical transformations, including the Mannich reaction and reductive amination. Furthermore, this guide offers a comparative analysis with alternative compounds, supported by experimental data and methodologies to ensure scientific integrity and reproducibility.

Introduction and Rationale

1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine is a tertiary amine whose structural features suggest potential activity as a monoamine reuptake inhibitor. Its synthesis, while not explicitly detailed in readily available literature, can be reliably predicted based on well-established synthetic routes for analogous β-amino ketones and their derivatives.[1][2] The independent verification of its synthesis is crucial for ensuring the purity and identity of the compound for use in further research, including pharmacological screening and drug development.

This guide outlines a robust two-step synthetic pathway and provides detailed analytical procedures for the unequivocal characterization of the final product. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemical principles.

Proposed Synthetic Pathway

The most logical and industrially scalable approach to synthesizing 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine involves a two-step process:

  • Step 1: Mannich Reaction to form the key intermediate, 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one. This reaction is a three-component condensation of 1-(3-chlorophenyl)propan-1-one, formaldehyde, and pyrrolidine.[1][3][4]

  • Step 2: Reductive Amination of the intermediate ketone with methylamine to yield the final tertiary amine product.[5][6]

Synthetic_Pathway cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reductive Amination 3-Chloropropiophenone 3-Chloropropiophenone Intermediate_Ketone 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one 3-Chloropropiophenone->Intermediate_Ketone HCl, Ethanol, Reflux Formaldehyde Formaldehyde Formaldehyde->Intermediate_Ketone HCl, Ethanol, Reflux Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate_Ketone HCl, Ethanol, Reflux Final_Product 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine Intermediate_Ketone->Final_Product Methanol, rt Methylamine Methylamine Methylamine->Final_Product Methanol, rt Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Product Methanol, rt

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for similar compounds and are designed to be self-validating through in-process controls and final product characterization.

Step 1: Synthesis of 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one (Mannich Base Intermediate)

Rationale: The Mannich reaction is a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[4] Here, 3'-chloropropiophenone serves as the ketone component, which reacts with the iminium ion pre-formed from formaldehyde and pyrrolidine.[1]

Materials:

  • 1-(3-Chlorophenyl)propan-1-one (1 equivalent)[7]

  • Pyrrolidine (1.2 equivalents)

  • Paraformaldehyde (1.2 equivalents)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (solvent)

  • Diethyl ether (for precipitation)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a solution of 1-(3-chlorophenyl)propan-1-one in ethanol, add pyrrolidine and paraformaldehyde.

  • Add a catalytic amount of concentrated hydrochloric acid and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the Mannich base.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine

Rationale: Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[6] The intermediate ketone reacts with methylamine to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often preferred for its selectivity for the iminium ion over the ketone.[8][9]

Materials:

  • 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one (1 equivalent)

  • Methylamine (2 M solution in THF or as hydrochloride salt with a base, 1.5 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Methanol (solvent)

  • Saturated aqueous sodium bicarbonate (for workup)

  • Dichloromethane (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve the intermediate ketone in methanol.

  • Add the methylamine solution and stir for 30 minutes at room temperature to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Independent Verification and Characterization

To confirm the successful synthesis and purity of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine, a combination of spectroscopic and chromatographic techniques is essential.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the aromatic protons (chlorophenyl group), the methine proton, the N-methyl group, and the protons of the pyrrolidine ring and the propyl chain.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the carbons of the pyrrolidine and propyl moieties.
Mass Spec (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₂₁ClN₂).
FT-IR Identification of functional groups.C-H stretching (aromatic and aliphatic), C-N stretching, and C-Cl stretching vibrations. Absence of a C=O stretch from the ketone intermediate.
HPLC Purity assessment.A single major peak indicating a high degree of purity (ideally >98%).

Comparison with Alternative Compounds

The pharmacological profile of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine can be contextualized by comparing it to structurally related compounds with known biological activities.

Compound Structural Class Primary Synthetic Route Known/Potential Application
Procyclidine 1-phenyl-1-cyclohexyl-3-pyrrolidinopropan-1-olMannich reaction followed by Grignard reaction.[1]Anticholinergic agent for Parkinson's disease.[1]
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine 4-ArylpiperidineMulti-step synthesis involving piperidone intermediates.Potent dopamine reuptake inhibitor.[10]
Pyrovalerone Analogues 2-Aminopentanophenonesα-Bromination of valerophenone followed by amination.Dopamine-norepinephrine reuptake inhibitors.[11]
Trazodone Triazolopyridine derivativeMulti-step synthesis involving piperazine intermediates.[12]Antidepressant (serotonin antagonist and reuptake inhibitor).

The target compound shares the β-amino ketone backbone with many psychoactive substances, suggesting that it may also interact with monoamine transporters. Its synthesis via the Mannich/reductive amination route is arguably more straightforward than the multi-step syntheses required for some of the more complex piperidine and triazolopyridine analogs.

Conclusion

This guide provides a comprehensive framework for the synthesis and independent verification of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine. By leveraging established synthetic methodologies for analogous structures, a reliable and reproducible protocol is proposed. The detailed analytical characterization plan ensures the unambiguous identification and purity assessment of the final compound. The comparison with alternative molecules highlights the potential pharmacological relevance of the target compound and situates it within the broader landscape of CNS-active agents. This document is intended to empower researchers in drug development and medicinal chemistry with the necessary information to confidently synthesize and evaluate this novel chemical entity.

References

  • The Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism (Electronic Supplementary Information).
  • Benchchem. synthesis pathways and chemical intermediates of procyclidine.
  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • Benchchem. Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis.
  • MedChemExpress. 1-(3-Chlorophenyl)propan-1-one (m-Chloropropiophenone) | Biochemical Reagent.
  • PrepChem.com. Synthesis of d) 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamine.
  • PMC - PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • Wikipedia. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine.
  • ResearchGate. Alternative synthetic routes for accessing β-amino carbonyl compounds..
  • Synthetic applications of biologically important Mannich bases: An updated review.
  • Journal of American Science. 59 Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti.
  • ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
  • Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues.
  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD).
  • Chemistry LibreTexts. 24.7: Synthesis of Amines.

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Assessing the Neurotoxic Potential of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: A Comparative Guide to Cathinone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of novel psychoactive substances, understanding the potential for neurotoxicity is paramount for both public health and the development of safer therapeutics. This guide provides a comparative framework for assessing the neurotoxic potential of the novel compound, [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, in relation to the well-characterized class of synthetic cathinones. Due to the limited direct experimental data on this specific molecule, this document will focus on a logical, structure-activity relationship (SAR) based approach to hypothesize potential neurotoxic mechanisms and outline a comprehensive experimental workflow for their validation.

The Neurotoxicology of Synthetic Cathinones: A Primer

Synthetic cathinones, often referred to as "bath salts," are β-keto analogues of amphetamine.[1][2] Their primary mechanism of action involves the disruption of monoaminergic systems by targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3][4][5] This interference leads to an increase in extracellular levels of these neurotransmitters, resulting in potent psychostimulant effects.[6] However, this surge in monoamines also underpins their neurotoxic potential, which manifests through several key mechanisms:

  • Oxidative Stress: The excessive synaptic concentration and subsequent metabolism of monoamines, particularly dopamine, lead to the generation of reactive oxygen species (ROS). This overwhelms endogenous antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately contributing to neuronal cell death.

  • Mitochondrial Dysfunction: Cathinones can impair mitochondrial function, leading to decreased ATP production, further ROS generation, and the initiation of apoptotic pathways.[7]

  • Neuroinflammation: The neurotoxic environment created by cathinones can activate microglia and astrocytes, the resident immune cells of the central nervous system.[8] This triggers the release of pro-inflammatory cytokines, which can exacerbate neuronal damage.[8][9]

  • Excitotoxicity: Overstimulation of neurotransmitter systems can lead to excessive neuronal firing and glutamate release, resulting in excitotoxic cell death.

  • Hyperthermia: Many synthetic cathinones induce a significant increase in body temperature, which can independently contribute to neurotoxicity.[3]

The neurotoxic effects of cathinones can vary significantly based on their chemical structure. For instance, some cathinones demonstrate a higher propensity for serotonergic neurotoxicity, while others are more selective for the dopaminergic system.[1] It is within this context of structure-dependent neurotoxicity that we must approach the assessment of novel compounds like this compound.

Structural Analysis of this compound and Putative Neurotoxic Mechanisms

The structure of this compound presents several key features that warrant careful consideration in a neurotoxicological context. A systematic comparison with the general structure of cathinones and other psychostimulants can inform our hypotheses.

Structural FeatureThis compoundComparative Cathinone/Psychostimulant FeaturePutative Implication for Neurotoxicity
Phenyl Ring Substitution 3-Chloro substitutionHalogenation on the phenyl ring is common in various psychoactive substances.The presence of a chlorine atom can alter metabolic pathways, potentially leading to the formation of reactive metabolites. It may also influence the compound's affinity and selectivity for monoamine transporters.[10][11]
Propyl-amine Chain A three-carbon chain separating the phenyl and amine groups.Longer alkyl chains can influence potency at monoamine transporters.The propyl chain length may affect the compound's interaction with DAT, NET, and SERT, potentially modulating its potency and neurotoxic profile.
Pyrrolidine Ring A pyrrolidine ring attached to the propyl chain.The pyrrolidine ring is a hallmark of potent cathinone derivatives like α-PVP and MDPV, which act as reuptake inhibitors.[4]This feature strongly suggests that the compound may act as a potent dopamine and norepinephrine reuptake inhibitor, a mechanism associated with significant abuse potential and neurotoxicity.[12][13]
N-Methyl Group A methyl group attached to the amine.The N-methyl group is present in methamphetamine and some cathinones, and can influence metabolic stability and potency.N-methylation can impact the rate of metabolism and the formation of active metabolites, potentially prolonging the duration of action and increasing the risk of neurotoxicity.

Based on this structural analysis, it is plausible to hypothesize that this compound will exhibit a neurotoxic profile characterized by potent inhibition of dopamine and norepinephrine reuptake, leading to downstream effects of oxidative stress, mitochondrial dysfunction, and neuroinflammation, similar to potent pyrrolidine-containing cathinones.

Experimental Workflow for Assessing Neurotoxic Potential

A multi-tiered approach, combining in vitro and in vivo models, is essential for a comprehensive assessment of the neurotoxic potential of this compound. This workflow should be designed to directly compare its effects with those of well-characterized cathinones, such as mephedrone and α-PVP.

In Vitro Assessment
  • Objective: To determine the compound's mechanism of action at monoamine transporters and its direct cytotoxicity to neuronal cells.

  • Models:

    • Human embryonic kidney (HEK-293) cells transfected with human DAT, NET, and SERT.

    • Human neuroblastoma cell line (SH-SY5Y), differentiated into a dopaminergic phenotype.[6][7]

    • Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons for more physiologically relevant data.[14]

Experimental Protocol: Monoamine Transporter Inhibition Assay

  • Cell Culture: Culture HEK-293 cells expressing hDAT, hNET, or hSERT in appropriate media.

  • Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and increasing concentrations of the test compound and reference cathinones.

  • Uptake Inhibition: Measure the inhibition of neurotransmitter uptake using radiolabeled dopamine, norepinephrine, or serotonin.

  • Data Analysis: Calculate the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for each transporter to determine the compound's potency and selectivity.

Experimental Protocol: Neuronal Viability and Cytotoxicity Assays

  • Cell Culture and Treatment: Plate differentiated SH-SY5Y cells and expose them to a range of concentrations of the test compound and reference cathinones for 24-48 hours.

  • MTT Assay: Assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

  • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and cytotoxicity.

  • High-Content Imaging: Utilize fluorescent probes to simultaneously assess multiple cytotoxicity endpoints, such as nuclear condensation (apoptosis), membrane permeability (necrosis), and mitochondrial membrane potential.

Diagram: In Vitro Neurotoxicity Assessment Workflow

G cluster_0 In Vitro Assessment A Compound of Interest & Cathinone Standards B HEK-293 Cells (hDAT, hNET, hSERT) A->B C Differentiated SH-SY5Y Cells A->C D Monoamine Transporter Assays (Binding & Uptake) B->D E Cytotoxicity Assays (MTT, LDH, High-Content Imaging) C->E F Mechanistic Assays (ROS, Mitochondrial Function, Apoptosis) C->F G Potency & Selectivity Profile (IC50, Ki) D->G H Dose-Response Cytotoxicity (EC50) E->H I Mechanistic Insights F->I

Caption: Workflow for in vitro assessment of neurotoxic potential.

In Vivo Assessment
  • Objective: To evaluate the compound's effects on locomotor activity, abuse liability, and its potential to induce long-term neurotoxic changes in relevant brain regions.

  • Models:

    • Rodent models (mice or rats) are standard for assessing the behavioral and neurochemical effects of psychostimulants.[15][16]

Experimental Protocol: Locomotor Activity

  • Animal Habituation: Acclimate animals to the open-field arenas.

  • Drug Administration: Administer various doses of the test compound, a vehicle control, and reference cathinones via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems for a defined period.

  • Data Analysis: Analyze the dose-dependent effects on locomotor activity to assess stimulant properties.

Experimental Protocol: Conditioned Place Preference (CPP)

  • Pre-Conditioning: Assess baseline preference for the two distinct chambers of the CPP apparatus.

  • Conditioning: Repeatedly pair the administration of the test compound with one chamber and the vehicle with the other.

  • Post-Conditioning Test: Measure the time spent in each chamber in a drug-free state to determine if a conditioned preference has developed.

  • Data Analysis: An increase in time spent in the drug-paired chamber indicates rewarding properties and abuse potential.

Experimental Protocol: Neurochemical and Histological Analysis

  • Drug Administration: Administer a binge-like dosing regimen of the test compound or reference cathinones.

  • Tissue Collection: Euthanize animals at various time points post-administration and collect brain tissue.

  • Neurotransmitter Analysis: Use high-performance liquid chromatography (HPLC) to measure levels of dopamine, serotonin, and their metabolites in brain regions such as the striatum and prefrontal cortex.

  • Immunohistochemistry: Stain brain sections for markers of neuronal damage (e.g., Fluoro-Jade B), glial activation (e.g., GFAP for astrocytes, Iba1 for microglia), and dopamine or serotonin transporter density.

Diagram: In Vivo Neurotoxicity Assessment Workflow

G cluster_1 In Vivo Assessment J Rodent Models (Mice/Rats) K Behavioral Assays J->K L Neurochemical & Histological Analysis J->L M Locomotor Activity K->M N Conditioned Place Preference K->N O Neurotransmitter Levels (HPLC) L->O P Immunohistochemistry (Neuronal Damage, Glial Activation, Transporter Density) L->P Q Stimulant & Rewarding Properties M->Q N->Q R Evidence of Neurotoxicity O->R P->R

Caption: Workflow for in vivo assessment of neurotoxic potential.

Data Interpretation and Comparative Analysis

The data generated from these experiments will allow for a robust comparison of the neurotoxic potential of this compound with that of established cathinones.

Table 1: Comparative Neurotoxicity Profile

ParameterThis compoundMephedrone (Reference)α-PVP (Reference)
In Vitro
DAT IC50 (nM)Experimental Data~100-500~10-50
NET IC50 (nM)Experimental Data~50-200~5-30
SERT IC50 (nM)Experimental Data~500-2000~200-1000
DAT/SERT SelectivityCalculated~0.1-1~0.01-0.05
SH-SY5Y EC50 (µM)Experimental Data>1000~500-1000
In Vivo
Locomotor Stimulation ED50 (mg/kg)Experimental Data~1-5~0.5-2
CPP (Rewarding?)Yes/NoYesYes
Striatal Dopamine Depletion (%)Experimental Data<20%~20-40%
Microglial Activation (Fold Change)Experimental Data~1.5-2~2-4

Conclusion

The structural features of this compound, particularly the pyrrolidine ring, suggest a potential for significant neurotoxicity, likely mediated by potent dopamine and norepinephrine reuptake inhibition. The comprehensive experimental workflow outlined in this guide provides a robust framework for testing this hypothesis and quantitatively comparing its neurotoxic potential to that of well-known synthetic cathinones. By systematically evaluating its effects from the molecular to the behavioral level, researchers can generate the critical data needed to inform risk assessment and guide future research and development efforts. This logical, evidence-based approach is essential for navigating the complex landscape of novel psychoactive substances and ensuring a thorough understanding of their potential impact on the central nervous system.

References

  • Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - MDPI. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of the research chemical [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. As no specific disposal data for this exact compound is readily available, the following procedures are synthesized from the known hazards of its principal structural motifs: a chlorinated aromatic ring, a pyrrolidine group, and a secondary amine. This document is intended for researchers, scientists, and drug development professionals to ensure that disposal is conducted with the utmost attention to safety, environmental stewardship, and regulatory compliance.

Hazard Assessment and Profile

The first step in safe disposal is a thorough understanding of the potential hazards. The chemical structure of this compound suggests a multi-faceted hazard profile.

  • Chlorinated Aromatic Moiety: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1][2] They are treated as hazardous waste and are generally not suitable for sewer disposal.[1][2]

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are typically flammable, corrosive, and can cause severe skin and eye damage.[3][4][5] They may also be harmful if swallowed or inhaled.[4]

  • Amine Group: Amines can be corrosive, irritants, and may have strong, noxious odors.[6][7] They are also weak bases and can react with acids.[8][9]

Given these components, the compound must be managed as hazardous chemical waste . Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[10][11][12]

Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal to prevent exposure.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or safety glasses with side shields.[12][13]To prevent eye contact and potential for serious eye damage.[12][13]
Gloves Chemical-resistant gloves (e.g., nitrile).[3][12]To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste.
Protective Clothing A standard laboratory coat.[12]To protect skin and personal clothing from contamination.
Respiratory Protection Use only within a certified chemical fume hood to avoid vapor inhalation.[13]To prevent respiratory tract irritation.[13]

Waste Collection and Segregation Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[10][14][15]

Step-by-Step Collection Procedure:

  • Select a Designated Waste Container:

    • Use a sturdy, leak-proof container that is chemically compatible with chlorinated amines.[10][14] The original shipping container is often a suitable choice.[14]

    • The container must have a secure, tight-fitting lid.[10]

  • Label the Waste Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[14]

    • Clearly write the full chemical name: "this compound" and list all constituents of any waste mixture.[14]

    • Indicate the approximate concentration and volume.

  • Segregate from Incompatibles:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[11][14]

    • Crucially, segregate this amine-containing waste from strong acids and strong oxidizing agents to prevent violent reactions.[8][13][15]

    • Use secondary containment, such as a plastic bin, for all liquid waste containers.[10][14]

  • Accumulation and Storage:

    • Keep the waste container closed at all times except when adding waste.[10]

    • Do not overfill the container; fill to no more than 90% capacity to allow for expansion.[10]

    • Store the container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[3][16]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) department.[10]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[17] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Clean-Up: Carefully collect the absorbent material and spilled substance using non-sparking tools. Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as per your institution's policy.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[3][14]

Workflow for Final Disposal:

Caption: Disposal workflow for this compound.

Key Steps:

  • Request Pickup: Once the waste container is full, sealed, and properly labeled, contact your institution's EHS department to arrange for pickup.[10][12]

  • Professional Handling: Your EHS department will work with certified hazardous waste vendors who are equipped to handle and transport such chemicals.[18]

  • Approved Disposal Method: The most probable disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides and hydrogen chloride.[3]

By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry. Retrieved from [Link]

  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: For Methylamine (aqueous solution). Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Airgas. (n.d.). Methylamine SAFETY DATA SHEET. Retrieved from [Link]

  • Arcopol. (2011, March 9). Finalised methylamine 9-3-11. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (3-Pyrrolidin-1-ylphenyl)methylamine. PubChem. Retrieved from [Link]

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 3''-Chloropropiophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(3-Chlorophenyl)piperazine. PubChem. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound with significant research interest, [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine presents a unique combination of chemical functionalities. Its structure, incorporating a chlorophenyl ring, a pyrrolidine moiety, and a secondary amine, necessitates a rigorous and well-understood safety protocol. The toxicological properties of this specific molecule have not been fully investigated, demanding that all handling procedures are based on a conservative assessment of risks derived from its constituent chemical groups.[1][2] This guide provides the essential, field-proven safety protocols and operational plans to ensure the protection of all laboratory personnel.

Hazard Identification: A Structurally-Based Risk Assessment

A comprehensive understanding of the potential hazards is the foundation of laboratory safety. Lacking a specific Safety Data Sheet (SDS) for the target compound, we must infer its hazard profile from structurally analogous chemicals. This approach allows us to anticipate risks and implement appropriate controls.

The primary hazards are associated with the compound's functional groups:

  • Pyrrolidine Moiety: Known to be corrosive, causing severe skin burns and eye damage. It is also often flammable.[2][3]

  • Aromatic Amine & Chlorophenyl Group: These groups can cause skin, eye, and respiratory irritation.[4] Compounds in this class may be harmful if swallowed or inhaled.[5]

Based on this analysis, this compound must be treated as a substance that is corrosive, capable of causing severe skin burns and serious eye damage, and potentially harmful if inhaled or ingested. [1][2][6]

Hazard Class Anticipated Risk based on Structural Analogs Primary Exposure Routes Source
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns.Direct Contact[2][5][6]
Serious Eye Damage Category 1: Causes irreversible eye damage.Direct Contact, Splashes[2][5][6][7]
Acute Toxicity (Inhalation) Potential Harm: May cause respiratory irritation.Inhalation of aerosols or dust[5][6]
Acute Toxicity (Oral) Potential Harm: Harmful if swallowed.Ingestion[5]
Flammability Potential Hazard: Analogues are flammable liquids.Heat, sparks, open flames[2][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory to create redundant barriers against exposure.[8] The selection of specific PPE is contingent on the scale and nature of the operation being performed.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[6][8] This is the most critical step in minimizing inhalation exposure. The fume hood sash should be kept as low as possible during all operations.

Primary Protective Gear (Minimum Requirement for All Operations)

The following PPE constitutes the minimum standard for any work involving this compound:

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times and meet ANSI Z87.1 standards.[9]

    • Face Shield: A full-face shield must be worn over chemical splash goggles during any procedure with a heightened risk of splashing, such as liquid transfers, solution preparations, or reaction workups.[4][10]

  • Skin and Body Protection:

    • Chemical-Resistant Laboratory Coat: A flame-retardant lab coat is strongly recommended.[5] It must be fully buttoned with sleeves rolled down.

    • Long Pants and Closed-Toe Shoes: No skin should be exposed on the lower body or feet. Shoes should be made of a non-porous material.

  • Hand Protection:

    • Double Gloving: It is best practice to wear two pairs of gloves. Nitrile gloves are suitable as the outer layer for incidental splash protection.[8]

    • Glove Selection: Always inspect gloves for tears or degradation before use.[5] Change gloves immediately upon contamination and frequently during prolonged procedures. For extended or immersive contact, consult the glove manufacturer’s chemical resistance guide to select a material with a long breakthrough time for aromatic amines and chlorinated solvents.[9]

    Glove Material General Resistance Profile
    Nitrile Good for splash protection against a wide range of chemicals.
    Neoprene Often recommended for work with acids and caustics.
    Butyl Rubber Provides superior resistance to many organic solvents.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Engineering Controls Start Start: Assess Experimental Task Task_Check What is the scale and physical form? Start->Task_Check Weighing Weighing Solid (<1g) Task_Check->Weighing Solid / Small Scale Liquid_Transfer Liquid Transfer or Solution Prep Task_Check->Liquid_Transfer Liquid / Splash Risk Reaction Reaction Workup / Purification Task_Check->Reaction Complex / High Risk PPE_Base Minimum PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves Weighing->PPE_Base PPE_Splash Enhanced PPE: - Goggles + Face Shield - Chemical Resistant Apron - Double Nitrile Gloves Liquid_Transfer->PPE_Splash PPE_High_Risk Maximum PPE: - Goggles + Face Shield - Chemical Resistant Apron - Consult Glove Chart - Consider Respirator if Hood Fails Reaction->PPE_High_Risk Fume_Hood All work MUST be in a Certified Chemical Fume Hood PPE_Base->Fume_Hood PPE_Splash->Fume_Hood PPE_High_Risk->Fume_Hood

Caption: PPE selection workflow based on the specific handling task.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[6] Prepare all necessary equipment and reagents to minimize time spent handling the compound.

  • Weighing: If the compound is a solid, handle it in a fume hood on a disposable weigh boat. If it is a liquid, perform transfers using appropriate pipettes or syringes.

  • Transfers: Use non-sparking tools and ground equipment when transferring larger quantities due to the potential flammability of pyrrolidine-containing compounds.[2][11]

  • Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small drips or spills.

Storage Requirements
  • Store the compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area designated for corrosive and hazardous materials.[1][6]

  • Store away from incompatible substances such as strong oxidizing agents and strong acids.[1][6]

Spill Management Protocol
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[11]

    • Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[11]

    • Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then decontaminate with soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Large Spills (or any spill outside a fume hood):

    • EVACUATE the laboratory immediately.

    • Alert laboratory personnel and management.

    • Prevent entry into the affected area.

    • Contact your institution's Environmental Health and Safety (EHS) department for emergency response.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal
  • All waste materials contaminated with this compound, including empty containers, used gloves, absorbent materials, and reaction byproducts, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not pour any amount of this chemical down the drain.

References

  • Safety Data Sheet for 3-Phenylpropylamine. Thermo Fisher Scientific. [URL: Available through chemical supplier websites, specific link not available in search results]
  • Safety Data Sheet for Methylamine. Airgas. [URL: Available through chemical supplier websites, specific link not available in search results]
  • Safety Data Sheet for Pyrrolidine. Fisher Scientific. [URL: https://www.fishersci.com/sds]
  • Safety Data Sheet for N-Methyl-3-phenylpropan-1-amine hydrochloride. Biosynth. [URL: Available through chemical supplier websites, specific link not available in search results]
  • Safety Data Sheet for a related flammable and corrosive amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds]
  • (1-Phenyl-2-Pyrrolidinylethyl)Methylamine Product Page. Chem-Impex. [URL: https://www.chemsavers.com/product/1-phenyl-2-pyrrolidinylethylmethylaminedihydrochloride]
  • Hazard Summary for Pyrrolidine. New Jersey Department of Health. [URL: Available through NJ DOH website]
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  • Material Safety Data Sheet for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. MP Biomedicals. [URL: Available through MP Biomedicals website]
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Retrosynthesis Analysis

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[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
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[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.